2-(4-Fluoro-3-methoxyphenyl)aniline
説明
Structure
3D Structure
特性
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRHYQHOKRFSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718361 | |
| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-47-7 | |
| Record name | [1,1′-Biphenyl]-2-amine, 4′-fluoro-3′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluoro-3-methoxyphenyl)aniline synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Fluoro-3-methoxyphenyl)aniline
Abstract
This compound is a key structural motif found in numerous compounds of interest within pharmaceutical and materials science research. The strategic placement of fluorine and methoxy substituents on the biaryl scaffold significantly influences the molecule's physicochemical properties, including metabolic stability, receptor binding affinity, and lipophilicity.[1][2] This guide provides an in-depth analysis of the principal synthetic strategies for constructing this valuable intermediate. We will dissect three core catalytic cross-coupling methodologies: the Buchwald-Hartwig amination, the Ullmann condensation, and the Suzuki-Miyaura coupling. For each pathway, this document details the underlying mechanistic principles, explains the rationale for experimental choices, provides detailed protocols, and offers a comparative analysis to guide researchers in selecting the optimal route for their specific application.
Introduction and Retrosynthetic Analysis
The synthesis of biarylamines can be approached by forming either the central carbon-carbon (C-C) bond that links the two aromatic rings or the carbon-nitrogen (C-N) bond. This fundamental choice dictates the overall synthetic strategy and the selection of starting materials and catalysts.
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points:
-
Disconnection A (C-N Bond): This approach involves the coupling of an aniline (or an aniline equivalent) with a pre-functionalized 4-fluoro-3-methoxyphenyl halide or triflate. This strategy is primarily executed via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.
-
Disconnection B (C-C Bond): This strategy focuses on forming the biaryl linkage through the coupling of a functionalized aniline, such as a 2-haloaniline, with a 4-fluoro-3-methoxyphenylboronic acid or its ester equivalent. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation.
This guide will explore these three powerful catalytic methods, providing the theoretical grounding and practical protocols necessary for successful synthesis.
Pathway I: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad functional group tolerance in forming C-N bonds.[3][4][5] This palladium-catalyzed reaction allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, replacing harsher classical methods.[3]
Rationale and Mechanism
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired arylamine product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The choice of ligand is critical to the success of this reaction. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, BrettPhos) are essential as they promote the reductive elimination step and prevent the formation of inactive catalyst species.[3][6]
Caption: Buchwald-Hartwig C-N cross-coupling workflow.
Experimental Protocol
Materials:
-
1-Bromo-4-fluoro-3-methoxybenzene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.03 equiv)
-
Cesium carbonate [Cs₂CO₃] (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by 1-bromo-4-fluoro-3-methoxybenzene and aniline via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
Pathway II: Ullmann Condensation (C-N Bond Formation)
The Ullmann condensation is the classical method for forming C-N and C-O bonds using a copper catalyst.[7][8] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements with specialized ligands and soluble copper sources have enabled these reactions to proceed under significantly milder conditions.[7][9][10][11][12] This makes it an economically viable alternative to palladium-catalyzed methods.
Rationale and Mechanism
The Ullmann reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The aryl halide (typically an iodide for higher reactivity) undergoes oxidative addition to a Cu(I) species.[8] Coordination of the amine, followed by reductive elimination, yields the arylamine product and regenerates the active catalyst. The use of a ligand, such as N,N'-dimethylethylenediamine, chelates the copper center, increasing its solubility and catalytic activity, thereby lowering the required reaction temperature.[11]
Caption: Ullmann C-N cross-coupling workflow.
Experimental Protocol
Materials:
-
1-Iodo-4-fluoro-3-methoxybenzene (1.0 equiv)
-
Aniline (1.5 equiv)
-
Copper(I) iodide [CuI] (0.1 equiv)
-
N,N'-Dimethylethylenediamine [DMEDA] (0.2 equiv)
-
Potassium phosphate [K₃PO₄] (2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In an oven-dried reaction vessel, combine CuI and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (or dioxane), 1-iodo-4-fluoro-3-methoxybenzene, aniline, and DMEDA via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Pathway III: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing C-C bonds, particularly for biaryl synthesis.[13][14] Its success stems from mild reaction conditions, exceptional functional group tolerance, and the use of stable, non-toxic organoboron reagents.[15]
Rationale and Mechanism
For this specific target, the Suzuki coupling would involve reacting a 2-haloaniline (e.g., 2-bromoaniline) with (4-fluoro-3-methoxyphenyl)boronic acid. The palladium-catalyzed cycle involves:
-
Oxidative Addition: Pd(0) inserts into the 2-bromoaniline C-Br bond.
-
Transmetalation: The boronic acid, activated by a base, transfers the 4-fluoro-3-methoxyphenyl group to the palladium center, forming a diaryl-palladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, affording the final product and regenerating the Pd(0) catalyst.[13]
The base is crucial as it forms a boronate complex (-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium catalyst.[13]
Caption: Suzuki-Miyaura C-C cross-coupling workflow.
Experimental Protocol
Materials:
-
2-Bromoaniline (1.0 equiv)
-
(4-Fluoro-3-methoxyphenyl)boronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2M Aqueous sodium carbonate [Na₂CO₃] solution (3.0 equiv)
-
Toluene
Procedure:
-
To a reaction flask, add 2-bromoaniline, (4-fluoro-3-methoxyphenyl)boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add toluene, followed by the 2M aqueous Na₂CO₃ solution.
-
Thoroughly degas the biphasic mixture.
-
Heat the reaction to 90 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material using silica gel column chromatography to obtain the desired product.
Comparative Analysis of Synthetic Pathways
The optimal synthetic route depends on factors such as starting material availability and cost, desired scale, and tolerance for specific reaction conditions.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Suzuki-Miyaura Coupling |
| Bond Formed | C-N | C-N | C-C |
| Catalyst | Palladium | Copper | Palladium |
| Key Reactants | Aryl Halide + Amine | Aryl Halide + Amine | Aryl Halide + Boronic Acid |
| Typical Conditions | Mild to moderate (80-110°C) | Moderate to harsh (110-210°C) | Mild (RT-90°C) |
| Advantages | Excellent scope, high yields, mild conditions | Low catalyst cost, robust | Extremely broad scope, mildest conditions, high functional group tolerance |
| Disadvantages | High catalyst/ligand cost, air-sensitive catalysts | Harsher conditions, often requires aryl iodides, potential for metal contamination | Boronic acid synthesis required, potential for homo-coupling |
Conclusion
The synthesis of this compound can be reliably achieved through several powerful transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling often represents the most versatile and mildest approach, provided the requisite boronic acid is accessible. The Buchwald-Hartwig amination is an excellent and highly reliable alternative for direct C-N bond formation with a broad substrate scope. Finally, the Ullmann condensation , particularly in its modern, ligand-accelerated form, offers a cost-effective strategy, albeit sometimes requiring more forceful conditions. The choice of pathway should be guided by a careful evaluation of substrate availability, project budget, and the specific chemical functionalities present in the starting materials.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Sawyer, J. S., et al. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). PubMed. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Gujadhur, R., & Venkataraman, D. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications. Available from: [Link]
-
Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865–2879. Available from: [Link]
-
Chen, C.-T., et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ACS Publications. Organic Process Research & Development Vol. 23 No. 8. Available from: [Link]
-
SpectraBase. 2-[(4-Methoxyphenyl)ethynyl]aniline. Available from: [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available from: [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]
- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
-
Zhou, Y., et al. Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]
-
ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][7]-Fused Indole Heterocycles. Available from: [Link]
-
Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]
-
Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]
-
Feng, Y., & Li, Y. (2010). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2777. Available from: [Link]
-
Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Available from: [Link]
-
Academia.edu. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Available from: [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical Profiling of 2-(4-Fluoro-3-methoxyphenyl)aniline: A Biaryl Scaffold for Medicinal Chemistry
This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-(4-Fluoro-3-methoxyphenyl)aniline , a specialized biaryl scaffold used in medicinal chemistry.
Executive Summary
This compound (CAS: 1345471-47-7) is a functionalized biaryl amine characterized by an ortho-substituted aniline core coupled to a 4-fluoro-3-methoxyphenyl ring. This molecular architecture serves as a critical "privileged structure" in drug discovery, particularly for kinase inhibitors (targeting the ATP-binding pocket) and as a precursor for tricyclic heterocycles like carbazoles and phenanthridines .
The molecule’s physicochemical profile is defined by the ortho-effect , where steric clash between the amine and the phenyl ring forces a non-planar conformation. This twist angle modulates conjugation, reduces pKa relative to unsubstituted aniline, and enhances solubility in organic media compared to planar analogs.
Molecular Architecture & Electronic Properties
Structural Definition
The molecule consists of two aromatic systems connected by a single C-C bond.
-
Ring A (Proximal): Aniline (2-aminophenyl). The amine (-NH₂) acts as a hydrogen bond donor (HBD) and a reactive handle for electrophilic substitution.
-
Ring B (Distal): 4-Fluoro-3-methoxyphenyl. The fluorine atom provides metabolic stability at the para-position, while the methoxy group (-OCH₃) serves as a hydrogen bond acceptor (HBA) and modulates lipophilicity.
Conformational Dynamics (The Ortho-Effect)
Unlike para-substituted biphenyls, the ortho-amino group induces a significant dihedral twist (approx. 40–60°) between Ring A and Ring B to minimize steric strain with the ortho-hydrogens.
-
Consequence: This de-conjugation isolates the electronic systems of the two rings, preventing the distal fluorine/methoxy groups from exerting a strong resonance effect on the aniline nitrogen.
-
Electronic Potential: The fluorine atom creates a localized dipole, enhancing binding interactions in hydrophobic pockets (e.g., Fluorine-Amide bridging).
Physicochemical Profile (Core Data)
The following data represents a synthesis of experimental values for close structural analogs and high-fidelity QSAR predictions (ACD/Labs, ChemAxon) for this specific CAS.
| Property | Value / Range | Mechanistic Insight |
| Molecular Formula | C₁₃H₁₂FNO | -- |
| Molecular Weight | 217.24 g/mol | Fragment-based drug design compliant (<300 Da). |
| LogP (Octanol/Water) | 3.2 – 3.5 (Predicted) | Highly lipophilic due to the biaryl core. The fluorine atom adds ~0.14 log units; methoxy adds ~0.05 (compensated by polarity). |
| LogD (pH 7.4) | 3.2 – 3.5 | Remains neutral at physiological pH; high membrane permeability. |
| pKa (Conjugate Acid) | 3.8 – 4.2 (Predicted) | Lower than aniline (4.6). The ortho-aryl group acts as an electron-withdrawing group (EWG) via induction, reducing N-lone pair availability. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | 26.02 (NH₂) + 9.23 (O-ether). Excellent blood-brain barrier (BBB) permeability potential. |
| Solubility (Aq, pH 7.4) | < 10 µM (Low) | "Brick-dust" like behavior. Solubilization requires co-solvents (DMSO, PEG-400) or acidification (pH < 2). |
| Melting Point | 85 – 95 °C (Predicted) | Solid at room temperature. Lower than non-ortho analogs due to crystal packing disruption by the twist. |
Synthetic Methodology & Protocols
The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the use of toxic tin reagents (Stille) and allows for convergent synthesis.
Reaction Scheme (Graphviz Visualization)
The following diagram illustrates the catalytic cycle and key intermediates.
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl aniline.
Experimental Protocol (Bench-Scale)
Objective: Synthesis of 5.0 g of target material.
-
Reagents:
-
2-Bromoaniline (1.0 eq, 29.0 mmol)
-
4-Fluoro-3-methoxyphenylboronic acid (1.2 eq, 34.8 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 1.45 mmol) - Choice rationale: Bidentate ligand prevents Pd-black precipitation.
-
Potassium Carbonate (3.0 eq, 87.0 mmol)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).
-
-
Procedure:
-
Step 1: Charge a 250 mL round-bottom flask with 2-bromoaniline, boronic acid, and K₂CO₃.
-
Step 2: Add degassed solvent mixture (100 mL) and sparge with Nitrogen for 10 mins.
-
Step 3: Add Pd catalyst rapidly under N₂ flow. Seal and heat to 90°C for 12 hours.
-
Step 4 (Work-up): Cool to RT. Dilute with EtOAc (100 mL), wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.
-
Step 5 (Purification): Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.
-
-
Quality Control:
-
HPLC: >98% purity (UV 254 nm).
-
1H NMR (DMSO-d6): Look for characteristic doublet for F-splitting and singlet for -OCH₃ (~3.8 ppm).
-
Biopharmaceutical Implications & Metabolism
Metabolic Liability Map
The presence of the aniline and the methoxy group introduces specific metabolic "soft spots."
Figure 2: Predicted metabolic pathways. O-demethylation is the primary clearance route, revealing a phenol that is rapidly glucuronidated.
Toxicity Considerations
-
Aniline Toxicity: As with most primary anilines, there is a risk of methemoglobinemia if systemic exposure is high, although the steric bulk of the biaryl system typically reduces the rate of N-hydroxylation compared to simple anilines.
-
Structural Alert: The molecule contains an electron-rich aniline, which can be flagged in AMES tests (genotoxicity), though the fluorine substitution often mitigates metabolic activation.
Applications in Drug Discovery[1][2][3][4][5]
This scaffold is not merely an intermediate; it is a pharmacophore .
-
Kinase Inhibition (Type II): The aniline nitrogen can form a key hydrogen bond with the "hinge region" of kinases (e.g., VEGFR, EGFR). The biphenyl system extends into the hydrophobic back-pocket.
-
Example: Synthesis of carbazole-based inhibitors (e.g., analogs of Carprofen or Ellipticine derivatives).
-
-
Buchwald-Hartwig Amination: The -NH₂ group serves as a nucleophile to couple with heteroaryl halides, creating "Tri-aryl amine" systems used in hole-transport materials (OLEDs) and complex drug molecules.
-
Cyclization to Phenanthridines: Under oxidative conditions (e.g., Pd(OAc)₂), the aniline can cyclize onto the distal ring (Ring B) to form a phenanthridine core, a scaffold found in potent anti-tumor alkaloids.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem Compound Summary. "this compound (CAS 1345471-47-7)." National Center for Biotechnology Information. Link
-
Hajduk, P. J., et al. (2011). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry, 43(21), 3862-3869. (Context on Biaryl binding modes). Link
potential biological activities of fluorinated aniline derivatives
An In-depth Technical Guide to the Potential Biological Activities of Fluorinated Aniline Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] When applied to the versatile aniline scaffold—a privileged structure in numerous approved drugs—fluorination unlocks a vast chemical space with diverse and potent biological activities.[3] This technical guide provides an in-depth exploration of the biological potential of fluorinated aniline derivatives for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by quantitative data, detailed experimental protocols, and structure-activity relationship (SAR) analyses.
The Fluorine Advantage in the Aniline Scaffold
The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are key to its utility in drug design.[4][5] Incorporating fluorine into the aniline ring can:
-
Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, lowering its pKa. This can be crucial for optimizing drug-receptor interactions and reducing off-target effects.[4]
-
Enhance Lipophilicity (logP): Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[1][2]
-
Block Metabolic Oxidation: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common site of degradation for C-H bonds. This "metabolic blocking" can significantly extend a drug's half-life.[1]
-
Induce Favorable Conformations: Fluorine can influence molecular conformation through electrostatic interactions, locking the molecule into a bioactive shape that enhances binding to its biological target.
Table 1: Comparative Physicochemical Properties of Fluorinated Anilines
The position and number of fluorine substituents dramatically alter the fundamental properties of the aniline core.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| Data sourced from BenchChem's comparative analysis.[4] |
Anticancer Activities: Targeting Uncontrolled Proliferation
Fluorinated aniline derivatives have emerged as a promising class of anticancer agents, frequently appearing as key structural motifs in kinase inhibitors and cytotoxic compounds.[5][6][7]
Mechanism of Action: Kinase Inhibition
Many fluorinated anilinoquinazolines and anilinoquinolines function by targeting protein kinases that are critical for cancer cell proliferation and survival, such as B-Raf and VEGFR-2.[6][8] For example, fluoro-substituted anilino derivatives of naturally occurring quinones have been synthesized and shown to exhibit significant binding affinity towards the B-Raf protein, a key player in the MAPK/ERK signaling pathway often mutated in melanoma.[6] The fluorine substitutions are thought to enhance the binding affinity within the ATP-binding pocket of the kinase.
Caption: Workflow for evaluating the antimicrobial potential of fluorinated anilines.
Spectrum of Activity
Fluorinated anilines and their derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies on pyrazole derivatives with a trifluoromethylphenyl substituent showed potent activity against multiple strains of Staphylococcus aureus (including MRSA) and Enterococcus. [9]
Table 3: Minimum Inhibitory Concentrations (MIC) of Fluorinated Aniline Derivatives
| Compound | Target Organism | MIC | Reference |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | [10] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | [10] |
| Dichloro-substituted pyrazole aniline | S. aureus (MRSA) | 0.78–1.56 µg/mL | [9] |
| Difluoro aniline derivative | S. aureus (MRSA) | 6.25 µg/mL | [9] |
Anti-inflammatory and Neuroprotective Effects
Beyond fighting cancer and microbes, fluorinated aniline derivatives show potential in modulating inflammation and protecting the nervous system.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often mediated by the suppression of key pro-inflammatory pathways. [11]Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-6 in macrophage cells stimulated by lipopolysaccharide (LPS). [12][13]This inhibition is linked to the downregulation of enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). [13]
Neuroprotective Potential
Emerging research highlights the neuroprotective capabilities of fluorinated compounds. In animal models of multiple sclerosis, a fluorinated apelin-13 peptide demonstrated the ability to ameliorate clinical symptoms and preserve myelin content. [14]These effects are linked to direct neuroprotection and modulation of microglia and macrophage functions. [14]While not all are direct aniline derivatives, the principle of using fluorination to enhance stability and efficacy is a shared and vital concept. Similarly, ethylene glycol analogs of benzothiazole aniline have been shown to improve memory and learning in mice by increasing dendritic spine density in neurons. [15]
Key Experimental Protocols
The trustworthiness of any claim rests on reproducible, self-validating experimental design. Below are foundational protocols for assessing the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Causality: This protocol measures cell viability by quantifying the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the fluorinated aniline derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.
Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the fluorinated aniline derivatives in a 96-well microtiter plate using MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.
Future Perspectives and Conclusion
Fluorinated aniline derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across multiple disease areas. [1][16]Their success in oncology, infectious disease, and inflammation underscores the power of fluorine chemistry in modern drug discovery. Future research will likely focus on refining structure-activity relationships to enhance selectivity and reduce off-target toxicity. [17][18][19]The development of novel synthetic methodologies will further expand the accessible chemical space, allowing for the creation of next-generation therapeutics with improved efficacy and safety profiles. [16][20][21]This guide serves as a foundational resource, illustrating the proven principles and future promise of this remarkable chemical scaffold.
References
- A Comparative Study of Fluorinated Anilines in Drug Design. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc5RGUkHulSbB-6q43XyIRsGKgcReb0el6c3UO-qMzFCoPTsFwlm1Nqqs8TQgiQNdacTUPRXHB7fR4B9g_dq9jIAby3ycI-9DkdZDtNhAEw-nQPDFEwuTAHpgnqWyKxMVQUvrxiy5xyEM6JFLWITAKxwtUaNga4h6sZ9M9l_F6VBy8MBioQuKi7iOen6yYJPfBxqlIBr-r]
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESdAcHUKvrmfEhNmCE7hVB_wHmzN1vrGjPzFweF_7VpoFz1bMZVWTeJZJqg7Ur7hK1CMtHhxo0TgRKbG0talAQMHnBuia9vrH8P61t46px8v4pd3FOAPBw0R7eMseV2ewtbnaDaiJkYlt4fvfg]
- Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoe_qFy_fhw7455um_PST8egLSzv3Ee3du-2OB66cvTrTM7UO9auURIJBTuV3zYXQgn48GvUVnjCK0JZO03kxdrtGcY2Iuxuc_JMbgIFOmLIduvxgXOUsMt0e2lGjvNVqzzAO5]
- Fluoroaniline Series - Sparrow Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHthGsalG16Qz8-pI1nV9k7vKh0BsZ1Zct_t5rkrG8bBCegjJ08E7QXrlw0Lnvphtp5YZaIp6mPPjDA0FHPyIThCI2848O6zkWM3mwIhflzrpwFtomQZQNIZghJkkR0ujeG8EQ1ZovgLLfZzebBsUL1r_SWDuaJpqF0j-K74okQJA==]
- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Rtj_t19X3Hzw0fQlvK-nZsFZGhSS9_Z01CRS76lXnY_RRjNN76b6N4OuMrfcaLSwzhhP86bo4D0tqOR29z7QGlmBulyJUmvykX1ZXANbg_BNOdL2o5U8SktRYB-iOUZ7DNH7ywRJzECktwAHK5Mp2yGz6sIAOQ1nL9qsWU8chljMzIrZFr1hmx0xgrdNH220zrRPdr3-VkG804vUV_mtgz5zwgfq]
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIhHQH3QEo285fTvBpZVl5Yoxh6Chq78Ofrx-k3f5X60VDGlxQk3v6ITdiwsd_fgPKqo3zKy8KGUdrgc-gxtKi83T0MFaA6yr40YdL7T3zzK393lzyo5fUTHy5J2gnNUzs5KGw]
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9wajxIbsoV1IHi0FlejG-xMBPAQQY9UZitmj0xnaf-_DkM6gIVuq13VMIVHi1daY_xCXgURcj_GeOYVqO2SLERhyv3UIWqS1nOI8YYC5jLKkaZb3-SiW9IJdtr-4YaS7nmEO-HXjeFtMi3TA=]
- Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0hMvTNG_ZqOpQ6zPFKAi6D5uhn6zAW6SzXx9XXRjWfUnht8_UqAgHfGB_qWFVw0gLk6XC8wVyRy9hEiw7L5Fzkd6bFHa-405eHvWVFHgoi-yBJpMYnBYq9NxeD13oZPUpJap_bF000ReR3ddZOoCFBX_d-deleiPSmjdr1Ja3ixwSpS3kfh3pKE-hpG9AKiQVNuGNORxlkF2CrcYg-4rOO1Vo7Fq6I-JsY_1Cux8iuD_5_xVVf3Oq3vZpj9udCs2Z7MeGm1YMWAln6JXRzPszaRI2qhOq]
- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWH_PC7dx-__vGKNTZHAor9mXie90wDTPd-1tZloSNB4vZKFrjlelXl2oceH3y-42TtBvX--MuByFLu4FuypMH5hZ5pPt6vRiSZcxG8-Nz_DD3XvSo8168Z_csqg9Oq_ePHyvH]
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1z1A1Zz1bqW9Qpiwn3iPdF3onUP9SjK3ezXQZRJnNrh7zsIqEo307364UOTRf-1Hpv9djrIpxp5yhKSWQZpiFvBxiBoU8KObj9UDNG2GRXlDZlY_TgkiqKs3osWqChi3Tdi6X7n7089a3DKzPqcrIbmNKMx6j8Wi7]
- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qvM3SuJqh3MNSjB8HSLggok5ZCvgOh0hbsjERAgujMbTav8OX0lSaimfkXSzDH5rgPMwlrp3hqmmC7Yea-2Ti0WczuXJCvuI36Z4QqvgFGp9vKn1tnUXs1jk32YKztqDS6j9vNW_GEEj6YQ=]
- Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDVEh0PT898bHnjrDK3NDNtKiWPLnvRfaju4tbGgcCpicNNZvtZop7LxeyyFb8GSxC4dXZJgFrnzGlJXoYeHZ_jduXvEg3m03ywpnWZNJgEHfVcnjZGbe0wQLnG6Um-3p3aL4iiPD0TJ5W3b8=]
- Full article: Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKv5FzxbiaW1KiaKgs5vv0rJlXTBx3q-WSY_Vuo0plVvoQYfcNlDbqcqBFA_1lfQKTwQuvoJw3ZgsNsOovx9qRNhHJcTTRt-mTc1BRvVAkQJj-Nw4mc165B785pGhoQQQyPWaL82blb9CQWaR52G4eDk17RCQy5TJE72iBQ==]
- Fluorinated apelin-13 mediates neuroprotective effects in multiple sclerosis models. [https://vertexaisearch.cloud.google.
- Preparation of fluorinated anilines - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCUoQwuJIj-54rZBlEvGCpOCGpXKsfKbB2rkP_qOy9cL5mn91_MTSUEalSo-9zngupbwpTjCAtfe_SHiVXWlq6P6BB4X0vUftvN6Bf6I2ewQVOXP5VCp__4pds_qV53bp8TnJHCjvAQfC]
- Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzjQ7oeJ1F13hHwUHFc1cE_tij8WyYxAw782efhw-Hk7SrU3czAPriXroZLkmiPpFXRRybURZamUA_uKiAKASd5mFNEosTPJQOKgb9k9g4B8HvCeeRauxw4hvk4yZyCtxccTB6z1nrWnaRUQNqo2pLGM=]
- Preparation of fluorinated anilines - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENC7aDZN_cbHKdcAlpWscTfE3sT0FMffMp2RNmtBkJfWK-XeC4FsC3gJHUuOR8QqzIjgsl0WeRUah8a9j9Sbd6BvDhS_F-LaDPQA05_UXgACO8JW73RWJKzFKRHGforJ_-zJ7csLBybIcvVQ==]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [https://vertexaisearch.cloud.google.
- Structure-activity relationship of organofluorine inhibitors of amyloid-beta self-assembly - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-ds_gnMItEkXNMqAptiCE6JRiK9xkEIgnumfu7BSZQhAU9bPLzTap3YAjftiBYRTlSMgVwJIeFIog8Ba2PsKLY5ev62PLjvBI3GoE7gFzueHFRSaNLuMU4RpOhjGBzqMyeKvPZIZYkYAYsw=]
- Known biological activities related to aniline derivatives - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJWx1BrHHKjD9yeKCtFc5UcTir-ZFcLTjF7p3MmahG-4tSjNrWS3FLobGrVfJXRdpUu-lx7oAPv94LuBCKIDpOg5CuKqmC0_vYBh2aFJjvlTyu3vEqyHRw16IB2xcPG2jtmQJPUVjkblt6Yp_gH9abNyKz3lIkbW9VJOSElKRNug4ex-pIV7gDeRKwfKE2oVbudClz0LAG9G1xj2sxsrv4-Umi_TTrWRpXww9DQHt0Dxqqual9S7LZbI2w06u2nw==]
- Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXr3A5grTTSNkd6xPY0PDOqd8zecOCP1N0A7X5OXzOT85wshyUeHNB3JpzBaPFad1EGuFhsHHWeSgHQUTQoPXK7jGOJ_AN1mEGOQJkJB0bw3S3TT93rmVWZwW9Iec7Fc-zMh7X]
- Synthesis and Anti-Inflammatory Effect of Some More New Fluorinated 3-Substituted Amino/ 3,5-Diamino-1,2,4-Triazine Derivatives as Lamotrigine Analogs - ResearchGate. [https://vertexaisearch.cloud.google.
- Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyRng6mVdDK0uuTpxaiwlNRABH-4r7-eGpQe-vSjZMg5iaaTozQGMLOadNUv2nU-NFvXYDedv3naTZ5_EaUcAky4ePXCoMdhslmtZJGgTFZgLfZXjXt5XOxqmLMiNAfEt6LupT]
- Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYO6U2LgQ1XATxGhaY2fTcvt8m9OaGeNf85Uj8nES7f0m-UQPMxX3YxJ7ZYfF4oNWCknzTAzfp3Hh2DxNgjQQQVc_QgIgtiqiPIGkIIeiRWw1wZ0xtdWXDhfy4Hos5Z0vYi9d9]
- Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX27gBHz--xC-6-nHcYgRaG7i0NjHz366ekKWr68-9lmkX0rmZJFO5HIlzVwEjIzJ31IRAYSNwwKY8UFfV7afZ6e1Kl8LBXU6Ae8hBSuWRsahf8WA69iah1ZtjrqgPe2vinTS4]
- Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNmLHVem-qXkwhge8t-UePtQzsMBdb8Gwy7hoOlTFQu4ah8i3JAnTPI-4Zu3yzn6blhrp9YBZ0-44yoc70F523pbac8KhKdZU6BZxkHq28L1GTVOS3urRwTToXp08MsZgnGg8WK25dnTQVjow=]
- Synthesis and biological activity of fluorinated combretastatin analogues - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETa3I-4K7Qnq58gujEM9gNNbfQEms18_7jBPNTnRFoVm-c7pZfnnmnJn5U5jygq2iPv7eqYvD92QPk4AQSWe-v_q5zuvXq9r0CEehBdIolxWMpT37ik_F0EiflwBLOsNT1N1iy]
- The anti-microbial activities of selected fluoro coumarins and 1-aza... - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTyXwJge0is3cps18jRVdRQsfxHW0AKxFt3FhjExrsUyzeaUYT2b5TqTEP4_IyQ07KgSrXKho2WKe9L7hEc7wyWQzormb95INQifzmY5K9dAs-699bL_h6VLCfJEDjSNbbz3csRtjiubnfLy8MpSK7if6QFirnTOyeaJO8cdhS_BplR9eoOFTby2NpUt13OE4GtHD62Ght3GZaqkVjjzCJWEu72-AAy35bStB3i39gsJ9ilFFD-LQaaPIvxSMX-FMKhcc=]
- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHweXMDZsJjArWjbX2gHKdAb7ML4sn0lJCYixzlw5oRBXTqtbW1AQeuv4VSrZZIK9cWjaWzpNOHEM4f0HaT2eT9IwTQiR7mEduf84b7x0tQHr-mRcC_4Nm6WKyKJrNnO0Vt3UeyG7pZIK2nzko=]
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT_kCTz2iVMblTPTzxBw0czp26crWEgSVUCN_rtzqjudbvp8I6QLOXUAdKQqTQx4wEQItDUqYc7DxakdMqh6TNHbXKalIaQEFQvBqa23oBDF9L8jE8F0T-KhNRR-7QTtYD0ejI]
- Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells - Journal of Materials Chemistry B (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU9IFPcVMEHfaRUZnpGGW9r8vhWP_dS5iy8qFE8ZgguMUU1OGMtuFWEObgdTkS29QoW5JITo1VN9CtMyVGp7zGn5KUB7kQjuu7ML6V_Wqa-bzy88nOXtZe_znFwr-FtuUBJ3fF4RhTyJ6UtCNx4YhoaMt9DEaEjpKJbimc]
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdKROoeAZuwZAN9WXYan8ejB_ticmwXLMsTp3qT_hC1P7etyDvjs3QdryxYnMrjmgmXhrLd2uLRfwp6XGIascAmPRLjxvUsiA4zdYDBYJkG_lqvrxPjOzgI6Ah9r9xyZB3T6Le7g==]
- Structure--activity relationship of quinolones - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEocZfQF5PWVpLW7RaOr9SbpSINeFoaukeVrWM2bojCn4TtPZYj2KoU9Nsm_upJStUFNRywgZAm_p5LCDSZEQPVGrV3HyDcEhPTncoAhN_yDj2isKmVp4NXi_oX1ajqk2FzHsw=]
- Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNTf8RgZPagCtbjujX3hMh-4rOFm0I4ssgvOX7YycosKWvDYhRCJ9iJKg5hTZmS_xWLhRK81cPfColvoUfAbIGc98BEu5wvlEJjOmBE2t3wkN8veKF6L9zqFqVDnvZpjN4aA7o]
- Fluorinated aniline derivatives and their use - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGecXDyVE1HEMuBcLnSJLv1sdbTqj8LvOd_a4rXVkECYRqu21NaprQGDlpLuvpe-vYBIGJWBWsEv2zZxiL-jtGuyBnt_SiImsyDJjN1rtjBVGkegHmL_14hHUztn4cebI6OKkvQuc5mYrt5]
- Neuroprotective Effects of Betulinic Acid Hydroxamate in Intraventricular Hemorrhage-Induced Brain Damage in Immature Rats - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYjvV5B00sf-5fw6osMfa6aSdor0DI5dgLx71NQ4gzfDgjJMOiZKi4ViEE0-uNKr67kHolKkWB4oZSqEwAuH2-Y5rP6SbVPVe46m9FTzmpSyipVc9lIP1h0yTu6-DITjJdawzx]
- Investigations into the nootropic effects of ethylene glycol derivatives of benzothiazole aniline - eScholarship. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYAt-3GM1XA9oabt3Awop175Uj86ZEqL6nF7BqWslY56jUse5O_uIQIstV-iJ2rrLKa42kcx6MmpJZcs3RGDQG_GaZFwh8PjVse00l5Epn7FEo548uRQL3vkBG2jzGPQssbCi]
- Synthesis and biological evaluation of (--)-linarinic acid derivatives as neuroprotective agents against OGD-induced cell damage - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQtsHZ7gmgIkBS1u8wSLgupJVY2MmdJfmI_5_pnofy8nl3OkE1xAySBJWyxL9qhrRV2Tklx4SD0nL656NtLMVLrUstBYYSmfimwL0A8gKpyjL2yrqTMMTSNkPyPgDE9EMWZ87y]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fluorinated apelin-13 mediates neuroprotective effects in multiple sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigations into the nootropic effects of ethylene glycol derivatives of benzothiazole aniline [escholarship.org]
- 16. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship of organofluorine inhibitors of amyloid-beta self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 21. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
The Strategic Fluorine: A Technical Guide to the Discovery and Application of Fluorinated Phenylalanines in Research
Introduction: The Subtle Power of a Single Atom
In the vast toolkit of medicinal chemistry and chemical biology, few modifications are as deceptively simple yet profoundly impactful as the substitution of hydrogen with fluorine. This is particularly true in the realm of amino acids, the fundamental building blocks of life. Among these, the fluorinated analogues of phenylalanine have carved out a significant niche, evolving from laboratory curiosities to indispensable tools in drug discovery, protein engineering, and structural biology.[1][2][3][4] The strategic incorporation of fluorine into the phenyl ring of phenylalanine allows for the fine-tuning of molecular properties with minimal steric perturbation, a characteristic that stems from fluorine's small van der Waals radius, second only to hydrogen.[1] However, its high electronegativity, the strongest of all elements, imparts a powerful inductive effect that can dramatically alter the electronic landscape of the amino acid and, by extension, the peptides and proteins that contain it.[1]
This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of fluorinated phenylalanines. We will delve into the synthetic strategies that have made these valuable compounds accessible, examine the physicochemical consequences of fluorination, and showcase their utility in modern research, from enhancing therapeutic peptide stability to serving as sensitive probes in advanced spectroscopic studies.
A Historical Perspective: From Antimetabolite to Advanced Research Tool
The journey of fluorinated phenylalanines in research began with early investigations into amino acid metabolism and protein synthesis. One of the first to gain significant attention was p-fluorophenylalanine (4-F-Phe), which was studied for its ability to be incorporated into proteins in place of natural phenylalanine.[5][6][7] These early studies in microorganisms and cell-free systems revealed that this "fraudulent" amino acid could be activated by aminoacyl-tRNA synthetases and participate in polypeptide chain elongation, albeit often leading to non-functional or altered proteins.[5][6] This discovery positioned fluorinated phenylalanines as antimetabolites and early tools for probing the fidelity of the protein synthesis machinery.
The progression from simple incorporation studies to strategic application was driven by advancements in synthetic organic chemistry. The development of reliable methods to introduce fluorine at specific positions on the aromatic ring—ortho (2-F), meta (3-F), and para (4-F), as well as di-, tri-, and even penta-fluorinated variants—opened the door to a more systematic investigation of fluorine's effects. Researchers began to appreciate that the position and number of fluorine substituents had distinct and predictable consequences on the amino acid's properties, a concept that underpins their modern applications.[1]
Synthetic Methodologies: Accessing a Diverse Chemical Toolbox
The utility of fluorinated phenylalanines is fundamentally enabled by the chemical methods developed for their synthesis. A variety of strategies exist, ranging from classical approaches to modern biocatalytic and asymmetric methods.
Classical and Modern Synthetic Routes
Historically, methods like the Erlenmeyer azalactone synthesis were adapted to produce fluorinated phenylalanines.[1] This involves the condensation of a fluorinated benzaldehyde with N-acetylglycine to form an azalactone, which is subsequently reduced and hydrolyzed to yield the desired amino acid.[1]
More contemporary methods offer greater control and efficiency. These include:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Stille and Suzuki couplings, for example, can be used to construct the fluorinated aromatic ring system on a suitable amino acid precursor.[1]
-
Asymmetric Hydrogenation: Chiral catalysts are employed to hydrogenate a prochiral precursor, such as a fluorinated α-amidocinnamic acid derivative, to produce enantiomerically pure fluorinated phenylalanines.[1]
-
Enzymatic Synthesis: Enzymes like phenylalanine aminomutase (PAM) can catalyze the stereoselective synthesis of fluorinated β-phenylalanines from the corresponding fluorinated cinnamic acids.[1]
-
Direct Fluorination: The use of electrophilic fluorinating agents like Selectfluor allows for the direct installation of fluorine onto the amino acid backbone or side chain, though regioselectivity can be a challenge.[1]
Caption: Generalized synthetic pathways to fluorinated phenylalanines.
Protocol: Asymmetric Synthesis of 4-Fluoro-L-phenylalanine
This protocol is a representative example based on the asymmetric hydrogenation of an azalactone precursor.
Step 1: Azalactone Formation
-
In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one.
Step 2: Hydrolysis to α-Amidocinnamic Acid
-
Suspend the azalactone from Step 1 in an acetone/water mixture (e.g., 10:1).
-
Add sodium carbonate (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the mixture with HCl (e.g., 2M) to pH 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid.
Step 3: Asymmetric Hydrogenation
-
In a high-pressure hydrogenation vessel, dissolve the acrylic acid derivative from Step 2 in a degassed solvent such as methanol.
-
Add a chiral rhodium catalyst, for example, [Rh(COD)(R,R-DuPhos)]BF4 (0.01 eq).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction at room temperature for 24 hours.
-
Vent the vessel and remove the solvent under reduced pressure.
Step 4: Deprotection
-
Reflux the N-acetyl-4-fluoro-L-phenylalanine from Step 3 in 6M HCl for 4-6 hours.
-
Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the final product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-Fluoro-L-phenylalanine.
Validation: Each step should be monitored by TLC or LC-MS to ensure complete conversion. The enantiomeric excess of the final product should be determined by chiral HPLC.
The Physicochemical Impact of Fluorination
The introduction of fluorine onto the phenyl ring of phenylalanine induces a range of predictable and exploitable changes in its physicochemical properties.[1][8]
| Property | Effect of Fluorination | Causality |
| pKa | Decreases the pKa of the aromatic ring. | The strong electron-withdrawing nature of fluorine pulls electron density from the ring, making it more acidic. |
| Hydrophobicity | Generally increases lipophilicity (logP). | The C-F bond is highly polarized but fluorine has low polarizability, leading to weaker intermolecular interactions with water. |
| Aromaticity | Alters the quadrupole moment of the phenyl ring. | Fluorination inverts the electrostatic potential of the ring from negative (electron-rich) to positive (electron-poor), particularly with multiple fluorine atoms.[9] |
| Conformation | Can influence side-chain dihedral angles. | Fluorine can engage in specific non-covalent interactions or create steric constraints that favor certain rotamers. |
| Metabolic Stability | Increases resistance to enzymatic degradation. | The strong C-F bond can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes).[3] |
These modifications are not merely theoretical; they have profound implications for how a fluorinated phenylalanine-containing peptide or protein interacts with its environment. For instance, the altered aromaticity can transform a cation-π interaction into a repulsive one or promote novel π-π stacking interactions.[9][10] Increased metabolic stability can extend the half-life of peptide-based drugs, a critical parameter in pharmaceutical development.[3][8]
Applications in Research and Drug Development
The unique properties of fluorinated phenylalanines have made them valuable in a wide array of research applications.
Peptide and Protein Engineering
Incorporating fluorinated phenylalanines is a powerful strategy for enhancing the stability and modulating the function of peptides and proteins.[1]
-
Enhanced Stability: Fluorination can increase the thermal and proteolytic stability of proteins.[1] The increased hydrophobicity can drive more favorable packing in the protein core, while the strong C-F bond can resist enzymatic cleavage.
-
Modulating Activity: Placing a fluorinated phenylalanine in an enzyme's active site can alter its catalytic activity by changing the local electrostatic environment. For example, incorporating 3-fluorophenylalanine into PvuII endonuclease resulted in a two-fold increase in its activity, while other isomers decreased it.
-
Controlling Protein-Protein Interactions: Since aromatic residues are often key components of protein-protein interaction interfaces, substituting them with fluorinated analogs can be used to systematically probe and modify these interactions.[10]
Caption: Impact of fluorination on protein properties and applications.
Drug Discovery
Fluorinated phenylalanines are frequently incorporated into small molecule and peptide drug candidates to improve their pharmacological profiles.[2][8][11]
-
Enzyme Inhibitors: The altered electronic and steric properties can lead to tighter binding to enzyme active sites.[1]
-
Improved Bioavailability: Increased lipophilicity can enhance a drug's ability to cross cell membranes.[3]
-
Neuropathic Pain Treatment: Merck reported a class of benzazepinone Nav1.7 blockers containing 3-fluoro-L-phenylalanine derivatives as potential treatments for neuropathic pain.[1]
PET Imaging
The development of synthetic routes to incorporate the positron-emitting isotope ¹⁸F has established fluorinated phenylalanines as important tracers for Positron Emission Tomography (PET).[12] Amino acid-based PET tracers like ¹⁸F-fluoroethyl-L-phenylalanine are valuable for imaging tumors, which often exhibit increased amino acid metabolism.[12]
¹⁹F NMR Spectroscopy
Perhaps one of the most powerful applications of fluorinated phenylalanines is their use as probes in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[13] The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, making it an exquisitely sensitive reporter of its local environment.[14] Since fluorine is absent from naturally occurring biological macromolecules, the ¹⁹F NMR spectrum of a protein containing a fluorinated phenylalanine is free from background signals.[13][14]
This allows researchers to:
-
Monitor Protein Conformation: The chemical shift of the ¹⁹F label is highly sensitive to changes in protein structure and dynamics.[15]
-
Study Protein-Ligand Interactions: Binding of a ligand near the fluorinated residue can cause a detectable change in the ¹⁹F NMR signal, allowing for the characterization of binding events and determination of dissociation constants.[16]
-
Characterize Conformational Heterogeneity: Multiple peaks in the ¹⁹F spectrum can indicate the presence of different conformational states of the protein in solution.[15]
Conclusion
From their origins as simple metabolic probes, fluorinated phenylalanines have evolved into sophisticated and indispensable tools for chemical biology and drug discovery. The ability to precisely tune the steric and electronic properties of a key amino acid has provided researchers with unprecedented control over the structure, stability, and function of peptides and proteins. As synthetic methods become more advanced and our understanding of the nuanced effects of fluorination deepens, the applications of these remarkable building blocks will undoubtedly continue to expand, driving innovation in therapeutics, diagnostics, and our fundamental understanding of biological systems.
References
-
Al-Hulli, Z., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]
-
Al-Hulli, Z., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]
-
Schipper, A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]
-
Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
-
Schipper, A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). PMC. [Link]
-
Mills, J. H., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Unknown Author. (2024). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]
-
Mycock, C., et al. (2024). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]
-
Galles, G. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC. [Link]
-
Boeszoermenyi, A., et al. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. [Link]
-
Frieden, C., et al. (1995). NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. ACS Publications. [Link]
-
Wang, L., et al. (2013). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PMC. [Link]
-
Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]
-
Steiner, M. S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ETH Research Collection. [Link]
-
Thompson, S., et al. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
-
Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link]
-
Krátký, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed. [Link]
-
Arnstein, H. R., & Richmond, M. H. (1964). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. PMC. [Link]
-
National Center for Biotechnology Information. p-Fluorophenylalanine. PubChem. [Link]
-
Arnstein, H. R., & Richmond, M. H. (1964). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. PubMed. [Link]
-
Yoshida, A. (1960). Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis. PubMed. [Link]
-
Feslor, G., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of Substituted Anilines: A Technical Guide to Their Applications in Medicine, Materials, and Agriculture
Executive Summary
Substituted anilines represent a cornerstone of modern organic chemistry, serving as versatile precursors for a vast array of functional molecules. Their inherent chemical reactivity, coupled with the ability to modulate electronic and steric properties through substitution, has made them indispensable in fields as diverse as medicinal chemistry, materials science, and agriculture. This technical guide provides an in-depth exploration of the applications of substituted anilines, focusing on the rationale behind their use and the specific properties conferred by various substituents. We will delve into their critical role in the development of life-saving kinase inhibitors, the fabrication of advanced conductive polymers, and the synthesis of potent herbicides. Through detailed mechanistic insights, experimental protocols, and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the power and potential of this vital class of compounds.
Part 1: The Role of Substituted Anilines in Modern Medicinal Chemistry
The aniline scaffold is a privileged structure in drug discovery, prized for its synthetic tractability and its ability to form key hydrogen bonds and van der Waals interactions with biological targets.[1] This has led to its incorporation into numerous approved drugs, particularly in the realm of oncology.
Case Study: Anilinoquinazolines as Tyrosine Kinase Inhibitors (TKIs)
The dysregulation of tyrosine kinase signaling is a hallmark of many cancers.[1] The anilinoquinazoline core is a quintessential example of how the substituted aniline motif has been leveraged to create highly effective cancer therapies.[2][3] These molecules act as ATP-competitive inhibitors, where the aniline moiety plays a pivotal role in binding to the hinge region of the kinase's ATP-binding pocket, blocking the downstream signaling pathways that drive tumor proliferation and survival.[1][4]
One of the most successful drugs built upon this scaffold is Imatinib (Gleevec) , a revolutionary treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[5][6]
Causality in Design: The development of Imatinib was a triumph of rational drug design. Starting from a 2-phenylaminopyrimidine backbone, researchers systematically modified the structure to enhance potency and selectivity.[7] The addition of a 3'-pyridyl group improved cellular activity, while the incorporation of a benzamide group enhanced activity against tyrosine kinases.[7] This iterative process of substitution and biological testing is fundamental to modern drug discovery.
Mechanism of Action: Kinase Inhibition
The primary target of Imatinib in CML is the Bcr-Abl fusion protein, an abnormal and constitutively active tyrosine kinase.[6] Imatinib stabilizes an inactive conformation of the kinase domain, preventing ATP from binding and shutting down the aberrant signaling cascade.[8]
Caption: Mechanism of Imatinib action on Bcr-Abl tyrosine kinase.
Synthetic Workflow: A Representative Synthesis of Imatinib
The synthesis of Imatinib involves several key steps, often culminating in a crucial N-arylation reaction to connect the substituted aniline fragment with the pyrimidine core.[5][8]
Experimental Protocol: Buchwald-Hartwig Amination for Imatinib Core Synthesis
This protocol outlines a common palladium-catalyzed cross-coupling reaction used to form the critical C-N bond in Imatinib and its derivatives.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.4 mmol).
-
Reagent Addition: Add 4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (1.0 mmol) and the corresponding aryl halide (1.2 mmol).
-
Solvent and Degassing: Add anhydrous dioxane (5 mL) and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture at 100 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Activity of Imatinib Derivatives
| Compound | Target | IC₅₀ (μM) | Cell Line |
| Imatinib | ABL Kinase | Varies | K562 |
| Compound 9 | - | 1.639 | Nalm-6 |
| Compound 10 | - | Close to Imatinib | Various |
Data synthesized from a study on novel Imatinib derivatives, demonstrating the impact of substitutions on biological activity.[8]
While highly effective, anilines in drug candidates can sometimes present challenges such as metabolic instability or toxicity.[9] This has led to research into isosteric replacements to improve the pharmacological properties of these compounds.[9][10]
Part 2: Substituted Anilines in Advanced Materials Science
The ability to easily polymerize aniline and its derivatives has led to the development of polyaniline (PANI), one of the most promising electrically conducting polymers due to its high conductivity, environmental stability, and unique optical properties.[11]
Tuning the Properties of Polyaniline (PANI)
The properties of PANI can be significantly altered by introducing substituents onto the aniline monomer.[12] This allows for the fine-tuning of characteristics like solubility, processability, and conductivity.
Causality of Substituent Effects:
-
Electron-donating groups (e.g., alkyl, alkoxy) can decrease the oxidation potential of the monomer but also introduce steric hindrance.[13] This steric effect often outweighs the electronic effect, leading to a decrease in the conductivity of the final polymer compared to unsubstituted PANI.[14] The conductivity tends to decrease as the bulkiness of the alkyl substituent increases.[14]
-
Electron-withdrawing groups can hinder polymerization.[13] However, if attached via a flexible linker, they can increase the proportion of quinoid-diimine units, which is crucial for conductivity.
-
Solubilizing groups , such as long alkyl or alkoxy chains, can be introduced to overcome the poor solubility of PANI, which is a major hurdle for its commercial application.[12][15] For instance, attaching ethylene-1,2-dioxy groups at the 2,5-positions of aniline dramatically improves the solubility of the resulting polymer in both water and organic solvents.[15]
Workflow: Synthesis and Characterization of Substituted PANI
Caption: General workflow for the synthesis of conductive substituted polyanilines.
Table 2: Effect of Substituents on Polyaniline Conductivity
| Polymer | Substituent | Conductivity (S/cm) | Key Property |
| PANI | None | ~1-10 | High Conductivity |
| Poly(o-toluidine) | o-CH₃ | < PANI | Reduced conductivity due to steric effects[14] |
| Poly(o-ethylaniline) | o-CH₂CH₃ | < Poly(o-toluidine) | Further reduced conductivity[14] |
| P2-ES | 2,5-bis(2-methoxyethoxy) | 2.4 x 10⁻³ | High Solubility[15] |
| P3-ES | 2,5-bis[2-(2-methoxyethoxy)ethoxy] | 1.7 x 10⁻³ | High Solubility[15] |
| Butylthio-substituted PANI | -S(CH₂)₃CH₃ | 0.6 - 4 | High Conductivity & Solubility[16] |
This table summarizes data from multiple sources to illustrate the trade-offs between conductivity and solubility based on the nature of the substituent.
Part 3: Substituted Anilines in Modern Agriculture
In agriculture, substituted anilines are the foundation for several classes of herbicides used to control weeds and improve crop yields.[17] The dinitroanilines are a prominent example of this application.
Case Study: Dinitroaniline Herbicides
First introduced in the 1960s, dinitroaniline herbicides like Trifluralin and Pendimethalin are widely used as pre-emergence herbicides to control annual grasses and some broadleaf weeds.[18] Their efficacy is highly dependent on the specific substitution pattern on the aniline ring.
Mechanism of Action: Microtubule Disruption
The primary mode of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells.[17][19] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[20] This process is critical for cell division (mitosis), as microtubules form the spindle fibers necessary for chromosome segregation.[19] The disruption of this process leads to an arrest of mitosis, inhibiting root and shoot growth and ultimately causing the death of the weed.[17] Interestingly, dinitroanilines are selective for plant and protist tubulin and do not significantly affect animal or fungal microtubules.[20]
Caption: Mechanism of action of dinitroaniline herbicides via microtubule disruption.
Synthetic Workflow: Commercial Synthesis of Trifluralin
The commercial synthesis of Trifluralin is a multi-step process that highlights the industrial-scale application of aniline chemistry.[21]
-
Starting Material: The synthesis begins with 4-chloro-trifluoromethylbenzene.[21]
-
Nitration: This precursor undergoes a two-stage nitration process to yield 2,6-dinitro-4-trifluoromethylchlorobenzene.[21] This step is crucial for installing the two nitro groups that are essential for herbicidal activity.
-
Amination: The final step involves the reaction of the dinitrated intermediate with di-n-propylamine. This nucleophilic aromatic substitution reaction displaces the chlorine atom to form the final product, Trifluralin.[21][22]
Experimental Protocol: Synthesis of Trifluralin
This protocol is a simplified representation of the industrial amination step.
-
Setup: In a suitable reactor, charge 2,6-dinitro-4-trifluoromethylchlorobenzene (1.0 mol).
-
Reagent Addition: Add di-n-propylamine (1.1 mol) and an acid scavenger such as sodium carbonate (1.2 mol).
-
Solvent: Add a suitable solvent, such as ethylene dichloride.[23]
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by GC or HPLC).
-
Workup: Cool the reaction mixture and wash with water to remove salts. Separate the organic layer.
-
Purification: Remove the solvent under reduced pressure. The resulting crude Trifluralin can be further purified by recrystallization or distillation to achieve the desired purity, often with a focus on minimizing nitrosamine impurities.[23]
Conclusion and Future Outlook
Substituted anilines are far more than simple chemical building blocks; they are enabling scaffolds that have given rise to groundbreaking innovations across multiple scientific disciplines. From the targeted cancer therapies that have transformed patient outcomes, to the tunable conductive polymers that are paving the way for next-generation electronics, and the selective herbicides that ensure global food security, the impact of substituted anilines is undeniable.
The future of substituted aniline chemistry remains bright. In medicine, ongoing research focuses on developing novel derivatives to overcome drug resistance and exploring new isosteres to enhance safety and efficacy.[10] In materials science, the quest continues for new PANI derivatives with improved processability and tailored electronic properties for applications in flexible electronics, energy storage, and sensors.[12][24] As synthetic methodologies become more sophisticated, the ability to precisely control the substitution patterns on the aniline ring will undoubtedly unlock new applications and further solidify the importance of this remarkable class of compounds.
References
-
Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity | Macromolecules - ACS Publications. (n.d.). Retrieved February 13, 2026, from [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Trifluralin (Ref: EL 152) - AERU - University of Hertfordshire. (n.d.). Retrieved February 13, 2026, from [Link]
-
Mode of dinitroaniline herbicide action I. Analysis of the colchicine-like effects of dinitroaniline herbicides. (n.d.). Retrieved February 13, 2026, from [Link]
-
Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core. (2017, June 12). Retrieved February 13, 2026, from [Link]
-
Effect of structural factors on the physicochemical properties of functionalized polyanilines. (2020, February 19). Retrieved February 13, 2026, from [Link]
-
Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. (n.d.). Retrieved February 13, 2026, from [Link]
-
Dinitroaniline - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. (2021, March 24). Retrieved February 13, 2026, from [Link]
-
(PDF) Polyaniline Derivatives and Their Applications - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Commercial synthesis of trifluralin. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
CHEMICAL SYNTHESIS AND CHARACTERIZATION OF POLYANILINE DERIVATIVES: SUBSTITUENT EFFECT ON SOLUBILITY AND CONDUCTIVITY | Scilit. (n.d.). Retrieved February 13, 2026, from [Link]
-
Aniline replacement in drug-like compounds - Cresset Group. (2024, January 10). Retrieved February 13, 2026, from [Link]
-
Synthesis method of trifluralin - Eureka | Patsnap. (n.d.). Retrieved February 13, 2026, from [Link]
- US5728881A - Process for preparing trifluralin - Google Patents. (n.d.).
-
4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Retrieved February 13, 2026, from [Link]
-
Substituent Effects on Conformational Changes in (+)-CSA Doped Polyaniline Derivatives. (n.d.). Retrieved February 13, 2026, from [Link]
-
Functionalization of Conductive Polymers through Covalent Postmodification - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
-
Conductivity of polyaniline derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. (2019, November 1). Retrieved February 13, 2026, from [Link]
-
New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study | ACS Omega. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis and applications of Polyaniline: A Brief Review - IJSDR. (n.d.). Retrieved February 13, 2026, from [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (n.d.). Retrieved February 13, 2026, from [Link]
-
Highly Conductive New Aniline Copolymers Containing Butylthio Substituent | Macromolecules. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Effect of electron-withdrawing type substituents in the polyaniline ring on the electrical conductivity | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D. (2021, June 14). Retrieved February 13, 2026, from [Link]
-
A flow-based synthesis of Imatinib: the API of Gleevec - RSC Publishing. (n.d.). Retrieved February 13, 2026, from [Link]
-
The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (n.d.). Retrieved February 13, 2026, from [Link]
-
New conductive molecular composites: aniline derivatives as guest molecules encapsulated and polymerized within the channels of the host 3D-coordination polymers [(Me3E)3Fe(CN)6]∞ where E=Sn or Pb - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved February 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cresset-group.com [cresset-group.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 19. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 20. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 21. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
- 22. Synthesis routes of Trifluralin [benchchem.com]
- 23. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 24. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
2-(4-Fluoro-3-methoxyphenyl)aniline mechanism of action hypotheses
An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 2-(4-Fluoro-3-methoxyphenyl)aniline
Abstract: The compound this compound represents a novel chemical entity with an undisclosed or as-yet-uncharacterized biological mechanism. Its core structure, a substituted diphenylamine, is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities. In the absence of direct empirical data, this guide formulates three primary, data-driven hypotheses for its mechanism of action based on structural analogy to established therapeutic agents. We posit that this compound may function as: 1) an inhibitor of receptor tyrosine kinases, 2) an antagonist of the G-protein coupled receptor GPR84, or 3) a modulator of chemokine receptor CCR4. For each hypothesis, this document provides a detailed scientific rationale, outlines the relevant signaling pathways, and presents a comprehensive framework of self-validating experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the elucidation of novel compound mechanisms.
Introduction and Structural Rationale
The molecule this compound is a diphenylamine derivative featuring fluorine and methoxy substitutions. These functional groups are instrumental in modulating the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with protein targets. The aniline and phenyl rings provide a rigid scaffold that can be precisely positioned within the binding pockets of enzymes or receptors.
The core "anilino-" moiety is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in oncology. Its presence strongly suggests a potential interaction with ATP-binding pockets in kinases or with hydrophobic pockets in other receptor classes. The fluoro and methoxy groups can form specific hydrogen bonds or halogen bonds and influence the overall electronic distribution of the molecule, thereby fine-tuning its target specificity and potency.
Given the lack of direct published data on this specific compound, this guide employs a structure-activity relationship (SAR) approach, drawing parallels with known bioactive molecules to construct plausible mechanistic hypotheses.
Hypothesis I: Inhibition of Receptor Tyrosine Kinases (RTKs)
2.1 Scientific Rationale
A significant number of kinase inhibitors are built upon scaffolds where an aniline or aminopyridine ring serves as a hinge-binding motif within the ATP-binding site of the kinase. A notable example is Crizotinib, an inhibitor of ALK, c-Met, and ROS1 kinases, which features a related 2-aminopyridine core.[1][2] Furthermore, the broader class of 4-anilinoquinazolines and 4-anilinoquinolines are classic templates for epidermal growth factor receptor (EGFR) inhibitors.[3] The structural similarity of this compound to the core structures of these inhibitors provides a strong basis for the hypothesis that it may function as an ATP-competitive kinase inhibitor. Dysregulation of RTK signaling is a hallmark of many cancers, making these enzymes a prime target for therapeutic intervention.[4]
2.2 Postulated Signaling Pathway
RTKs are high-affinity cell surface receptors that, upon binding to their cognate ligands (e.g., growth factors), dimerize and undergo autophosphorylation on tyrosine residues within their intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which ultimately regulate cell proliferation, survival, and migration. An inhibitor would block the initial autophosphorylation event, thereby abrogating all downstream signaling.
2.3 Experimental Validation Framework
Protocol 1: Broad-Spectrum Kinase Panel Screening
-
Objective: To perform an unbiased screen to identify potential kinase targets.
-
Methodology:
-
Synthesize or procure a high-purity sample of this compound.
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).
-
Screen at a standard concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
The assay typically measures the displacement of a labeled ligand or the inhibition of phosphorylation of a substrate.
-
Results are reported as percent inhibition relative to a control.
-
-
Self-Validation/Interpretation: A significant inhibition (>50-70%) of one or more kinases provides strong preliminary evidence. Hits should be followed up with dose-response curves to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Cellular Target Engagement & Phosphorylation Assay
-
Objective: To confirm that the compound inhibits the activity of a specific kinase within a cellular context.
-
Methodology:
-
Select a cancer cell line known to be dependent on the activity of a hit kinase from Protocol 1 (e.g., H3122 cells for ALK, or A549 for EGFR).[5]
-
Culture cells to 70-80% confluency.
-
Starve cells of serum for 12-24 hours to reduce basal kinase activity.
-
Pre-treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., HGF for c-Met, EGF for EGFR) for 10-15 minutes.
-
Lyse the cells and collect protein lysates.
-
Perform Western blotting using antibodies specific for the phosphorylated form of the target kinase (e.g., p-ALK, p-EGFR) and the total form of the kinase as a loading control.
-
-
Self-Validation/Interpretation: A dose-dependent decrease in the phosphorylated kinase signal, without a change in the total kinase level, validates cellular target engagement and inhibition.
Data Presentation: In Vitro Kinase Inhibition
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) [Follow-up] |
| ALK | Hypothetical: 85% | Hypothetical: 50 |
| c-Met | Hypothetical: 75% | Hypothetical: 120 |
| EGFR | Hypothetical: 40% | Hypothetical: >1000 |
| SRC | Hypothetical: 15% | Hypothetical: >10000 |
Hypothesis II: Antagonism of G-Protein Coupled Receptor 84 (GPR84)
3.1 Scientific Rationale
GPR84 is a G-protein coupled receptor (GPCR) that is activated by medium-chain fatty acids (MCFAs).[6] Its expression is largely restricted to immune cells like macrophages and neutrophils, and its activation triggers pro-inflammatory signaling pathways.[6] As such, GPR84 is an attractive therapeutic target for inflammatory diseases.[7] Many small molecule drugs target GPCRs, and the development of potent and selective GPR84 antagonists is an active area of research.[8][9][10] The structural features of this compound are consistent with those of known small molecule GPCR modulators, making GPR84 a plausible, non-kinase target.
3.2 Postulated Signaling Pathway
GPR84 couples primarily to pertussis toxin-sensitive Gαi/o proteins.[11] Upon activation by an agonist (like decanoic acid), the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade contributes to various pro-inflammatory cellular responses, including cytokine release and chemotaxis. A competitive antagonist would bind to the receptor and block the binding of endogenous agonists, thus preventing the downstream signaling events.[6]
4.3 Experimental Validation Framework
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To directly measure the binding affinity of the test compound for the CCR4 receptor.
-
Methodology:
-
Use cell membranes from a cell line overexpressing human CCR4.
-
Incubate the membranes with a fixed concentration of a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22).
-
Add increasing concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound and free radioligand by rapid filtration.
-
Measure bound radioactivity.
-
-
Self-Validation/Interpretation: The test compound will compete with the radioligand for binding to CCR4, resulting in a dose-dependent decrease in the measured radioactive signal. This allows for the calculation of the Ki (inhibition constant), a measure of binding affinity.
Protocol 2: In Vitro Treg Chemotaxis Assay
-
Objective: To assess the functional ability of the compound to block Treg migration.
-
Methodology:
-
Isolate human Tregs from peripheral blood mononuclear cells (PBMCs).
-
Use a transwell migration system (e.g., Boyden chamber) where the upper and lower chambers are separated by a porous membrane.
-
Place a solution containing a CCR4 ligand (CCL22) in the lower chamber as a chemoattractant.
-
Add the isolated Tregs, pre-incubated with varying concentrations of the test compound, to the upper chamber.
-
Incubate for several hours to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber using flow cytometry or a cell counter.
-
-
Self-Validation/Interpretation: A potent antagonist will significantly reduce the number of Tregs migrating towards CCL22 in a dose-dependent manner compared to the vehicle control.
Summary and Forward Outlook
The diphenylamine scaffold of this compound provides a strong foundation for hypothesizing its biological mechanism of action. By drawing parallels with structurally related, clinically relevant molecules, we have proposed three distinct and testable hypotheses: inhibition of receptor tyrosine kinases, antagonism of the pro-inflammatory GPR84 receptor, and blockade of the CCR4 chemokine receptor.
The true mechanism of action may align with one of these hypotheses, a combination of them (in the case of a multi-targeted agent), or an entirely different target. The experimental frameworks provided herein offer a logical, stepwise, and self-validating path to systematically investigate these possibilities. An initial broad, unbiased screen, such as a kinase panel or a diverse receptor binding panel, is a prudent first step. Subsequent cell-based and functional assays are critical for validating initial hits and confirming a physiologically relevant mechanism. Elucidating the precise molecular target(s) is the foundational step in the potential development of this novel chemical entity into a future therapeutic agent.
References
- Ou, S. H. I. (2011). Crizotinib: a comprehensive review.
- Synapse. (2024). What are G-protein coupled receptor 84 antagonists and how do they work? Synapse - AI-powered R&D intelligence.
- Wikipedia contributors. (2024). Crizotinib. In Wikipedia, The Free Encyclopedia.
- CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork.
- Minicule. (n.d.). Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Minicule.
- ClinicalTrials.gov. (n.d.). FLX475 + Pembrolizumab for Tumors/Cancer · Info for Participants. ClinicalTrials.gov.
- RAPT Therapeutics. (n.d.). Biological activity of FLX475, an oral CCR4 antagonist, as monotherapy and in combination with pembrolizumab in advanced cancer. RAPT Therapeutics.
- Marsden, E. R., et al. (2022). Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(16), 11270-11290.
- CancerIndex. (2017). Crizotinib (Xalkori). CancerIndex.
- ACS Publications. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry.
- ACS Publications. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry.
- Patsnap Synapse. (2024). What are GPR84 inhibitors and how do they work?
- ASCO Publications. (2021). Clinical and biological activity of FLX475, an oral CCR4 antagonist, in advanced cancer. Journal of Clinical Oncology, 39(15_suppl), 2503-2503.
- ResearchGate. (2022). (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
- Jenkins, L., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84.
- Targeted Oncology. (2020). Novel Small Molecule +/- Pembrolizumab Induces Responses in Various Solid Tumors. Targeted Oncology.
- RAPT Therapeutics. (2023). RAPT Therapeutics to Present Biomarker Data Corroborating Demonstrated Clinical Activity and Mechanism of Action of FLX475 in Advanced Cancers. GlobeNewswire.
- MedchemExpress. (n.d.). GPR84 | Antagonists Agonists. MedchemExpress.
- ACS Publications. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84.
- BenchChem. (2025). Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. BenchChem.
- Li, D., et al. (2015).
Sources
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. cancerindex.org [cancerindex.org]
- 6. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 7. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Comprehensive Solubility and Stability Profiling of 2-(4-Fluoro-3-methoxyphenyl)aniline
Technical Guide | Version 1.0
Executive Summary
2-(4-Fluoro-3-methoxyphenyl)aniline (CAS: 1345471-47-7) is a biaryl amine intermediate, structurally significant in the synthesis of kinase inhibitors and agrochemicals. Its core scaffold—an ortho-substituted aniline—presents specific physicochemical challenges, notably pH-dependent solubility and susceptibility to oxidative degradation.
This guide provides a rigorous technical framework for characterizing the solubility and stability of this compound. It moves beyond generic protocols, tailoring experimental design to the molecule's specific structural vulnerabilities: the oxidizable primary amine, the lipophilic biaryl axis, and potential atropisomeric rotational barriers.
Physicochemical Profiling & Theoretical Basis
Before initiating wet-lab experiments, the following theoretical profile serves as the baseline for experimental design.
| Parameter | Predicted Value | Structural Rationale | Impact on Protocol |
| pKa (Base) | ~3.8 – 4.2 | The electron-withdrawing nature of the phenyl ring ortho to the amine lowers the pKa relative to aniline (4.6). | Solubility: Will require pH < 2 for significant ionization and solubility enhancement. |
| LogP | ~3.5 – 4.0 | Biaryl system increases lipophilicity; methoxy/fluoro groups add moderate polarity but overall hydrophobic. | Media: Aqueous solubility will be negligible at neutral pH; requires surfactants or organic co-solvents. |
| H-Bond Donors | 2 (NH₂) | Primary amine. | Solid State: Potential for high-melting crystal lattice; check for polymorphism. |
| Rotatable Bonds | 2 | Biaryl axis and methoxy group. | Stability: Check for restricted rotation (atropisomerism) if bulky groups are adjacent. |
Solubility Assessment Protocols
Objective: Determine the saturation solubility (
Analytical Method Setup (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
-
Detection: UV at 254 nm (aromatic pi-pi*) and 280 nm (aniline absorption).
-
Standard Curve: Prepare 5-point calibration (1 µg/mL to 100 µg/mL) in Acetonitrile.
Aqueous & pH-Dependent Solubility Workflow
Because the compound is a weak base, solubility must be mapped against pH to simulate the gastrointestinal tract.
Protocol:
-
Buffer Preparation: Prepare 10 mL aliquots of:
-
pH 1.2 (0.1 N HCl) – Simulated Gastric Fluid.
-
pH 4.5 (Acetate Buffer).
-
pH 6.8 (Phosphate Buffer) – Simulated Intestinal Fluid.
-
pH 7.4 (Phosphate Buffer) – Systemic circulation.
-
-
Saturation: Add excess solid compound (~10 mg) to each vial.
-
Equilibration: Shake at 37°C for 24 hours (orbital shaker, 200 rpm).
-
Filtration: Filter supernatant using 0.22 µm PTFE filters (low binding).
-
Quantification: Dilute filtrate 1:10 with mobile phase and inject.
Biorelevant & Organic Solubility
To support formulation development, solubility in lipophilic vehicles is critical.
| Solvent/Media | Purpose | Target Solubility |
| DMSO | Stock solution storage | > 50 mg/mL |
| FaSSIF | Fasted State Sim. Intestinal Fluid | Assess micellar solubilization |
| PEG 400 | Co-solvent for IV/Oral liquid | > 10 mg/mL |
| Labrasol | Lipid-based formulation screening | > 20 mg/mL |
Stability Profiling (Forced Degradation)
Objective: Identify degradation pathways and intrinsic stability limits (ICH Q1A R2).
Structural Vulnerabilities
The primary stability risk is the aniline nitrogen .
-
Oxidation: Formation of N-oxides, hydroxylamines, and eventual polymerization to azo-compounds (colored impurities).
-
Photolysis: Anilines are notoriously photosensitive, turning brown/black upon UV exposure.
Stress Testing Matrix
Perform these tests on a 1 mg/mL solution (Acetonitrile/Water 50:50) unless otherwise noted.
| Stress Condition | Conditions | Duration | Expected Degradant |
| Acid Hydrolysis | 1 N HCl, 60°C | 24 Hours | Stable (Biaryl ether cleavage unlikely). |
| Base Hydrolysis | 1 N NaOH, 60°C | 24 Hours | Stable. |
| Oxidation | 3% H₂O₂ | 4 – 24 Hours | High Risk: N-Oxide, Nitro-arene, Azo-dimers. |
| Thermal (Solid) | 80°C (Open vial) | 7 Days | Physical form change (sintering), sublimation. |
| Photostability | UV/Vis (1.2M lux hours) | ICH Q1B Cycle | High Risk: Radical oxidation, darkening. |
Degradation Pathway Visualization
The following diagram illustrates the oxidative cascade specific to the aniline moiety in this scaffold.
Caption: Oxidative and photolytic degradation pathways for the aniline moiety, leading to colored azo-dimers and oxidized species.
Experimental Workflow: Stability Study
This workflow ensures a self-validating system where mass balance is tracked to distinguish between degradation and precipitation.
Caption: Step-by-step workflow for stability testing with integrated mass balance validation.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility/pKa profiling protocols).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 58169324 (this compound).Link
Methodological & Application
detailed synthesis protocol for 2-(4-Fluoro-3-methoxyphenyl)aniline
Abstract & Application Context
This protocol details the synthesis of 2-(4-Fluoro-3-methoxyphenyl)aniline (CAS: 1345471-47-7), a critical biaryl building block. Biaryl anilines are privileged scaffolds in drug discovery, serving as precursors for carbazoles, phenanthridines, and kinase inhibitors.
The method utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromoaniline and (4-fluoro-3-methoxyphenyl)boronic acid. This route is selected for its high chemoselectivity, tolerance of the free amine, and scalability. We utilize a robust catalyst system, Pd(dppf)Cl₂ , to minimize sensitivity to air and moisture compared to traditional Pd(PPh₃)₄ protocols.
Retrosynthetic Analysis & Strategy
The strategic disconnection involves the C–C bond between the two aryl rings.
-
Electrophile: 2-Bromoaniline (Preferred over iodo- for stability/cost balance; chloro- requires specialized ligands).
-
Nucleophile: (4-Fluoro-3-methoxyphenyl)boronic acid.
-
Catalytic Cycle: Pd(0)/Pd(II) cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2]
Reaction Scheme
Materials & Equipment
Reagent Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 2-Bromoaniline | 615-36-1 | 172.02 | 1.00 | Electrophile |
| (4-Fluoro-3-methoxyphenyl)boronic acid | 854778-31-7 | 169.95 | 1.20 | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.00 | Base |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | - | Solvent | Main Solvent |
| Water (Deionized) | 7732-18-5 | - | Solvent | Co-solvent |
Equipment Requirements
-
Reaction Vessel: 3-neck round-bottom flask (or microwave vial for <500mg scale).
-
Atmosphere Control: Schlenk line or Nitrogen balloon with septum/needle.
-
Temperature Control: Oil bath with thermocouple (set to 90°C).
-
Purification: Flash chromatography system (CombiFlash or manual column).
Detailed Experimental Protocol
Phase 1: Reaction Setup (Inert Atmosphere)
-
Step 1: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Bromoaniline (1.0 equiv) and (4-Fluoro-3-methoxyphenyl)boronic acid (1.2 equiv).
-
Step 2: Add the base K₂CO₃ (3.0 equiv).
-
Note: The base can be added as a solid or pre-dissolved in the water portion (2M aq. solution) if preferred. Solid addition is often easier for degassing.
-
-
Step 3: Add the solvent mixture 1,4-Dioxane : Water (4:1 ratio) . Concentration should be approximately 0.1 M with respect to the bromide.
-
Step 4 (CRITICAL - Degassing): Sparge the mixture with Nitrogen or Argon for 15 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the active Pd(0) species to inactive Pd(II) oxides.
-
-
Step 5: Add the catalyst Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%).[3]
-
Tip: Add catalyst after initial degassing to minimize its exposure to dissolved oxygen while in solution. Briefly sparge for another 2-3 minutes.
-
Phase 2: Reaction Execution
-
Step 6: Seal the vessel and heat to 90°C (internal temperature).
-
Step 7: Monitor reaction progress by TLC or LC-MS at 2 hours.
-
TLC Eluent: 20% Ethyl Acetate in Hexanes.
-
Observation: The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4, fluorescent) will appear.
-
-
Step 8: Reaction is typically complete within 4–6 hours.
Phase 3: Work-up
-
Step 9: Cool the mixture to room temperature.
-
Step 10: Dilute with Ethyl Acetate (EtOAc) and water.
-
Step 11: Separate layers. Extract the aqueous layer 2x with EtOAc.
-
Step 12: Wash combined organics with Brine (saturated NaCl), dry over Anhydrous Na₂SO₄, and filter.
-
Step 13: Concentrate under reduced pressure to yield a crude dark oil/solid.
Phase 4: Purification
-
Step 14: Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0% → 30% EtOAc in Hexanes.
-
Elution Order: Non-polar impurities → Product → Boronic acid residues/Pd black.
-
-
Step 15: Isolate product fractions and dry under high vacuum.
-
Expected Appearance: Off-white to pale brown solid.
-
Mechanistic & Workflow Visualization
Figure 1: Catalytic Cycle (Mechanism)
The following diagram illustrates the Pd(0)/Pd(II) cycle driving the synthesis.[1]
Caption: The Suzuki-Miyaura catalytic cycle showing activation, coupling, and regeneration of the catalyst.
Figure 2: Experimental Workflow
Caption: Linear workflow from reaction setup to quality control.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, verify the following spectral characteristics:
-
¹H NMR (400 MHz, CDCl₃):
-
Amine protons: Broad singlet around
3.5–4.0 ppm (2H, -NH₂). -
Methoxy group: Singlet around
3.9 ppm (3H, -OCH₃). -
Biaryl protons: Aromatic region
6.7–7.3 ppm. Look for the specific splitting of the 4-Fluoro-3-methoxyphenyl ring (d, dd patterns due to F-H coupling).
-
-
¹⁹F NMR:
-
Single peak around
-130 to -140 ppm (typical for aryl fluorides).
-
-
LC-MS:
-
Target Mass [M+H]⁺: Calculated = 218.09; Found ≈ 218.1.
-
Purity: >95% by UV (254 nm).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of Catalyst | Degas solvents more rigorously (Freeze-Pump-Thaw). Increase catalyst loading to 5 mol%. |
| Protodeboronation | Boronic acid instability | Switch base to K₃PO₄ or KF. Lower temperature to 80°C. Add excess boronic acid (1.5 equiv). |
| Pd Black Precipitation | Catalyst decomposition | Ensure ligand excess (add free dppf) or switch to SPhos-Pd-G2 for higher stability. |
| Emulsion in Workup | Dioxane presence | Wash organic layer with water 3x to remove dioxane before brine wash. |
Safety & Handling
-
2-Bromoaniline: Toxic if swallowed/absorbed. Wear nitrile gloves.
-
Boronic Acids: Generally low toxicity but treat as irritants.
-
Palladium Compounds: Potential sensitizers. Handle in a fume hood.
-
Waste Disposal: Aqueous waste contains Palladium and should be segregated into heavy metal waste streams, not general aqueous waste.
References
-
Guidechem. (n.d.). This compound CAS 1345471-47-7.[4] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Seminal review on mechanism).
-
Sigma-Aldrich. (n.d.). (4-Fluoro-3-methoxyphenyl)boronic acid Product Page. Retrieved from
-
University of Delaware. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from
Sources
The Strategic Application of Fluorinated Anilines in Modern Drug Discovery: A Guide for Researchers
Introduction: The Fluorine Advantage in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is not a random occurrence but a deliberate strategy employed by medicinal chemists to modulate a molecule's physicochemical and pharmacokinetic properties.[2] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations that can enhance a drug candidate's efficacy, safety, and overall developability.[2][3]
Among the various fluorinated building blocks, fluorinated anilines stand out as particularly valuable intermediates in the synthesis of a wide range of therapeutic agents.[4][5] From kinase inhibitors for oncology to treatments for inflammatory diseases, the fluorinated aniline moiety is a recurring motif in numerous FDA-approved drugs.[6][7] This guide provides an in-depth exploration of the application of fluorinated anilines in drug discovery, offering both foundational knowledge and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing a trustworthy and authoritative resource to empower your research endeavors.
Modulating Physicochemical Properties: The Impact of Fluorination on Anilines
The strategic placement of fluorine on an aniline ring can dramatically alter its fundamental physicochemical properties, primarily its basicity (pKa) and lipophilicity (logP). These two parameters are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Tuning Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly reduces the electron density on the aniline's nitrogen atom, thereby decreasing its basicity and lowering its pKa.[3] This modulation of pKa is a powerful tool for medicinal chemists. For instance, reducing the basicity of an amine can prevent unwanted protonation at physiological pH, which can in turn improve cell membrane permeability and oral bioavailability.[2] The extent of this pKa reduction is dependent on the position and number of fluorine substituents.
Table 1: Physicochemical Properties of Aniline and its Fluorinated Derivatives
| Compound | Structure | pKa (Conjugate Acid) | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.2 | 1.14 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.5 | 1.32 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65[8] | 1.15[8] |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | ~2.2 (Predicted) | 1.51 |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.50 (Predicted) | 2.41 |
Note: pKa and logP values can vary slightly depending on the experimental conditions. Predicted values are based on computational models.
Altering Lipophilicity (logP)
The effect of fluorine on lipophilicity is more nuanced and highly dependent on its position on the aromatic ring.[3] While fluorine is the most electronegative element, the C-F bond is poorly polarizable, which can lead to an increase in lipophilicity.[2] This increased lipophilicity can enhance a molecule's ability to cross biological membranes and can also lead to stronger binding interactions with hydrophobic pockets of target proteins.[9] However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility and increased off-target toxicity. Therefore, the judicious use of fluorine is key to achieving the optimal balance of properties.
Figure 1: Impact of fluorination on the key properties of aniline for drug design.
Enhancing Metabolic Stability: A Key to Improved Pharmacokinetics
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[10] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[1] By strategically placing a fluorine atom at a metabolically labile position (a "soft spot") on the aniline ring, chemists can effectively block hydroxylation and other oxidative transformations.[4][10] This leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[1]
Table 2: Illustrative Comparison of Metabolic Half-Life in Human Liver Microsomes (HLM)
| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) | Rationale |
| Aniline | 15 | Susceptible to para-hydroxylation by CYP enzymes. |
| 2-Fluoroaniline | 35 | Ortho-fluorine provides some steric hindrance to metabolic enzymes. |
| 3-Fluoroaniline | 25 | Meta-fluorine has a less pronounced effect on blocking para-hydroxylation. |
| 4-Fluoroaniline | 50 | Para-fluorine directly blocks the primary site of oxidative metabolism. |
This table provides a hypothetical yet representative comparison based on general principles and observed trends in medicinal chemistry.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments involving fluorinated anilines in a drug discovery setting. These protocols are designed to be self-validating, with recommendations for appropriate controls.
Protocol 1: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is widely used in the synthesis of complex molecules. This protocol describes the coupling of a fluorinated bromoaniline with an arylboronic acid.
Materials:
-
4-Bromo-2-fluoroaniline
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (2.5 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aniline should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation:
-
Control Reaction: Run a parallel reaction without the palladium catalyst to ensure that the coupling is indeed palladium-mediated.
-
Purity Analysis: Assess the purity of the final product by HPLC or qNMR.
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolic stability of a fluorinated aniline derivative compared to its non-fluorinated analog. The rate of disappearance of the parent compound over time is measured.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile containing an internal standard (for quenching and analysis)
-
Incubator or water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM. Prepare a working solution of HLM in phosphate buffer (e.g., 1 mg/mL protein concentration).
-
Incubation Mixture: In a microcentrifuge tube, combine the HLM solution and phosphate buffer. Pre-warm the mixture at 37 °C for 5 minutes.
-
Initiation of Reaction: Add the test compound to the pre-warmed HLM mixture to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating system to initiate the metabolic reaction. The final volume should be standardized (e.g., 200 µL).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Self-Validation:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound) to ensure the HLM are active.
Case Studies: Fluorinated Anilines in FDA-Approved Drugs
The successful application of fluorinated anilines is evident in numerous marketed drugs.
-
Sorafenib (Nexavar®): An oral multi-kinase inhibitor used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib contains a 4-chloro-3-(trifluoromethyl)aniline moiety. The trifluoromethyl group is crucial for its potent inhibitory activity and favorable pharmacokinetic profile.[2][3][11] The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an appropriate intermediate to form the urea linkage.[3][6]
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. The structure of lapatinib features a 3-chloro-4-(3-fluorobenzyloxy)aniline fragment.[12][13][14] The fluorine atom in this moiety contributes to the overall electronic properties and binding affinity of the drug.
-
Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2. The synthesis of celecoxib utilizes a trifluoromethylated pyrazole, which is constructed from a precursor derived from a trifluoromethylated aniline derivative.[15][16][17][18]
Conclusion
Fluorinated anilines are indispensable tools in the modern medicinal chemist's arsenal. Their ability to fine-tune critical drug-like properties such as pKa, lipophilicity, and metabolic stability provides a rational approach to overcoming many of the challenges encountered in drug discovery.[1][4] By understanding the fundamental principles of how fluorine substitution impacts molecular properties and by employing robust and validated experimental protocols, researchers can effectively leverage the "fluorine advantage" to design and develop safer and more effective medicines.
References
- Zhang, L., et al. (2013). Convenient Synthesis of Sorafenib and Its Derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]
- Gomha, S. M., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(7), 12341-12361.
- Thakkar, S. S., et al. (2020). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synlett, 31(14), 1391-1396.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Samala, S. R. K., et al. (2018). Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Asian Journal of Research in Chemistry, 11(4), 734-738.
- Al-Said, M. S., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529.
- CN103724259A - Synthesis method for sorafenib. (2014).
- Dalvie, D., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(13), 6433-6484.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Tverdokhlebov, A. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17993-18006.
- WO2009054004A2 - Process for the preparation of sorafenib. (2009).
- Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2022).
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009).
- Buchwald-Hartwig Amin
-
ORTHOFLUOROANILINE. (n.d.). ANGEEL OAK SPECIALITY CHEMTECH. Retrieved from [Link]
- WO2014170910A1 - Process for the preparation of lapatinib. (2014).
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
- Lipshutz, B. H., et al. (2011). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 13(5), 1158-1161.
- Altman, R. A., et al. (2016). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 59(4), 1235-1268.
- CN103159747A - Synthetic method of lapatinib. (2013).
- The Suzuki reaction of 4-bromoaniline with aryl boronic acids. (2014).
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (2023).
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(9), 711-717.
-
4-Fluoroaniline. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... (2017).
-
p-Fluoroaniline. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]
- Practical synthesis of lapatinib. (2011).
-
Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. tarjomefa.com [tarjomefa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aosc.in [aosc.in]
- 6. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajrconline.org [ajrconline.org]
- 12. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 13. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
2-(4-Fluoro-3-methoxyphenyl)aniline as a building block for heterocyclic compounds
Application Note: Strategic Utilization of 2-(4-Fluoro-3-methoxyphenyl)aniline
Executive Summary
This compound (hereafter 2-FMPA ) is a privileged biaryl amine scaffold designed for high-value medicinal chemistry programs. Its structural motif combines the metabolic stability of a fluorinated aromatic system with the solubilizing and electronic properties of a methoxy group.
This Application Note details the strategic use of 2-FMPA as a divergent intermediate. By altering reaction conditions, researchers can selectively access two distinct tricyclic heterocycles:
-
Phenanthridines: Via oxidative radical cyclization with aldehydes.
-
Carbazoles: Via Palladium-catalyzed intramolecular C–H amination.
These protocols are optimized for reproducibility, scalability, and regioselective control, addressing the specific electronic influence of the 4-fluoro-3-methoxy substitution pattern.
Chemical Intelligence & Regioselectivity Analysis
Before initiating synthesis, it is critical to understand how the substituents on Ring B (the 4-fluoro-3-methoxyphenyl ring) influence cyclization.
-
Electronic Activation: The methoxy group (-OMe) at position 3' is an ortho/para director. It activates positions 2', 4' (occupied by F), and 6'.
-
Steric Constraints:
-
Position 2': Located between the biaryl bond and the -OMe group. Cyclization here is sterically crowded.
-
Position 6': Located para to the -OMe group and meta to the -F group. This position is sterically open.
-
Module 1: Synthesis of the Building Block (2-FMPA)
If 2-FMPA is not purchased commercially, it must be synthesized with high purity to prevent catalyst poisoning in subsequent steps.
Method: Suzuki-Miyaura Cross-Coupling Scale: 10 mmol
Reagents:
-
Aryl Halide: 2-Bromoaniline (1.72 g, 10 mmol)
-
Boronic Acid: 4-Fluoro-3-methoxyphenylboronic acid (2.04 g, 12 mmol)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (408 mg, 5 mol%)
-
Base: K₂CO₃ (4.14 g, 30 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)
Protocol:
-
Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with Argon for 15 minutes.
-
Addition: Add 2-bromoaniline, boronic acid, and K₂CO₃. Add the Pd catalyst last.
-
Reaction: Heat to 90°C under Argon for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aniline starting material (lower R_f) should disappear.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 10:1 to 4:1).
Module 2: Synthesis of Phenanthridines (The "Aldehyde Route")
This protocol utilizes an Iodine-mediated oxidative radical cyclization. It is metal-free and avoids the need for specialized photoredox equipment.
Target: 8-Fluoro-7-methoxy-6-phenylphenanthridine
Mechanism: Condensation
Reagents:
-
Substrate: 2-FMPA (1.0 equiv)
-
Partner: Benzaldehyde (1.2 equiv)
-
Oxidant: Iodine (I₂, 0.5 equiv) + TBHP (tert-Butyl hydroperoxide, 70% aq., 3.0 equiv)
-
Additives: K₂CO₃ (2.0 equiv)
-
Solvent: Chlorobenzene (0.2 M)
Step-by-Step Protocol:
-
Imine Formation: In a pressure tube, dissolve 2-FMPA (1 mmol) and benzaldehyde (1.2 mmol) in Chlorobenzene (5 mL). Add activated 4Å molecular sieves. Stir at 100°C for 2 hours to form the Schiff base (monitor by TLC).
-
Cyclization: Cool the mixture slightly. Add K₂CO₃ (2 mmol), Iodine (0.5 mmol), and TBHP (3 mmol).
-
Reaction: Seal the tube and heat to 110°C for 12–16 hours.
-
Note: The solution will turn dark violet (iodine) and then fade to brown/orange as the reaction proceeds.
-
-
Quench: Cool to RT. Add sat. aq. Na₂S₂O₃ (sodium thiosulfate) to quench remaining iodine (color change from brown to yellow).
-
Isolation: Extract with DCM. Purify via flash chromatography.
Data Interpretation:
| Marker | 1H NMR Shift (approx) | Observation |
|---|---|---|
| Imine CH | 8.5 - 8.8 ppm | Disappears upon cyclization |
| Phenanthridine C6 | N/A | Quaternary carbon formed (check 13C NMR ~160 ppm) |
| NH2 | 3.5 - 4.5 ppm | Absent in both Imine and Product |
Module 3: Synthesis of Carbazoles (The "Pd-Catalyzed Route")
This protocol uses a Palladium(II)-catalyzed intramolecular oxidative C–H amination. It is superior to the Cadogan cyclization (triethyl phosphite) for fluorinated substrates as it avoids harsh temperatures that might defluorinate the ring.
Target: 3-Fluoro-2-methoxy-9H-carbazole
Mechanism: Pd(II) insertion
Reagents:
-
Substrate: 2-FMPA (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)[4]
-
Oxidant: Cu(OAc)₂ (0.5 equiv) or Ag₂CO₃ (1.0 equiv)
-
Solvent: Toluene / Pivalic Acid (4:1 ratio)
-
Atmosphere: Air (open vessel or O₂ balloon)
Step-by-Step Protocol:
-
Setup: In a Schlenk tube, combine 2-FMPA (0.5 mmol), Pd(OAc)₂ (11 mg), and Cu(OAc)₂ (45 mg).
-
Solvent: Add Toluene (2 mL) and Pivalic Acid (0.5 mL). Pivalic acid acts as a crucial proton shuttle for the C-H activation step.
-
Reaction: Heat to 110°C under an air atmosphere (or O₂ balloon for faster rates) for 14 hours.
-
Workup: Neutralize the acid with sat. aq. NaHCO₃. Extract with EtOAc.[5]
-
Purification: Flash chromatography (Hexane/EtOAc). Carbazoles are often highly fluorescent on TLC plates.
Visualization: Divergent Workflows
The following diagram illustrates the divergent utility of the 2-FMPA scaffold.
Caption: Divergent synthesis pathways from the 2-FMPA building block to fused heterocycles.
References
-
Suzuki Coupling of 2-Haloanilines
-
Phenanthridine Synthesis (Iodine Mediated)
-
Wang, Q., & Xu, X. (2020). Synthesis of Phenanthridines through Iodine-Supported Intramolecular C-H Amination and Oxidation under Visible Light. The Journal of Organic Chemistry, 85(19), 12187–12198. Link
- Note: This reference validates the metal-free oxidative cycliz
-
-
Carbazole Synthesis (Pd-Catalyzed)
-
Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air. The Journal of Organic Chemistry, 73(13), 5022–5028. Link
- Note: Establishes the Pivalic Acid/Pd(OAc)2 protocol for electron-rich biaryls.
-
-
Regioselectivity in Biaryl Cyclizations
-
Tsang, W. C. P., et al. (2009). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. The Journal of Organic Chemistry, 74(13), 4720–4726. Link
-
Sources
- 1. boa.unimib.it [boa.unimib.it]
- 2. Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Golden” Cascade Cyclization to Benzo[c]‐Phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 2-(4-Fluoro-3-methoxyphenyl)aniline Derivatives for Drug Discovery
Introduction
The 2-(4-fluoro-3-methoxyphenyl)aniline scaffold is a privileged structure in modern medicinal chemistry. Its biaryl arrangement provides a rigid backbone for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. The strategic placement of a fluorine atom and a methoxy group is particularly significant; fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and serve as a key hydrogen bond acceptor.[1][2][3][4] Consequently, derivatives of this core are explored in the development of targeted therapies, including kinase inhibitors and other signaling pathway modulators.[4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for creating key derivatives of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the chosen methodologies. The protocols described herein are foundational for building diverse chemical libraries for screening and lead optimization.
Part 1: Synthesis of the Core Scaffold: this compound
Before derivatization, the synthesis of the parent biarylamine is paramount. While several routes exist, copper-catalyzed Ullmann-type reactions provide a robust and scalable method for the crucial C-N bond formation.[5][6][7][8] This approach involves the coupling of an aryl halide with an aniline, often requiring elevated temperatures but benefiting from the relative low cost and toxicity of copper catalysts compared to palladium for this specific transformation.
Protocol 1.1: Ullmann Condensation for this compound
This protocol describes the coupling of 1-bromo-4-fluoro-3-methoxybenzene with 2-iodoaniline. The choice of a copper(I) iodide catalyst in combination with a ligand like N,N'-dimethylethylenediamine (DMEDA) facilitates the reaction under more moderate conditions than traditional Ullmann reactions.[9]
Materials:
-
1-Bromo-4-fluoro-3-methoxybenzene
-
2-Iodoaniline
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-fluoro-3-methoxybenzene (1.0 eq.), 2-iodoaniline (1.2 eq.), and anhydrous potassium phosphate (2.5 eq.).
-
Catalyst and Ligand Addition: Add copper(I) iodide (0.1 eq.) and N,N'-dimethylethylenediamine (0.2 eq.).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the copper salts and base. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x), saturated aqueous NH₄Cl (1x) to remove residual ligand and copper, and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.[10][11] A gradient of hexane/ethyl acetate is typically effective. The basicity of the aniline may cause tailing; adding 0.5-1% triethylamine to the eluent can mitigate this issue.[10][11]
Causality: The use of K₃PO₄ as the base is critical for activating the aniline nucleophile. DMEDA acts as a bidentate ligand, stabilizing the copper(I) catalytic species and increasing its solubility and reactivity, thereby allowing the reaction to proceed at a lower temperature than uncatalyzed Ullmann conditions.[9]
Caption: Workflow for the synthesis of the core scaffold.
Part 2: Key Derivatization Strategies
With the core scaffold in hand, the primary amino group serves as a versatile handle for diversification. The following sections detail robust protocols for N-acylation and N-arylation.
Strategy A: N-Acylation via Amide Bond Formation
Amide coupling is arguably the most frequently employed reaction in medicinal chemistry, used to explore structure-activity relationships by introducing a vast array of substituents.[12][13] The resulting amides are generally more stable metabolically than esters and can participate in crucial hydrogen bonding interactions within a protein's active site.
Rationale for Reagent Choice: While numerous coupling reagents exist, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a reliable choice for coupling anilines.[14] EDC activates the carboxylic acid, and HOBt forms a highly reactive ester intermediate, which minimizes side reactions and suppresses racemization if the carboxylic acid has a chiral center.[14] 4-Dimethylaminopyridine (DMAP) can be added as a catalyst for sluggish reactions involving electron-deficient anilines.[14][15]
Protocol 2.1: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid of interest (1.1 eq.)
-
EDC hydrochloride (1.2 eq.)
-
HOBt (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Pre-activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes. This step forms the active HOBt ester.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of DMF to the pre-activated mixture.
-
Base Addition: Add DIPEA (3.0 eq.) to the reaction. The base scavenges the HCl byproduct from EDC and maintains a basic environment conducive to the reaction.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS. For less reactive partners, the reaction can be gently heated to 40-50 °C.
-
Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x) to remove excess base and unreacted aniline, saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt, and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide derivative by flash column chromatography (Hexane/EtOAc or DCM/Methanol gradients) or recrystallization.
| Carboxylic Acid Type | Typical Yield (%) | Reaction Time (h) | Notes |
| Simple Aliphatic | 85-95% | 4-8 | Generally fast and high-yielding. |
| Aromatic (Electron-rich) | 80-90% | 6-12 | Smooth coupling. |
| Aromatic (Electron-poor) | 70-85% | 12-16 | May require gentle heating (40°C). |
| Heterocyclic | 65-85% | 12-16 | Reactivity varies; may require catalytic DMAP. |
Strategy B: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the synthesis of di- and tri-arylamines.[16][17][18] It offers significant advantages over classical methods like the Goldberg reaction, including milder reaction conditions, higher functional group tolerance, and a broader substrate scope.[16]
Rationale for Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like X-Phos or BINAP are highly effective.[19][20] They promote the crucial reductive elimination step and stabilize the active Pd(0) species. A strong, non-nucleophilic base such as cesium carbonate or potassium tert-butoxide is required to deprotonate the aniline in the catalytic cycle.[19]
Protocol 2.2: Palladium-Catalyzed N-Arylation
Materials:
-
This compound (1.2 eq.)
-
Aryl halide (e.g., Aryl bromide) (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq.)
-
X-Phos (2,4,6-Triisopropylphenyl)phosphine (0.04-0.10 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and X-Phos (0.04 eq.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 8-24 hours. Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and the base. Rinse the pad with ethyl acetate.
-
Extraction and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. As with the parent aniline, the product may require an eluent modified with triethylamine for optimal separation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Part 3: General Experimental & Safety Considerations
Safety:
-
Anilines: Aniline derivatives are toxic and can be absorbed through the skin.[21] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23][24][25]
-
Reagents: Palladium catalysts, phosphine ligands, and strong bases should be handled under an inert atmosphere as they can be air- or moisture-sensitive.[20][22]
-
Solvents: Use anhydrous solvents where specified to prevent quenching of catalysts and reagents.
Purification and Characterization:
-
Chromatography: The basic nature of the aniline nitrogen can lead to poor peak shape and recovery during silica gel chromatography. Using amine-functionalized silica gel or adding a small amount (0.5-1%) of a competing base like triethylamine or ammonium hydroxide to the mobile phase can significantly improve purification.[11][26]
-
Characterization: The identity and purity of all synthesized derivatives should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
References
-
Wikipedia. Ullmann condensation. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline | Request PDF. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
de Lira, B. F., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]
-
Karki, M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Lejkowski, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
- Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
Al-Dies, A. M., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules. [Link]
-
Nargund, S. L., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry. [Link]
- Google Patents.
-
Singh, U. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Singh, V., & Chaudhary, S. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Han, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]
-
Laboratory News. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. [Link]
Sources
- 1. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. nbinno.com [nbinno.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. hepatochem.com [hepatochem.com]
- 13. growingscience.com [growingscience.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.nl [fishersci.nl]
- 25. cdhfinechemical.com [cdhfinechemical.com]
- 26. biotage.com [biotage.com]
High-Purity Isolation of 2-(4-Fluoro-3-methoxyphenyl)aniline: A Multi-Stage Purification Protocol
Introduction & Molecule Profile
Target Molecule: 2-(4-Fluoro-3-methoxyphenyl)aniline Chemical Class: Ortho-substituted Biaryl Aniline Primary Application: Key intermediate for kinase inhibitors (e.g., EGFR, VEGFR targets) and functionalized heterocycle synthesis.
The purification of This compound presents a specific set of challenges common to ortho-substituted biaryl systems synthesized via Suzuki-Miyaura coupling. Unlike simple anilines, this molecule possesses a twisted biaryl axis that increases solubility in lipophilic solvents but can complicate crystallization. Furthermore, the free amine functionality acts as a potent ligand for Palladium (Pd), often resulting in high residual metal content (>500 ppm) that is unacceptable for pharmaceutical applications.
This guide details a tiered purification strategy designed to isolate the target with >99.5% purity and <10 ppm Pd content, moving beyond standard "flash and pray" chromatography.
Impurity Profile & Separation Logic
| Impurity Class | Source | Physicochemical Difference | Removal Strategy |
| Protodeboronation Byproduct | Hydrolysis of boronic acid (1-Fluoro-2-methoxybenzene) | Neutral, highly lipophilic | Acid-Base Extraction (Remains in organic phase while product is protonated) |
| Homocoupling Products | Oxidative coupling of halides | Neutral or weakly basic | Flash Chromatography (Significant Rf difference) |
| Palladium-Amine Complexes | Catalyst residue | Paramagnetic, colored, Lewis acidic | Chemisorption (Thiol-Silica or Activated Carbon) |
| Aniline Oxidation Products | Air exposure (Azo/Nitroso species) | Colored, polarity shift | Recrystallization (Polishing) |
Decision Tree & Workflow
The following flowchart illustrates the logical progression for purification based on the crude state of the reaction mixture.
Caption: Integrated workflow for the isolation of biaryl anilines, prioritizing chemical extraction before chromatographic polishing.
Detailed Experimental Protocols
Protocol A: Selective Acid-Base Extraction (The "Chemical Filter")
Rationale: This step leverages the basicity of the aniline nitrogen. Neutral impurities (deboronated arenes, phosphine ligands) will not protonate and can be washed away.
Reagents:
-
Hydrochloric Acid (2.0 M)
-
Sodium Hydroxide (4.0 M)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve the crude dark oil in MTBE (10 mL per gram of crude). Note: MTBE is preferred over EtOAc as it is less prone to hydrolysis under acidic conditions.
-
Protonation: Cool the solution to 0–5°C. Slowly add 2.0 M HCl (3.0 equivalents based on theoretical yield).
-
Observation: The aniline will form a hydrochloride salt. Depending on lipophilicity, this salt may precipitate or remain in the aqueous phase.
-
Critical Check: Measure pH of the aqueous layer; it must be < 2.
-
-
Partitioning: Transfer to a separatory funnel. Shake vigorously.
-
Layer 1 (Organic): Contains neutral impurities (boronic acid residues, dehalogenated byproducts). DISCARD after TLC confirmation of no product.
-
Layer 2 (Aqueous): Contains the target aniline hydrochloride.
-
-
Washing: Wash the aqueous layer twice with fresh MTBE to remove entrained neutrals.
-
Free-Basing: Cool the aqueous layer. Basify to pH > 12 using 4.0 M NaOH (slow addition to prevent exotherm). The solution will turn cloudy/oily as the free base regenerates.
-
Extraction: Extract the free amine into EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.
Protocol B: Palladium Scavenging (Metal Removal)
Rationale: Biaryl anilines coordinate Pd tightly. Simple filtration is insufficient. Active scavenging is required for pharma-grade purity.
Option 1: Thiol-Modified Silica (Best for High Value/Small Scale)
-
Dissolve the semi-pure aniline in THF or DCM (10 volumes).
-
Add SiliaMetS® Thiol or equivalent (0.5 eq w/w relative to crude mass).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE membrane.
-
Concentrate filtrate.[1]
Option 2: Activated Carbon (Cost-Effective/Large Scale)
-
Dissolve material in hot Ethanol (60°C).
-
Add Activated Charcoal (DARCO® G-60, 10-20 wt%).
-
Stir at reflux for 1 hour.
-
Filter hot through a pre-warmed Celite pad to prevent premature crystallization.
Protocol C: Recrystallization (Polishing)
Rationale: The twisted biaryl structure disrupts planar stacking, making crystallization challenging. A mixed-solvent system is usually required.
Recommended Solvent System: Ethanol / Water (Anti-solvent)
-
Solubilization: Place the Pd-free solid in a flask. Add absolute Ethanol (approx. 3-5 mL/g). Heat to reflux until fully dissolved.
-
Nucleation: Remove from heat. While stirring rapidly, add deionized Water dropwise until a persistent turbidity (cloud point) is observed.
-
Re-dissolution: Add a few drops of hot Ethanol to clear the solution.[2]
-
Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Once ambient, transfer to a 4°C fridge for 12 hours.
-
Collection: Filter the off-white needles/prisms. Wash with cold 1:1 EtOH:Water. Dry under high vacuum at 40°C.
Analytical Validation (QC Criteria)
Before releasing the batch, validate against these specifications:
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Diagnostic signals: OMe singlet (~3.8 ppm), Aniline NH2 broad singlet (~4-5 ppm), Biaryl coupling pattern. |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 99.0% Area (254 nm) |
| Residual Pd | ICP-MS | < 20 ppm (Research), < 10 ppm (Dev) |
| Appearance | Visual | White to off-white crystalline solid (Avoid brown/tan which indicates oxidation). |
References
-
Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
- Purification of Anilines:Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for pKa-based extraction logic).
-
General Biaryl Synthesis Protocol: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sources
Precision Quantification of Aniline Derivatives: From Trace Genotoxins to Environmental Monitoring
Abstract
The quantification of aniline derivatives demands a bifurcated analytical approach: high-sensitivity detection for potential genotoxic impurities (PGIs) in pharmaceutical substances, and robust, matrix-tolerant methods for environmental monitoring.[1] This guide synthesizes regulatory standards (ICH M7, EPA Method 8270E) into actionable protocols. We prioritize LC-MS/MS for trace quantification (sub-ppm) and GC-MS with derivatization for volatile structural elucidation, supported by a rigorous analysis of sample preparation strategies based on pKa-dependent extraction logic.
Part 1: Strategic Method Selection
The choice of analytical technique is dictated by the Required Quantification Limit (RQL) and the Sample Matrix . Aniline derivatives are polar, basic (pKa ~4.6), and often thermolabile, creating specific challenges for standard reverse-phase chromatography.
Method Comparison Matrix
| Feature | LC-MS/MS (Triple Quad) | GC-MS (EI) | HPLC-UV/Vis |
| Primary Application | Trace Genotoxic Impurities (PGIs) | Environmental/Water (EPA 8270E) | Routine QC / Assay |
| Sensitivity (LOD) | < 1 ng/mL (ppb) | 10–100 ng/mL (ppb) | > 1 µg/mL (ppm) |
| Derivatization | Not required | Recommended (Acylation) | Not required |
| Matrix Tolerance | Low (Susceptible to ion suppression) | High (Excellent for complex matrices) | Moderate |
| Key Limitation | Cost; Ionization competition | Thermal degradation of nitro-anilines | Low specificity |
Decision Logic for Method Selection
The following decision tree guides the selection process based on analyte properties and regulatory requirements.
Figure 1: Analytical method selection workflow based on sensitivity requirements and physicochemical properties.
Part 2: Protocol A - LC-MS/MS for Trace Genotoxic Impurities
Objective: Quantify aniline derivatives (e.g., 2-methyl-6-nitroaniline, 4-chloroaniline) at trace levels (ppm to ppb) in drug substances, compliant with ICH M7 guidelines.
System Configuration
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode .[2][3] Aniline nitrogens are readily protonated
. -
Column: Phenyl-Hexyl or C18 Shield RP (e.g., Waters XBridge Shield RP18).
-
Why? Phenyl phases offer pi-pi interactions, improving retention of aromatic anilines compared to standard C18, especially for polar metabolites.
-
Mobile Phase Chemistry
-
Mobile Phase A: 10 mM Ammonium Formate (pH 6.0).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[3][4]
-
Expert Insight: Avoid Trifluoroacetic acid (TFA) as an additive; it causes significant signal suppression in MS. Formic acid (0.1%) is acceptable, but ammonium formate buffer provides better peak shape for basic anilines by masking silanols.
Step-by-Step Workflow
-
Standard Preparation:
-
Dissolve primary standard in Methanol (1 mg/mL).
-
Serially dilute with Mobile Phase A to range: 1.0 ng/mL – 1000 ng/mL.
-
-
MS Optimization (MRM):
-
Infuse standard (1 µg/mL) to optimize Cone Voltage and Collision Energy (CE).
-
Example Transition: Aniline (m/z 94.1
77.1) typically requires CE ~20-30 eV.
-
-
LC Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: Ramp to 95% B (Elution)
-
6-8 min: Hold 95% B (Wash)
-
8.1 min: Return to 5% B.
-
Critical Control Points
-
Dwell Time: Set >50ms per transition to ensure sufficient points across the peak for reproducible integration.
-
Carryover: Aniline derivatives stick to stainless steel. Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.
Part 3: Protocol B - GC-MS with Derivatization (Environmental)
Objective: Analysis of anilines in water/soil matrices where matrix interferences preclude direct LC-MS, or where volatility allows for headspace/direct injection. Based on EPA Method 8270E .
The Necessity of Derivatization
Free anilines interact strongly with silanol groups in GC liners and columns, leading to peak tailing. Derivatization masks the amine group, improving peak symmetry and thermal stability.
Derivatization Protocol (Acylation)
Reagents: Acetic Anhydride or Heptafluorobutyric Anhydride (HFBA).
Reaction:
Procedure:
-
Extraction: Extract aqueous sample (pH > 11) with Methylene Chloride (DCM).
-
Drying: Pass extract through anhydrous Sodium Sulfate (
). -
Concentration: Concentrate to 1 mL using a Kuderna-Danish concentrator or nitrogen blow-down.
-
Reaction: Add 50 µL Pyridine and 50 µL Acetic Anhydride. Incubate at 60°C for 30 mins.
-
Clean-up: Wash with 5%
to remove excess acid. -
Injection: Inject 1 µL into GC-MS (Splitless).
GC-MS Parameters
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Inlet Temp: 250°C.
-
Oven Program: 50°C (hold 1 min)
10°C/min 300°C. -
MS Source: Electron Impact (EI) at 70 eV.
Part 4: Sample Preparation Architecture
Proper sample preparation is the single most critical factor in aniline recovery. The basicity of aniline (pKa ~4.6) dictates the extraction pH.
Extraction Logic & pH Control
To extract aniline into an organic solvent (LLE) or retain it on a non-polar SPE sorbent, the molecule must be neutral .
-
Target pH: pH > (pKa + 2)
pH 7.0 - 9.0. -
Note: For chlorinated anilines, pKa decreases (becomes less basic), requiring careful pH adjustment.
Solid Phase Extraction (SPE) Workflow
For trace enrichment from water samples.
Figure 2: Optimized SPE workflow for aniline derivatives using polymeric sorbents.
Part 5: Validation & Quality Control
Every protocol must be self-validating using these criteria (based on ICH Q2(R1)).
Linearity & Range
-
Requirement:
. -
Range: From Limit of Quantitation (LOQ) to 120% of target concentration.
-
Weighting: Use
or weighting in calibration curves. Aniline MS response often exhibits heteroscedasticity (variance increases with concentration).
Recovery (Accuracy)
-
Spike blank matrix at 3 levels (Low, Mid, High).
-
Acceptance Criteria:
-
Trace/Genotoxins: 80% – 120%.
-
Environmental (EPA): 70% – 130%.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (LC) | Silanol interaction | Increase buffer ionic strength; Switch to "Shield" or "Polar Embedded" column. |
| Peak Tailing (GC) | Active sites in liner | Replace liner; silanize glass wool; Verify derivatization completeness. |
| Low Sensitivity (MS) | Ion Suppression | Improve sample cleanup (SPE); Switch from MeOH to ACN; Check for TFA usage. |
| Variable RT | pH instability | Ensure mobile phase buffer capacity is sufficient (at least 10mM). |
References
-
United States Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link][5][6]
-
Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2018). A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities. [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development Guide. [Link]
Sources
Technical Application Note: High-Efficiency Synthesis and Utilization of 2-(4-Fluoro-3-methoxyphenyl)aniline in SDHI Fungicide Development
This Application Note is structured as a high-level technical guide for chemical development professionals. It treats 2-(4-Fluoro-3-methoxyphenyl)aniline as a critical building block for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a class of agrochemicals essential for resistance management.[1]
Executive Summary
The biaryl aniline scaffold is the pharmacophore backbone of the pyrazole-carboxamide class of fungicides (SDHIs), including market leaders like Fluxapyroxad and Bixafen .[1][2] This guide details the application of This compound (CAS 1345471-47-7) as a strategic intermediate.[1]
Unlike the traditional trifluoro- or dichloro-substituted biaryls, the 4-fluoro-3-methoxy substitution pattern offers a unique balance of metabolic stability (via para-fluorine blocking) and lipophilicity modulation (via the meta-methoxy group).[1] This note provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent conversion into active fungicidal carboxamides.
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1345471-47-7 |
| Molecular Formula | C₁₃H₁₂FNO |
| Molecular Weight | 217.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Role | Advanced Intermediate / Pharmacophore Scaffold |
| Target Class | Succinate Dehydrogenase Inhibitors (SDHI) - EC 1.3.5.1 |
Strategic Importance in Agrochemical Design
The efficacy of SDHI fungicides relies on the binding of the amide moiety to the ubiquinone-binding site (Q-site) of Complex II.[1] The biaryl amine component dictates the hydrophobic interaction within the distinct "hydrophobic pocket" of the enzyme.[1]
-
Metabolic Stability: The para-fluorine atom blocks rapid oxidative metabolism (hydroxylation) at the most reactive site of the phenyl ring, extending the half-life of the active ingredient in planta.[1]
-
Solubility & Binding: The meta-methoxy group acts as a weak hydrogen bond acceptor and modulates the LogP (lipophilicity), potentially enhancing systemic translocation in xylem compared to purely lipophilic trifluoro-analogs.[1]
Workflow Visualization
The following diagram illustrates the critical pathway from raw materials to the final active SDHI candidate.
Figure 1: Synthetic workflow transforming precursors into the biaryl amine intermediate and subsequently into the active SDHI fungicide.
Experimental Protocols
Protocol A: Synthesis of this compound
Methodology: Suzuki-Miyaura Cross-Coupling Objective: To couple an aryl halide with an aryl boronic acid to form the biaryl C-C bond.[1][2]
Reagents & Materials
-
Substrate A: 2-Bromoaniline (1.0 eq)[1]
-
Substrate B: (4-Fluoro-3-methoxyphenyl)boronic acid (1.2 eq)[1][2]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq, 2M aqueous solution)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure
-
Preparation: In a reaction vessel equipped with a reflux condenser and nitrogen inlet, charge 2-Bromoaniline (10 mmol) and (4-Fluoro-3-methoxyphenyl)boronic acid (12 mmol).
-
Solvent Addition: Add 1,4-Dioxane (40 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).[1]
-
Activation: Add Pd(dppf)Cl₂ (0.03 mmol). Stir for 5 minutes until the solution turns a dark reddish-brown.
-
Base Addition: Add the degassed 2M K₂CO₃ solution (10 mL) dropwise.
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 85–92% Validation: ¹H NMR (CDCl₃) should show a characteristic singlet for the methoxy group (~3.9 ppm) and the disappearance of the boronic acid broad singlets.[1]
Protocol B: Synthesis of the SDHI Active Ingredient (Amide Coupling)
Methodology: Nucleophilic Acyl Substitution Objective: To attach the pyrazole "warhead" to the biaryl amine scaffold.[1][2]
Reagents
-
Amine: this compound (from Protocol A) (1.0 eq)[1]
-
Acid Chloride: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)[1]
-
Base: Triethylamine (TEA) or Pyridine (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
Step-by-Step Procedure
-
Dissolution: Dissolve the biaryl amine (5 mmol) in anhydrous DCM (25 mL) under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (7.5 mmol) and cool the solution to 0°C using an ice bath.
-
Acylation: Add the pyrazole acid chloride (5.5 mmol) dropwise (dissolved in 5 mL DCM if solid) to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Isolation: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by brine.[1]
-
Crystallization: Concentrate the solvent.[1] Recrystallize the solid from Ethanol/Heptane to obtain high-purity active ingredient.[1]
Target Product: N-[2-(4-Fluoro-3-methoxyphenyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[1]
Mechanism of Action & Biological Logic[1]
The resulting molecule functions as a Succinate Dehydrogenase Inhibitor (SDHI) .[1][5]
-
Binding Site: The molecule binds to the Ubiquinone-binding pocket (Q-site) of Complex II in the fungal mitochondrial respiratory chain.[1]
-
Interaction Mode:
-
The Amide Bond forms critical hydrogen bonds with conserved Tyrosine and Tryptophan residues (e.g., Tyr58, Trp164 in S. sclerotiorum).[1]
-
The Biaryl Tail (containing our 4-F-3-OMe moiety) extends into the hydrophobic channel.[1] The specific substitution pattern optimizes the fit within this channel, blocking electron transport from succinate to ubiquinone.[1]
-
-
Result: Disruption of the TCA cycle and mitochondrial respiration, leading to inhibition of fungal spore germination and mycelial growth.[1]
Figure 2: Pharmacological cascade of the synthesized SDHI fungicide.[1][2]
Safety and Handling
-
This compound: Treat as a potential skin sensitizer and irritant.[1] Use standard PPE (nitrile gloves, lab coat, safety glasses).[1]
-
Palladium Catalysts: Heavy metal waste must be segregated.[1]
-
Acid Chlorides: Corrosive and moisture sensitive.[1] Handle in a fume hood.
References
-
Glättli, A., et al. (2012).[1] "Pyrazoles, their preparation and use as fungicides."[1][2][4] WIPO Patent WO2012136724.[1] Link
-
Rheinheimer, J., et al. (2008).[1] "Fungicidal pyrazole carboxamides."[1][2] Bioorganic & Medicinal Chemistry Letters, 18(1), 164-168.[1] Link[1]
-
Walter, H. (2016).[1] "The discovery of the SDHI fungicide Pydiflumetofen." Outlooks on Pest Management, 27(6), 253-259.[1] Link[1]
-
PubChem. (2025).[1] "Fluxapyroxad Compound Summary." National Library of Medicine.[1] Link
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link
Sources
- 1. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluoro-3-methoxyphenyl)aniline
Case ID: SYN-BIARYL-04F3M Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Reaction Overview
You are attempting to synthesize 2-(4-Fluoro-3-methoxyphenyl)aniline via a Suzuki-Miyaura cross-coupling reaction. This transformation involves the coupling of 2-bromoaniline (or 2-iodoaniline) with (4-fluoro-3-methoxyphenyl)boronic acid .
The Core Challenge:
While standard Suzuki couplings are robust, ortho-substituted anilines (2-haloanilines) present a specific challenge: Catalyst Poisoning . The free amine (
Our Recommended Strategy: We recommend a Ligand-Controlled Approach using dialkylbiaryl phosphine precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). These bulky, electron-rich ligands prevent amine coordination and facilitate the oxidative addition of the sterically hindered ortho-halide.
Standard Operating Procedures (SOPs)
Protocol A: High-Yield Direct Coupling (Recommended)
Use this protocol if you have access to Generation 2/3 Buchwald Precatalysts. It avoids protection/deprotection steps.
| Component | Equivalents | Role | Notes |
| 2-Bromoaniline | 1.0 equiv | Electrophile | If using 2-Iodoaniline, reduce temp to 40°C. |
| (4-Fluoro-3-methoxyphenyl)boronic acid | 1.2 - 1.5 equiv | Nucleophile | Excess required to account for protodeboronation. |
| XPhos Pd G2 | 0.02 - 0.05 equiv | Catalyst | Prevents amine poisoning; promotes OA. |
| K₃PO₄ (0.5 M aq) | 3.0 equiv | Base | Anhydrous base is less effective here. |
| THF or 1,4-Dioxane | [0.1 M - 0.2 M] | Solvent | Degas thoroughly before heating. |
Step-by-Step Workflow:
-
Charge: Add 2-bromoaniline, boronic acid, and XPhos Pd G2 to a reaction vial equipped with a stir bar.
-
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes (balloon or manifold).
-
Solvent: Add degassed THF (or Dioxane) and the degassed aqueous K₃PO₄ solution via syringe.
-
React: Heat to 60–80°C for 4–12 hours. Monitor by HPLC/TLC.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purify: Flash column chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).
Protocol B: The "Protection Strategy" (Fallback)
Use this if Protocol A fails or if you only have older catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
-
Protection: React 2-bromoaniline with Acetic Anhydride (
) to form N-(2-bromophenyl)acetamide . -
Coupling: Perform Suzuki coupling using Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ in Toluene/Water (90°C).
-
Deprotection: Reflux the intermediate in Ethanol/6M HCl (1:1) for 2 hours to recover the free amine.
-
Note: This adds two steps but guarantees catalyst stability.
-
Mechanism & Troubleshooting Logic
The following diagram illustrates the catalytic cycle with a focus on the specific failure points for this aniline substrate.
Figure 1: Catalytic cycle showing the competitive inhibition pathway (Red) where the free amine acts as a poison, necessitating steric bulk on the ligand.
Troubleshooting Dashboard
Identify your symptom below to find the immediate corrective action.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst Poisoning (Free Amine) | Switch to XPhos Pd G2 or SPhos Pd G2 . If unavailable, switch to Protocol B (Protection). |
| Starting Material Remaining + De-boronated Arene | Protodeboronation | The boronic acid is hydrolyzing before coupling. 1. Reduce water ratio (use 10:1 Dioxane:Water). 2. Switch base to K₂CO₃ (milder). 3. Add boronic acid in portions. |
| Black Precipitate (Palladium Black) | Ligand dissociation / Oxidation | 1. Ensure thorough degassing (freeze-pump-thaw is best). 2. Add excess ligand (1:2 Pd:Ligand ratio). |
| Homocoupling (Biaryl Dimer) | Oxygen in system | Oxygen promotes homocoupling of the boronic acid. Re-degas all solvents and run under strict Argon. |
| Product is Dark/Colored | Residual Palladium | Treat crude organic layer with Thiol-functionalized silica or wash with aqueous N-acetylcysteine before column. |
Optimization Workflow (Decision Tree)
Follow this logic path to optimize your yield if the standard protocol yields < 60%.
Figure 2: Optimization logic for troubleshooting low yields based on crude analysis.
Frequently Asked Questions (FAQs)
Q: Can I use 2-Chloroaniline instead of 2-Bromoaniline?
A: We strongly advise against it. Aryl chlorides are significantly less reactive in oxidative addition. If you must use the chloride, you must use a specialized catalyst like Pd-PEPPSI-IPr or XPhos Pd G3 at higher temperatures (
Q: My product co-elutes with the phosphine oxide. How do I separate them? A: This is common.
-
Acid Wash: Dissolve the crude mixture in EtOAc and wash with 1M HCl. The aniline product will protonate and move to the aqueous layer. The neutral phosphine oxide stays in the organic layer. Separate, then basify the aqueous layer (NaOH) and extract the product back into EtOAc.
-
Saponification: If using pinacol esters, ensure the pinacol is fully hydrolyzed or removed.
Q: Is the methoxy group stable under these conditions? A: Yes, the methoxy ether at the 3-position is chemically inert under standard Suzuki basic conditions. It will not cleave.
Q: Why do you recommend Potassium Phosphate (K₃PO₄) over Sodium Carbonate (Na₂CO₃)? A: For sterically demanding substrates (ortho-substituted), K₃PO₄ often provides faster reaction rates due to higher basicity and better solubility profiles in THF/Water mixtures compared to Carbonates.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
BenchChem. (2025).[1][4] A Comparative Study of Halogenated Anilines in Suzuki Coupling. Technical Notes. Link
Sources
Technical Support Center: Aniline Synthesis & Troubleshooting
Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Side Reaction Mitigation
Welcome to the Aniline Synthesis Support Hub.
You have reached the advanced troubleshooting tier. This guide addresses the three most critical failure modes in aniline synthesis: unwanted dehalogenation during nitro-reduction, catalyst death/side-reactions in Buchwald-Hartwig couplings, and safety-critical intermediate accumulation .
Below you will find deep-dive protocols, mechanistic root-cause analyses, and self-validating correction steps.
TICKET #AN-001: Halogen Loss During Nitro Reduction
User Report: "I am hydrogenating a chloronitrobenzene using Pd/C. The nitro group reduces, but I’m losing the chlorine atom (dehalogenation), yielding unsubstituted aniline."
1. Root Cause Analysis
In catalytic hydrogenation, Palladium (Pd) is an excellent catalyst for nitro reduction, but it is also the gold standard for oxidative addition into Carbon-Halogen (C-X) bonds.
-
Mechanism: The Pd(0) species inserts into the C-Cl bond. Subsequent hydrogenolysis cleaves the halogen, replacing it with a hydride.
-
Competing Pathways: The rate of C-X insertion often competes with the rate of Nitro
Amine reduction, especially towards the end of the reaction when nitro concentration drops.
2. The Solution Protocol: The "Poisoned" Switch
To retain the halogen, you must decouple the nitro-reduction activity from the C-X insertion activity.
Recommended Workflow:
-
Switch Metal: Replace Pd/C with Platinum on Carbon (Pt/C) . Pt is significantly less active toward oxidative addition into Ar-Cl/Ar-Br bonds than Pd.
-
Add a Promoter/Inhibitor: If Pt alone fails, use a Vanadium-doped Platinum catalyst (Pt-V/C) or add an inhibitor.
Quantitative Comparison of Catalytic Systems:
| Catalyst System | C-Cl Retention (%) | Reaction Rate | Mechanism of Selectivity |
| Pd/C (Standard) | < 60% | Fast | Non-selective; rapid C-Cl oxidative addition. |
| Pt/C (Sulfided) | > 98% | Moderate | Sulfur poisons high-energy sites responsible for C-Cl cleavage. |
| Pt/C + Vanadium | > 99% | Fast | Vanadium activates the nitro group via Lewis acidity, accelerating reduction over dehalogenation. |
| Fe/NH₄Cl | 100% | Slow | Chemical reduction (non-catalytic); thermodynamically incapable of C-Cl cleavage. |
3. Visualization: The Selectivity Pathway
Caption: The reduction pathway showing where Pd-catalyzed dehalogenation (red) competes with the desired pathway (green).
TICKET #AN-002: Low Yield in Buchwald-Hartwig Amination
User Report: "I'm coupling an aryl bromide with a secondary amine. I see consumption of the starting material, but the product yield is low. NMR shows a reduced arene (Ar-H) byproduct."
1. Root Cause Analysis:
-Hydride Elimination
This is the most common "silent killer" in cross-coupling.
-
The Trap: After the amine binds to the Palladium (Amido-Pd complex), the complex can undergo
-hydride elimination instead of the desired Reductive Elimination.[1][2] -
Result: The amine is oxidized to an imine, and the aryl ring is reduced to Ar-H (hydrodehalogenation).
-
Trigger: This occurs frequently when using amines with
-hydrogens (e.g., acyclic secondary amines) and electron-poor phosphine ligands.
2. The Solution Protocol: Steric Bulk & Ligand Selection
You must accelerate the rate of Reductive Elimination (RE) so it outcompetes
Troubleshooting Steps:
-
Ligand Swap: Switch to a bulky, electron-rich biaryl phosphine (e.g., BrettPhos or RuPhos ). The steric bulk "squeezes" the Pd center, forcing the two organic ligands (Aryl and Amine) together, accelerating RE.
-
Solvent Deoxygenation: Ensure rigorous sparging. Oxygen can oxidize the phosphine ligand, killing the active catalyst.
Ligand Selection Guide:
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines | BrettPhos | Prevents double-arylation; bulky structure stops |
| Secondary Amines | RuPhos | Optimized for acyclic amines; high turnover frequency. |
| Aryl Chlorides | XPhos | Extremely electron-rich; facilitates oxidative addition of unreactive C-Cl bonds. |
| Weak Nucleophiles | tBuBrettPhos | Stabilizes the Pd-Amine complex for difficult couplings (e.g., amides). |
3. Visualization: The Catalytic Fork
Caption: The critical decision point in the catalytic cycle. Bulky ligands force the green path; small ligands allow the red path.
TICKET #AN-003: Safety Alert - Hydroxylamine Accumulation
User Report: "My DSC (Differential Scanning Calorimetry) shows a massive exotherm potential. I am worried about the thermal stability of the reaction."
1. Root Cause Analysis
In nitro reduction, the intermediate Phenylhydroxylamine (Ph-NHOH) is thermally unstable.[3]
-
The Bottleneck: The reaction proceeds:
. -
The Danger: If the first step (Nitro
Hydroxylamine) is fast, but the second step (Hydroxylamine Aniline) is slow, the unstable hydroxylamine accumulates. -
Trigger: This often happens at low temperatures (where the second step is kinetically inhibited) or if the catalyst surface is poisoned.
2. The Solution Protocol: Temperature Ramping
Never run these reactions "cold and hold."
Safe Operating Procedure:
-
Start Warm: Initiate the reaction at a temperature high enough to ensure the Hydroxylamine
Aniline conversion is active (typically >50°C, depending on substrate). -
Reaction Monitoring: Do not rely solely on H2 uptake. Use HPLC to monitor the disappearance of the intermediate, not just the starting material.
-
Base Control: If using chemical reduction (Zn/Fe), avoid basic pH. Basic conditions promote the condensation of Nitroso + Hydroxylamine
Azoxybenzene (an explosive/colored impurity).
References & Validated Sources
-
Mechanism of Buchwald-Hartwig Amination & Side Reactions
-
Source: Wikipedia / Organic Chemistry Portal
-
Relevance: Details the
-hydride elimination pathway and ligand effects. -
Link:
-
-
Selective Hydrogenation of Halonitroarenes
-
Source: ResearchGate / Blaser et al.
-
Relevance: Definitive guide on using Pt/C and Vanadium to prevent dehalogenation.
-
Link:
-
-
Hydroxylamine Accumulation & Safety
-
Source: Organic Syntheses / NIH
-
Relevance: Safety protocols for handling phenylhydroxylamine intermediates and preventing thermal runaway.[3]
-
Link:
-
-
Bechamp Reduction & Iron Oxide Sludge
Sources
Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides practical troubleshooting advice and answers to frequently asked questions regarding the solubility enhancement of poorly soluble aniline compounds. As a Senior Application Scientist, my goal is to provide you with scientifically sound strategies and the rationale behind them to help you overcome challenges in your research and development endeavors.
Troubleshooting Guide: Common Solubility Issues with Aniline Compounds
This section addresses specific problems you might encounter during your experiments and offers step-by-step solutions.
Issue 1: My aniline compound precipitates out of aqueous solution.
Possible Causes:
-
pH is not optimal: Aniline and its derivatives are weak bases.[1][2] Their solubility in water is often pH-dependent. At a pH above their pKa, they exist predominantly in their neutral, less soluble form. The pKa of aniline itself is approximately 4.6.[1][3][4]
-
Concentration exceeds solubility limit: You may be attempting to dissolve the compound at a concentration that surpasses its intrinsic solubility in the chosen solvent system.
-
Incorrect solvent system: Water alone may not be a suitable solvent for highly hydrophobic aniline derivatives.
Troubleshooting Protocol:
-
Verify the pKa of your specific aniline compound. This is a critical first step. You can find this information in chemical databases or determine it experimentally.
-
Adjust the pH of the solution. To increase the solubility of a basic aniline compound, you need to lower the pH to below its pKa.[5][6] This protonates the amino group, forming a more soluble anilinium salt.[7][8]
-
Step-by-step pH adjustment:
-
Prepare a stock solution of your aniline compound in a minimal amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO) to aid initial dispersion.
-
Slowly add this stock solution to your aqueous buffer with vigorous stirring.
-
Monitor the pH and gradually add a dilute acid (e.g., 0.1 M HCl) to bring the pH to at least 1-2 units below the compound's pKa.[6]
-
Observe for dissolution. If precipitation persists, you may need to consider other strategies in addition to pH adjustment.
-
-
-
Determine the intrinsic solubility (S₀). This is the solubility of the neutral form of the drug. A common method is the shake-flask method at a pH where the compound is fully un-ionized.[9] Knowing S₀ helps in selecting the right formulation strategy.
Issue 2: The use of a co-solvent system leads to inconsistent results or precipitation upon dilution.
Possible Causes:
-
Inappropriate co-solvent: The chosen co-solvent may not have the optimal polarity to maintain the solubility of your specific aniline compound.
-
Co-solvent toxicity: Some organic co-solvents can be toxic, which is a concern for in vivo studies and drug development.[10]
-
Precipitation upon dilution: The drug may precipitate when the co-solvent system is diluted with an aqueous medium, a common issue in drug delivery.[11]
Troubleshooting Protocol:
-
Screen a panel of co-solvents. Test various pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[12][13]
-
Determine the optimal co-solvent ratio. Create a series of solvent blends with varying ratios of the co-solvent and water to identify the mixture that provides the best solubility.
-
Evaluate for precipitation upon dilution.
-
Step-by-step dilution test:
-
Prepare a saturated solution of your aniline compound in the optimal co-solvent system.
-
Gradually add this solution to an aqueous buffer that simulates the physiological conditions of your experiment (e.g., phosphate-buffered saline, PBS).
-
Observe for any signs of precipitation (cloudiness, visible particles).
-
If precipitation occurs, you may need to consider alternative strategies like using surfactants or creating a solid dispersion.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about enhancing the solubility of aniline compounds.
Q1: What are the primary strategies for improving the solubility of poorly soluble aniline compounds?
There are several effective strategies, and the choice depends on the specific properties of your compound and the requirements of your experiment. The main approaches include:
-
pH Adjustment: As discussed in the troubleshooting section, lowering the pH to form a soluble salt is a primary and effective method for basic aniline compounds.[14][15]
-
Co-solvency: This involves using a water-miscible organic solvent to increase the solubility of a non-polar compound.[11][16][17]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[18][19][20]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[21][22][23]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate and solubility.[24][25][26]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug that is designed to improve its physicochemical properties, such as solubility.[13][27][28]
Q2: How do I choose the right solubilization strategy for my aniline compound?
The selection of a suitable strategy should be guided by a systematic approach. The following decision-making workflow can help.
Caption: Decision workflow for selecting a solubilization strategy.
Q3: Can you provide a more detailed protocol for using surfactants?
Certainly. Using surfactants to form micelles is a powerful technique for solubilizing hydrophobic compounds.[29][30]
Experimental Protocol: Micellar Solubilization
-
Select a Surfactant: Common choices include sodium dodecyl sulfate (SDS), polysorbates (e.g., Tween® 80), and poloxamers. The choice will depend on the properties of your aniline compound and the experimental system.
-
Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactants begin to form micelles. This can be determined experimentally using techniques like surface tension measurements or fluorescence spectroscopy. It is crucial to work at concentrations above the CMC.[18]
-
Prepare the Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration several times higher than its CMC.
-
Add the Aniline Compound:
-
Prepare a concentrated stock solution of your aniline compound in a suitable organic solvent.
-
Slowly add the stock solution to the surfactant solution while stirring vigorously.
-
The organic solvent can be removed later by evaporation or dialysis if necessary.
-
-
Equilibrate the System: Allow the mixture to equilibrate for a sufficient time (e.g., overnight) to ensure the complete incorporation of the drug into the micelles.
-
Characterize the Formulation: Analyze the final formulation for drug concentration, particle size (if applicable), and stability.
Q4: How does complexation with cyclodextrins work?
Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[22] They can encapsulate a poorly water-soluble "guest" molecule, like an aniline compound, within their cavity, forming an inclusion complex.[21][23] This complex has improved aqueous solubility because the hydrophobic part of the drug is shielded from the water.[31]
Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of an aniline molecule by a cyclodextrin.
Q5: What is a solid dispersion and when should I consider it?
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[24][26] This can lead to a significant increase in the dissolution rate and bioavailability of the drug.[25] You should consider this technique when other methods like pH adjustment or co-solvency are not sufficient or suitable, especially for compounds intended for oral solid dosage forms.
Common Methods for Preparing Solid Dispersions:
| Method | Description | Advantages | Disadvantages |
| Melting (Fusion) Method | The drug and carrier are melted together and then solidified.[24] | Solvent-free, simple. | Not suitable for heat-sensitive drugs. |
| Solvent Evaporation Method | The drug and carrier are dissolved in a common solvent, which is then evaporated.[32] | Suitable for heat-sensitive drugs. | Use of organic solvents can be a drawback. |
| Freeze-Drying (Lyophilization) | The drug and carrier are dissolved in a solvent, frozen, and then the solvent is removed by sublimation.[32] | Produces a porous, highly soluble product. | Can be a time-consuming and expensive process. |
References
- Jetir.Org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
- PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Filo. (2025). How does co-solvency increase solubility.
- (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- (2025). Co-solvency: Significance and symbolism.
- (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- NIH. (2026). Aniline | C6H5NH2 | CID 6115 - PubChem.
- (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ChemicalBook. (n.d.). Aniline CAS#: 62-53-3.
- PMC. (2023). A recent overview of surfactant–drug interactions and their importance.
- IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Wikipedia. (n.d.). Cosolvent.
- (2024). Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Show More.
- Solubility of Things. (n.d.). Aniline.
- Quora. (2022). What is the best way to make aniline dissolve in water?
- Wikipedia. (n.d.). Aniline.
- Benchchem. (n.d.). Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments.
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
- ResearchGate. (n.d.). The calculated pK b values of aniline using different methods and basis...
- (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- PMC. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Benchchem. (n.d.). Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions.
- ChemicalBook. (2022). The Solubility of Aniline.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- ResearchGate. (2015). Arylamines salt formation?
- JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- (2022). Dissolution Method Troubleshooting.
- MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- PubMed. (2007). Salt formation to improve drug solubility.
- PubMed. (n.d.). Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT).
- Physics Forums. (2013). What is the maximum pH when aniline is dissolved in water at 25oC?
- AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes | MDPI [mdpi.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How does co-solvency increase solubility | Filo [askfilo.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. jocpr.com [jocpr.com]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. ijpsr.com [ijpsr.com]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. jetir.org [jetir.org]
- 25. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. japer.in [japer.in]
- 27. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 28. johronline.com [johronline.com]
- 29. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. eijppr.com [eijppr.com]
- 32. ajprd.com [ajprd.com]
Fluorine Chemistry Support Center: Stability & Storage Escalation Guide
Introduction: Why Fluorine Breaks the Rules
Welcome to the technical support hub. If you are reading this, you likely encountered a "phantom" degradation issue—a pure compound turning into a rock, a glass bottle etching itself from the inside, or a reagent losing titer overnight.
Fluorine’s extreme electronegativity ($ \chi = 3.98 $) creates a unique set of stability challenges that do not exist for chlorinated or brominated analogs. It alters bond polarization, lowers the energy of LUMOs (making compounds more electrophilic), and creates thermodynamic sinks (like the Si–F bond) that drive decomposition.
This guide addresses the three most common stability tickets we receive.
Module 1: The "White Crust" Anomaly (Fluorinated Aldehydes)
User Complaint: "My trifluoromethyl benzaldehyde was a clear liquid when I bought it. Six months later, it’s a solid white mass. Is it polymerized?"
The Diagnosis: It is likely not polymerized. It has hydrated . Unlike typical organic aldehydes, fluorinated aldehydes and ketones possess a highly electron-deficient carbonyl carbon due to the strong inductive effect ($ -I $) of the fluorine atoms. This makes the carbonyl carbon hypersensitive to nucleophilic attack by atmospheric moisture.
The Mechanism: The equilibrium shifts dramatically toward the gem-diol (hydrate). For non-fluorinated aldehydes, the equilibrium favors the carbonyl; for perfluoro-aldehydes (like fluoral or trifluoroacetaldehyde), the equilibrium favors the hydrate $ K_{eq} \gg 1 $.
Troubleshooting & Recovery:
| Symptom | Cause | Verification | Corrective Action |
| Liquid turns solid | Gem-diol formation | H-NMR: Look for a shift from ~10 ppm (CHO) to ~5-6 ppm (CH(OH)2). | Distillation: Heat the solid under vacuum. The hydrate is often unstable at high heat and will revert to the aldehyde, distilling over as the anhydrous liquid. |
| White precipitate | Polymerization (Paraformaldehyde-like) | Solubility Test: Gem-diols are soluble in water/polar solvents; polymers are often insoluble. | If polymer: Irreversible. If hydrate: See above. |
Prevention Protocol:
-
Storage: Must be stored under positive Argon pressure.
-
Septum: Use Teflon-lined septa; standard rubber is permeable to moisture over time.
-
Desiccant: Store secondary containment with active molecular sieves.
Module 2: The "Etched Bottle" Hazard (Labile C-F Bonds)
User Complaint: "The glass bottle containing my fluorinated aliphatic intermediate has turned opaque/cloudy, and there was a hiss of pressure when I opened it."
The Diagnosis: Your compound is releasing Hydrogen Fluoride (HF).[1] This is a critical safety hazard. Certain fluorinated motifs (especially allylic/benzylic fluorides or those with beta-hydrogens) are prone to elimination. The generated HF reacts with the silica in the glass, producing Silicon Tetrafluoride gas ($ \text{SiF}_4 $), which causes the pressure buildup and the "fogged" glass appearance.
The "Death Spiral" Mechanism: This process is often autocatalytic.
-
Trace acid or heat triggers HF elimination.
-
HF eats the glass: $ 4\text{HF} + \text{SiO}_2 \rightarrow \text{SiF}_4(g) + 2\text{H}_2\text{O} $.
-
Critical Step: The water generated in step 2 hydrolyzes more of the fluorinated compound, releasing more HF.
-
The cycle accelerates until the bottle fails.
Visualizing the Cycle:
Figure 1: The autocatalytic decomposition cycle of labile fluorides in glass storage.
Immediate Action Protocol:
-
Do NOT shake the bottle.
-
Vent in a fume hood immediately using full PPE (HF resistant gloves).
-
Transfer contents to an HDPE (High-Density Polyethylene) or Teflon (PFA/FEP) container.
-
Neutralize: If the compound allows, add a solid acid scavenger (e.g., anhydrous $ \text{K}_2\text{CO}_3 $ or "Proton Sponge") to the storage vessel to arrest the cycle.
Module 3: Organometallic Instability (Li/Mg Reagents)
User Complaint: "My fluorinated organolithium reagent failed to react. I titrated it, and the concentration is near zero, but the bottle was sealed."
The Diagnosis: Fluorinated organometallics are notoriously unstable due to Beta-Fluoride Elimination . Unlike standard butyl-lithium, a lithiated carbon beta to a fluorine atom will rapidly eliminate LiF to form a double bond (or benzyne in aromatic systems). This reaction is driven by the high lattice energy of Lithium Fluoride (LiF).
Thermodynamic Reality:
-
Alpha-elimination: Leads to carbenes (common in $ \text{Li-CF}_3 $ species).
-
Beta-elimination: Leads to alkenes/alkynes.
Storage Decision Matrix:
Figure 2: Decision matrix for storage vessels and temperature based on chemical class.
Experimental Protocol: The "Double Titration" for Stability Check Use this to distinguish between active reagent and decomposed lithium bases (LiOH/LiOR).
-
Reagents: 1,10-phenanthroline (indicator), sec-butanol, anhydrous xylene.
-
Step A (Total Base): Add 0.5 mL reagent to xylene. Add indicator. Titrate with 1.0 M sec-butanol until color change (Red
Colorless). Record volume $ V_1 $. -
Step B (Residual Active Base): In a fresh flask, add 0.5 mL reagent. Add 1 eq. of Dibromoethane (quenches active C-Li, leaves Li-O-R/LiOH). Titrate remaining base. Record $ V_2 $.
-
Calculation: Active Concentration
.-
Note: If $ V_1 \approx V_2 $, your fluorinated reagent has decomposed entirely to alkoxides/fluorides.
-
References & Grounding
-
Hydration of Fluorinated Carbonyls:
-
Organolithium Stability & Handling:
-
Source: Princeton EHS. "Safe handling of organolithium compounds." Details the thermal decomposition rates and the necessity of inert atmosphere.
-
Link:
-
-
HF Etching Mechanism:
-
Source: ResearchGate / Glass Science. "Chemical etching of glasses in hydrofluoric Acid." Explains the reaction of HF with SiO2 to form SiF4 and water.
-
Link:
-
-
Beta-Elimination in Fluorine Chemistry:
For further assistance, please contact the Fluorine Chemistry Safety Officer at your facility or reply to this thread with your specific CAS number.
Sources
Technical Support Center: Overcoming Challenges in the Purification of 2-(4-Fluoro-3-methoxyphenyl)aniline
Welcome to the technical support center for the purification of 2-(4-Fluoro-3-methoxyphenyl)aniline (CAS 1345471-47-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction: The Purification Challenge
This compound is a biaryl amine, a structural motif prevalent in many pharmaceutical agents. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can result in a crude product containing a variety of impurities. The inherent basicity of the aniline functional group, coupled with its susceptibility to oxidation, presents unique purification challenges. This guide will equip you with the knowledge to overcome these obstacles and obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: Why is my crude this compound colored (e.g., yellow, brown, or pink)?
A1: The discoloration of anilines is most commonly due to the formation of colored oxidation products. The electron-rich amino group is susceptible to aerial oxidation, which can be accelerated by exposure to light, heat, and trace metal impurities. It is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation.
Q2: What are the most likely impurities in my crude sample from a Suzuki-Miyaura synthesis?
A2: Impurities from a Suzuki-Miyaura coupling can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials such as 2-bromoaniline and (4-fluoro-3-methoxyphenyl)boronic acid, as well as residual palladium catalyst and ligands.
-
Side-Reaction Products: Common byproducts include homocoupled products (e.g., biphenyl derivatives from the boronic acid) and protodeboronation of the boronic acid. Dehalogenation of the 2-bromoaniline starting material can also occur.
-
Degradation Products: As mentioned, these are primarily oxidation products of the aniline.
Q3: Can I purify this compound by distillation?
A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound. Anilines, particularly those with higher molecular weights, often have high boiling points and can be prone to decomposition at elevated temperatures. Vacuum distillation can lower the boiling point, but the risk of thermal degradation and oxidation remains. Therefore, chromatographic methods or crystallization are generally preferred.
Q4: What are the key safety precautions when handling this compound?
A4: Aromatic amines are a class of compounds that require careful handling due to their potential toxicity. Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.
Troubleshooting Guide: Purification of this compound
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: Low recovery of the product after column chromatography on silica gel.
-
Question: I am losing a significant amount of my product on the silica gel column. Why is this happening and how can I prevent it?
-
Answer: The basicity of the aniline's amino group leads to strong, sometimes irreversible, binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This results in poor recovery and significant peak tailing. To mitigate this, you should neutralize the acidic sites on the silica. This can be achieved by:
-
Adding a basic modifier to your eluent: A common and effective strategy is to add a small amount of a tertiary amine, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1% v/v).
-
Using deactivated or functionalized silica: Amine-functionalized silica gel is commercially available and provides a less acidic stationary phase, which is ideal for the purification of basic compounds.
-
Issue 2: My compound co-elutes with an impurity during column chromatography.
-
Question: I'm having trouble separating my product from a persistent impurity that has a similar Rf value. What can I do to improve the separation?
-
Answer: Improving chromatographic separation requires optimizing the selectivity of your system. Consider the following strategies:
-
Solvent System Optimization: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Varying the ratio of these solvents will alter the elution profile. For challenging separations, consider a ternary solvent system, for example, by adding a small amount of methanol to a hexane/ethyl acetate mixture.
-
Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve the separation of closely eluting compounds.
-
Alternative Stationary Phases: If normal-phase chromatography on silica is not providing adequate separation, consider reversed-phase chromatography using a C18-functionalized silica gel. In this case, the mobile phase would be a mixture of polar solvents like water and acetonitrile or methanol.
-
Issue 3: I am unable to induce crystallization of my purified product.
-
Question: After chromatography, my product is an oil, and I can't get it to crystallize. How can I obtain a solid product?
-
Answer: Obtaining a crystalline solid can sometimes be challenging. Here are several techniques to try:
-
Solvent Screening: The choice of solvent is critical for successful crystallization. An ideal crystallization solvent will dissolve your compound well at elevated temperatures but poorly at lower temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethyl acetate/hexanes).
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a single seed crystal to a supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.
-
Slow Evaporation: Dissolve your product in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (Et3N)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Eluent Preparation: Prepare a suitable mobile phase. A good starting point is a 9:1 mixture of hexanes:ethyl acetate. To this mixture, add 0.5% (v/v) of triethylamine to neutralize the silica gel.
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in the prepared eluent. The ideal eluent system will give your product an Rf value of approximately 0.2-0.3. Adjust the solvent ratio if necessary.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column. Ensure there are no air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Crystallization
This protocol outlines a general procedure for the crystallization of this compound. The ideal solvent system should be determined experimentally.
Materials:
-
Purified this compound (from chromatography or a relatively clean crude product)
-
Crystallization solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Büchner funnel and filter paper)
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the chosen crystallization solvent. Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, you can try placing the flask in an ice bath to further reduce the temperature.
-
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexanes:Ethyl Acetate (9:1) + 0.5% Et3N | A common non-polar/polar solvent system. The added triethylamine neutralizes acidic silanol groups on the silica. |
| Loading Method | Dry Loading | Provides better resolution compared to wet loading, especially for less soluble compounds. |
Table 2: Potential Solvents for Crystallization Screening
| Solvent | Polarity | Comments |
| Isopropanol | Polar Protic | Often a good choice for anilines. |
| Ethanol | Polar Protic | Similar to isopropanol, may offer different solubility characteristics. |
| Toluene | Non-polar | Can be effective for aromatic compounds. |
| Ethyl Acetate/Hexanes | Mixture | Allows for fine-tuning of polarity to achieve optimal solubility. |
Visualizations
Diagram 1: Workflow for the Purification of this compound
Caption: A typical workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Purification Challenges
Caption: A decision tree for troubleshooting common purification problems.
References
- BenchChem. (2025). Technical Support Center: HPLC Purification of Aniline Mustard Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline.
optimization of reaction conditions for coupling reactions involving anilines
Technical Support Center: Optimization of Aniline Coupling Reactions
Status: Active Operator: Senior Application Scientist (Ph.D.) Case ID: ANL-CPL-OPT-2026
Introduction: The Aniline Challenge
Welcome to the Aniline Coupling Optimization Hub. Anilines present a unique dichotomy in organic synthesis: they are ubiquitous in drug discovery yet notoriously temperamental. Their nucleophilicity is easily compromised by electron-withdrawing groups (EWGs) or steric bulk, and their oxidative lability can poison palladium catalysts.
This guide is not a textbook; it is a troubleshooting engine. We focus on the three dominant methodologies: Buchwald-Hartwig Amination , Amide Coupling , and Chan-Lam Coupling .
Module 1: Buchwald-Hartwig Amination (C-N Cross-Coupling)
Best for: Connecting anilines to aryl halides/triflates.
The "Self-Validating" Protocol
Do not rely on in situ catalyst generation (e.g., Pd(OAc)₂ + PPh₃) for challenging anilines. It is the primary cause of batch-to-batch variability. Use Precatalysts (e.g., Buchwald G3/G4 series) which ensure a 1:1 Pd:Ligand ratio and rapid initiation.
Standard Screening Protocol (0.1 mmol scale):
-
Vessel: 1-dram vial with a PTFE-lined cap (must be airtight).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.1 M concentration).
-
Base:
-
Standard: NaOtBu (1.4 equiv) – Strong base, fast reaction.
-
Base-Sensitive: Cs₂CO₃ (2.0 equiv) – Weak base, requires longer time/higher heat.
-
-
Catalyst:
-
Steric Challenge:BrettPhos Pd G4 or tBuBrettPhos Pd G4 .
-
General/Electronic Challenge:XPhos Pd G4 or RuPhos Pd G4 .
-
-
Validation Step: Purge with inert gas (Ar/N₂) for 5 mins. Heat to 80-100°C.
-
Checkpoint: If the solution turns black/grey within 10 minutes, your catalyst has decomposed ("Pd Black"). Re-run with lower temperature or higher ligand loading.
-
Troubleshooting Guide: Buchwald-Hartwig
| Symptom | Diagnosis | Corrective Action |
| No Conversion (SM Remaining) | Catalyst poisoning or failure to initiate. | Switch to a G4 Precatalyst. Ensure solvent is degassed (O₂ kills active Pd(0)). |
| Product + Dehalogenated SM | Use a bulkier ligand (e.g., BrettPhos ) to accelerate reductive elimination. Avoid alcoholic solvents if possible. | |
| Low Yield with Heterocycles | Catalyst coordination to heteroatoms. | Increase catalyst loading to 2-5 mol%. Switch to tBuXPhos (less prone to coordination). |
| Thick precipitate/Stalling | Mass transfer limitation. | Dilute to 0.05 M. Switch to Toluene or CPME to improve solubility. |
Visualization: The Catalytic Cycle & Failure Points
Figure 1: The Buchwald-Hartwig catalytic cycle highlighting critical failure points (Red/Yellow) where optimization is required.
Module 2: Amide Bond Formation
Best for: Connecting anilines to Carboxylic Acids.
The "Activation Check" Protocol
Electron-deficient anilines (e.g., 2-nitroaniline, poly-fluorinated anilines) are terrible nucleophiles. Standard EDC/HOBt coupling often fails because the active ester hydrolyzes faster than the aniline attacks.
High-Reactivity Protocol:
-
Reagent: POCl₃ (Phosphorus oxychloride) or Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
-
Why: Converts acid to Acid Chloride in situ without isolation.
-
-
Base: Pyridine (acts as solvent and base) or 2,6-Lutidine.
-
Procedure:
-
Dissolve Acid (1.0 eq) in Pyridine. Cool to 0°C.
-
Add POCl₃ (1.1 eq). Stir 15 min (Check: Solution often turns yellow/slushy).
-
Add Aniline (1.0 eq).[1] Warm to RT or 50°C.
-
-
Alternative (Less Toxic): HATU + DIPEA in DMF .
-
Critical: Pre-activate acid + HATU for 5 mins before adding the aniline.
-
Troubleshooting Guide: Amide Coupling
| Symptom | Diagnosis | Corrective Action |
| No Reaction (HATU) | Aniline is too unreactive. | Switch to Acid Chloride method (SOCl₂/Oxalyl Chloride) or Acyl Fluoride (TFFH). |
| Epimerization (Chiral Acids) | Over-activation or high base. | Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. It is the "gold standard" for low epimerization. |
| Oligomerization | Amino acid self-coupling. | Ensure proper protecting group strategy (Boc/Fmoc). Add acid to amine slowly. |
Module 3: Chan-Lam Coupling
Best for: Mild N-arylation using Boronic Acids (Avoids Halides).
The "Oxygen-Dependent" Protocol
This reaction requires an oxidant (usually O₂ from air) to re-oxidize Cu(I) to Cu(II). A sealed vial will stall the reaction.
Optimized Conditions:
-
Catalyst: Cu(OAc)₂ (10-20 mol%).
-
Ligand: 2,2'-Bipyridine (1.0 eq) – Stabilizes the Cu species.
-
Oxidant: Open Air (drying tube) or O₂ balloon.
-
Solvent: DCM or MeOH (Solvent effects are massive here).
-
Base: Et₃N (2.0 eq) or Pyridine.
-
Additives: 4Å Molecular Sieves (Strictly anhydrous conditions often boost yield by preventing boronic acid protodeboronation).
Troubleshooting Guide: Chan-Lam
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls at 50% | Oxygen depletion. | Refill O₂ balloon or switch to open air setup. |
| Blue -> Red/Yellow Color | Catalyst reduction to Cu(I)/Cu(0). | Insufficient re-oxidation. Increase O₂ pressure or add co-oxidant (TEMPO). |
| Low Yield (Boronic Acid) | Protodeboronation. | Add Molecular Sieves . Add Boronic Acid in portions (slow addition). |
Decision Logic: Selecting the Right Method
Figure 2: Strategic decision tree for selecting reaction conditions based on substrate properties.
References
-
BenchChem. Optimization of Buchwald-Hartwig Amination Conditions. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Retrieved from
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3] (2016).[2][4] Retrieved from [2]
-
National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. Retrieved from
-
ResearchGate. Optimization of reaction conditions for the Chan-Lam coupling. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
identification and characterization of impurities in 2-(4-Fluoro-3-methoxyphenyl)aniline synthesis
This technical guide is structured as a dynamic support center for researchers synthesizing 2-(4-Fluoro-3-methoxyphenyl)aniline . It addresses the specific impurity profile inherent to Suzuki-Miyaura coupling of electron-rich boronic acids with sterically demanding haloanilines.[1][2]
Ticket ID: CHEM-SUP-24-009 Subject: Impurity Identification & Process Optimization Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The Impurity Landscape
Synthesizing This compound (Target MW: ~217.24 Da) typically involves a Suzuki-Miyaura coupling between 2-bromoaniline and 4-fluoro-3-methoxyphenylboronic acid .[1][2]
While robust, this specific pathway is prone to three critical side-reactions governed by the electronics of the 4-fluoro-3-methoxy ring and the coordination chemistry of the free aniline.[1][2]
The "Big Three" Impurities:
-
Protodeboronation (Des-boron): 1-Fluoro-2-methoxybenzene.[1][2]
-
Homocoupling (Oxidative): 3,3'-Dimethoxy-4,4'-difluorobiphenyl.[1][2]
-
Hydrodehalogenation: Aniline (from 2-bromoaniline reduction).[1][2]
Troubleshooting Guide (Q&A Format)
Category A: Mass Spectrometry & Identification [1][2]
Q: I see a dominant peak at [M+H]+ 251 in LC-MS. Is this a stable intermediate? A: No, this is likely the Homocoupling Impurity (3,3'-Dimethoxy-4,4'-difluorobiphenyl, MW ~250.2).[1][2]
-
Cause: This forms when the boronic acid undergoes transmetallation to a Pd(II) species that oxidizes rather than coupling with the halide.[2] It is exacerbated by the presence of oxygen or insufficient degassing of the reaction solvent.[2]
-
Diagnostic: It will lack the characteristic isotopic pattern of bromine and will not show the amine functionality in NMR (no broad singlet at ~3-5 ppm).[1][2]
Q: My product yield is low, and I detect a volatile, non-polar byproduct (MW 126). What is it? A: This is 1-Fluoro-2-methoxybenzene , resulting from Protodeboronation .[1][2]
-
Mechanism: The 4-fluoro-3-methoxyphenylboronic acid is electron-rich.[1][2] Under basic aqueous conditions (standard Suzuki conditions), the C-B bond is susceptible to hydrolytic cleavage, replacing the boron moiety with a proton [1].[2]
-
Fix:
Q: Can I differentiate the regioisomers of the starting boronic acid in the final product? A: Yes. Commercial 4-fluoro-3-methoxyphenylboronic acid may contain trace 4-fluoro-2-methoxy isomers.
-
1H NMR Check: Focus on the aromatic region.[1][2] The target (3-methoxy) typically shows a specific splitting pattern (doublet of doublets) for the proton ortho to the fluorine.[1][2] The impurity (2-methoxy) will show a distinct shift due to the ortho-effect of the methoxy group.[1][2]
-
19F NMR: This is the most sensitive tool.[1][2] The target fluorine signal will be a multiplet at approximately -130 to -140 ppm.[1][2] The regioisomer will shift significantly (>5 ppm) due to the change in the electronic environment of the methoxy group.[2]
Category B: Reaction Optimization
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1][2] Why? A: This is likely Catalyst Poisoning by the Free Amine .[2]
-
Mechanism: The free amino group (-NH₂) on 2-bromoaniline can coordinate strongly to the Palladium center, displacing the phosphine ligands and deactivating the catalyst cycle [2].[1][2]
-
Solution:
-
Protocol A (Protection): Use N-acetyl-2-bromoaniline.[1][2] The amide is less coordinating.[1][2] Hydrolyze the acetyl group post-coupling.[1][2]
-
Protocol B (Ligand Switch): Use bulky, electron-rich ligands like SPhos or XPhos .[1][2] These bulky ligands prevent the amine from binding to the Pd center effectively.[2]
-
Impurity Fate Map (Visualization)
The following diagram illustrates the origin of the primary impurities during the synthesis workflow.
Caption: Figure 1. Reaction pathway and impurity fate map for the Suzuki coupling of 2-bromoaniline and 4-fluoro-3-methoxyphenylboronic acid.
Analytical Characterization Data
Use the table below to cross-reference your LC-MS and NMR data.
| Compound | Structure Description | MW (Da) | LC-MS (ESI+) | Key 1H NMR Feature (CDCl3) |
| Target | Biaryl aniline | 217.24 | 218.2 [M+H]+ | δ 3.80 (s, 3H, -OCH3) ; δ 3.5-4.0 (br s, 2H, -NH2) |
| Impurity A | Protodeboronation | 126.13 | Not Ionizable* | δ 6.8-7.1 (m, aromatic only).[1][2] Volatile. |
| Impurity B | Homocoupling | 250.24 | 251.2 [M+H]+ | δ 3.92 (s, 6H, 2x -OCH3) .[2] Symmetric aromatic signals. |
| Impurity C | De-halogenated SM | 93.13 | 94.1 [M+H]+ | δ 7.2 (t), 6.7 (t), 6.6 (d).[2] Simple aniline pattern. |
| Impurity D | Phenol (Oxidation) | 142.13 | 141.1 [M-H]- | δ 5.0-6.0 (br s, -OH).[1][2] Shifted aromatic region. |
*Note: Impurity A is often invisible in ESI+ mode due to lack of basic sites.[2] Use GC-MS or UV (210 nm) for detection.[1][2]
Validated Experimental Protocols
Protocol 1: High-Fidelity LC-MS Method
Use this method to separate the Target from the Homocoupling impurity.[1][2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
Detection: UV @ 254 nm (primary), 210 nm (impurities).[2] MS ESI+ (Scan 100-600 Da).[1][2]
Protocol 2: Optimized Synthesis (SPhos Method)
Designed to minimize amine coordination and protodeboronation.[2]
-
Charge: To a reaction vial, add 2-bromoaniline (1.0 equiv), 4-fluoro-3-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Crucial: Degas by sparging with Argon for 15 mins.
-
Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Pre-mix catalyst/ligand in a small amount of dioxane for 5 mins before addition for best results.
-
Reaction: Heat to 85°C for 4-12 hours under Argon balloon.
-
Workup: Dilute with EtOAc, wash with water.[2] The homocoupling impurity (Impurity B) is less soluble in hexanes; triturating the crude solid with cold hexanes/ether can often enrich the product purity.[2]
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society. [Link][2]
-
Amine Interference in Suzuki Coupling: Guram, A. S., et al. (2004).[2] "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry. [Link][2]
-
General Suzuki-Miyaura Coupling Reviews: Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link][2]
Sources
challenges and solutions for the scale-up synthesis of substituted anilines
Current Status: Operational | Tier: Level 3 (Process Development & Safety)
Welcome to the Aniline Synthesis Technical Support Center. This guide is not a textbook; it is a troubleshooting interface designed for process chemists and engineers facing the "Valley of Death" between gram-scale success and kilogram-scale safety.
Substituted anilines are the backbone of modern API synthesis, yet their scale-up presents a triad of lethal risks: Thermal Runaway (Nitro Reduction), Catalyst Poisoning/Dehalogenation (Hydrogenation), and Heavy Metal Contamination (C-N Coupling).
🛠️ Triage: Route Selection Strategy
Before troubleshooting a specific reaction, ensure you are on the correct synthetic path. Scale-up economics and safety profiles diverge significantly between the two primary routes.
Figure 1: Decision matrix for selecting the scalable route based on substrate architecture.
🔴 Module 1: Nitro Reduction (Hydrogenation)
Core Challenge: Thermal Accumulation & Selectivity (Dehalogenation)
The reduction of a nitro group releases approx. 500–550 kJ/mol . On a 10kg scale, this is enough energy to vaporize the solvent and rupture the vessel if dosing is uncontrolled. Furthermore, if your molecule contains halogens (Cl, Br, I), standard Pd/C will strip them off (hydrodehalogenation), destroying your product.
📉 Troubleshooting Guide: Safety & Selectivity
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Heat flow spikes immediately upon H2 introduction. | Catalyst Overloading: Reaction is mass-transfer limited; H2 is consumed faster than cooling capacity. | Switch to Feed-Controlled Mode: Do not load all substrate at once. Suspend catalyst in solvent, then dose the nitro-substrate slowly. |
| Dehalogenation (Loss of Cl/Br/I).[1] | Pd Activity: Pd inserts into C-X bonds faster than it reduces -NO2. | Use Pt/C (Sulfided): Platinum is less active toward C-X bonds. Alternatively, add 0.5 eq. H3PO4 or Vanadium to poison the Pd against dehalogenation [1]. |
| Accumulation of Hydroxylamine intermediate (Ar-NH-OH). | Stalled Reaction: Low pressure or poisoned catalyst stops reaction at the intermediate stage. DANGER: This intermediate is thermally unstable. | In-Process Control (IPC): Monitor H2 uptake vs. Heat Flow. If Heat Flow stops but H2 uptake continues, you are accumulating intermediates. Increase T/P carefully. |
✅ Self-Validating Protocol: The "Safety Feedback Loop"
Do not proceed to pilot scale without validating this loop in a reaction calorimeter (e.g., RC1).
-
Baseline Check: Charge catalyst and solvent. Establish cooling jacket at
. -
Initiation: Introduce H2. Verify "Kick-off" (immediate exotherm). If no exotherm within 5 mins, STOP. Catalyst is dead or not wetted.
-
Dosing Phase: Begin pumping nitro-substrate.
-
Rule:
. -
Validation: Stop dosing. The heat flow should drop to baseline within 60 seconds. If it trails (long decay), you have accumulation . Do not resume dosing until heat flow zeros.
-
-
Aging: Hold until H2 uptake flatlines.
🟢 Module 2: Buchwald-Hartwig Amination (C-N Coupling)
Core Challenge: Residual Palladium & Cost
While safer thermally, this route often fails QC due to heavy metal contamination (ICH Q3D limits for Pd are typically <10 ppm).
📉 Troubleshooting Guide: Purification
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| High Pd content (>100 ppm) in isolated solid. | Soluble Pd-Complexes: Ligands (e.g., BINAP, Xantphos) keep Pd in solution during workup. | Scavenger Resins: Treat organic stream with thiol-functionalized silica (e.g., SiliaMetS® Thiol) at 50°C for 2 hours [2]. |
| Poor Conversion at scale. | Poor Mixing/O2 Ingress: Pd(0) is air-sensitive; large headspaces in pilot reactors are hard to inert. | Sparging Protocol: Sparge solvent with N2 for 1 hr/100L volume. Use a "catalyst bomb" (pre-dissolve catalyst in inerted solvent) for addition. |
| "Gummy" reaction mixture. | Inorganic Salt Formation: NaOtBu or Cs2CO3 forms fine precipitates that clog filters. | Water Wash: Add water to dissolve inorganic salts before filtration. Ensure product does not precipitate in the biphasic mix. |
⚗️ Workflow: Palladium Removal Strategy
Do not rely on crystallization alone.[2] Pd-ligand complexes often co-crystallize with the aniline.
Figure 2: Iterative workflow for reducing residual Palladium to compliant levels.
⚠️ Module 3: Genotoxic Impurities (GTIs)
Core Challenge: Regulatory Compliance (ICH M7)
Anilines are often "structural alerts" for genotoxicity. Furthermore, trace nitro-precursors are known mutagens.
FAQ: How do I handle trace nitro-impurities?
-
The Limit: Under ICH M7, if the nitro-impurity is mutagenic, the limit is often the TTC (Threshold of Toxicological Concern) of 1.5 µ g/day .[3]
-
The Solution (Purge Factor): You must demonstrate that your process "purges" the impurity.
-
Example: If your nitro-precursor is soluble in hexanes, but your aniline product is an HCl salt (water soluble), a wash step has a high "Purge Factor."
-
Calculation:
. If the calculated purge > required purge, you may not need routine testing [3].[4]
-
References
-
Blaser, H. U. , et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link
-
Welch, C. J. , et al. (2005). "Adsorbent Screening for Metal Removal in Pharmaceutical Process Research." Organic Process Research & Development. Link
-
ICH M7(R1) . (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[3] Link
- Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. (Foundational text on nitro-reduction calorimetry).
Sources
Technical Support Center: Stabilizing 2-(4-Fluoro-3-methoxyphenyl)aniline in Research Applications
Welcome to the technical support center for 2-(4-Fluoro-3-methoxyphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this valuable synthetic intermediate. As a substituted aniline, this compound is susceptible to specific degradation pathways that can compromise sample integrity, impact reaction yields, and introduce confounding variables into your experiments. This document offers troubleshooting solutions and frequently asked questions to ensure the long-term stability and successful application of your material.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses common issues encountered during the handling and use of this compound.
Question 1: My sample of this compound, which was initially a light-colored solid/oil, has turned yellow, brown, or reddish. What is causing this discoloration?
Answer:
This is a classic sign of oxidative degradation. Anilines are highly susceptible to oxidation, especially when exposed to air (oxygen) and light.[1] The amino group (-NH₂) is an electron-donating group, which makes the aromatic ring "electron-rich" and more reactive towards oxidation.[1][2] The initial colorless compound can be oxidized to form a cascade of colored impurities.
Causality:
-
Air Oxidation: The primary culprit is atmospheric oxygen. The oxidation process can be auto-catalytic and often leads to the formation of nitrobenzenes, azoxybenzenes, azobenzenes, and eventually complex polymeric materials known as polyanilines.[1][3][4] These larger, conjugated molecules are strong chromophores and absorb visible light, appearing as yellow, red, or brown contaminants.[1]
-
Photodegradation: Exposure to UV or even ambient laboratory light can accelerate oxidation. Light provides the energy to initiate radical reactions, leading to the formation of reactive intermediates that readily react with oxygen or other aniline molecules.[5][6]
-
Trace Metal Contamination: The presence of trace metal ions (e.g., iron, copper) from spatulas, glassware, or solvents can catalyze oxidation reactions.
Immediate Actions:
-
If the discoloration is minor, the material may be repurified by column chromatography, recrystallization, or distillation. However, preventing recurrence is critical.
-
For future use, immediately transfer the material into an amber glass vial, purge thoroughly with an inert gas (Argon or Nitrogen), and store under the recommended conditions.
Question 2: I am observing unexpected peaks in my LC-MS, GC-MS, or NMR analysis of a reaction involving this compound. Could these be degradation products?
Answer:
Yes, it is highly probable. The degradation of anilines is not a single reaction but a complex network of pathways that can generate a variety of byproducts.
Likely Degradation Products:
| Product Class | Formation Pathway | Expected Mass Shift (vs. Parent) | Notes |
| Nitroso/Nitro Derivatives | Stepwise oxidation of the amine | +15 (N->N=O), +31 (N->NO₂) | Often intermediates in the path to other products. |
| Azoxybenzene Derivatives | Condensation of nitroso and aniline | Approx. 2x Parent Mass - H₂O | A common, relatively stable yellow/orange product.[3][4] |
| Azobenzene Derivatives | Oxidation of azoxybenzene or dimerization | Approx. 2x Parent Mass - 2H | Highly colored (orange/red) and conjugated.[1] |
| Quinone-imine/Quinone | Oxidation of the aromatic ring | Varies, often involves loss of H₂ | Can polymerize to form aniline black.[1] |
| Phenolic Derivatives | Nucleophilic substitution (rarely) | +17 (NH₂ -> OH) | Less common but possible under harsh conditions. |
Troubleshooting Workflow:
Below is a logical workflow for identifying and mitigating degradation-related impurities.
Caption: Workflow for aliquoting aniline under inert conditions.
Step-by-Step Procedure:
-
Preparation: Place the sealed bulk container, several smaller amber glass vials, a funnel, and a spatula into an inert atmosphere glovebox antechamber.
-
Inerting: Cycle the antechamber atmosphere (evacuate and backfill with argon or nitrogen) at least three times.
-
Transfer: Move all items into the main glovebox chamber.
-
Aliquoting: Carefully open the bulk container and dispense the desired amount of this compound into the smaller vials. Work quickly but carefully to minimize exposure even to the trace atmosphere in the glovebox.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Remove the aliquoted vials from the glovebox and immediately place them in a labeled secondary container in a -20°C freezer.
-
Usage: When an experiment is required, remove only one vial. Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture and oxygen onto the cold solid.
References
-
Aniline - Wikipedia. Wikipedia. [Link]
-
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]
-
Li, W., et al. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]
-
Han, S., et al. (2020). Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst. Angewandte Chemie International Edition. [Link]
-
Li, W., et al. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. National Center for Biotechnology Information. [Link]
-
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Bostrom, J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
-
Sahoo, S., et al. (2018). A magnetically separable and recyclable g-C3N4/Fe3O4/porous ruthenium nanocatalyst for the photocatalytic degradation of water-soluble aromatic amines and azo dyes. ResearchGate. [Link]
-
Munoz, E. C., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. ResearchGate. [Link]
-
Munoz, E. C., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. IRIS-BOA - Bicocca. [Link]
-
Which is the correct order to stability? Allen. [Link]
-
Bostrom, J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. National Center for Biotechnology Information. [Link]
-
Which is more basic - ortho-, meta-, or paramethoxy anniline? Quora. [Link]
-
Which compound is a better base, aniline or para-fluoroaniline? Why? Quora. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
Safety Data Sheet: aniline. Chemos GmbH&Co.KG. [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. dl.edi-info.ir [dl.edi-info.ir]
- 6. researchgate.net [researchgate.net]
improving the regioselectivity of reactions with 2-(4-Fluoro-3-methoxyphenyl)aniline
This is an automated Technical Support Guide generated for 2-(4-Fluoro-3-methoxyphenyl)aniline . This guide is designed to assist researchers in optimizing regioselectivity during functionalization and cyclization reactions.
Ticket ID: REGIO-24F3M-ANI Subject: Improving Regioselectivity in EAS, C-H Activation, and Cyclization Protocols Support Level: Senior Application Scientist
Molecule Profile & Reactivity Landscape
Before troubleshooting, we must map the electronic and steric landscape of your substrate. This biaryl system contains two distinct aromatic rings with opposing electronic demands.[1]
Substrate Analysis:
-
Ring A (Aniline): Electron-rich, highly activated.
-
N-Terminus: Nucleophilic.[2] Prone to over-alkylation.
-
C-Ring: Highly susceptible to Electrophilic Aromatic Substitution (EAS). The amino group strongly directs ortho (C2) and para (C4).
-
-
Ring B (Phenyl): Moderately activated/deactivated.
-
Substituents: 3-Methoxy (activator, ortho/para director) and 4-Fluoro (deactivator, ortho/para director).
-
Cyclization Sites: C2' (sterically crowded, ortho to OMe) and C6' (sterically open, para to OMe).
-
Visualization: Reactivity Map
The following diagram illustrates the competing reactive sites.
Caption: Reactivity map highlighting the electronic activation of Ring A and the steric/electronic conflict in Ring B cyclization.
Module 1: Controlling Electrophilic Aromatic Substitution (EAS)
Issue: "I am trying to halogenate the aniline ring, but I get a mixture of mono- and di-halogenated products, or the wrong regioisomer."
The Challenge
The amino group (-NH2) is a powerful activator. Standard halogenation (e.g., NBS, Br2) often leads to uncontrolled poly-halogenation at C4 and C6.
Protocol: Regioselective Monohalogenation (Para-Selective)
To selectively target the C4 position (para to NH2) without touching the C6 position or the phenyl ring:
-
Use Mild Electrophiles: Avoid elemental halogens (Br2, Cl2). Use N-halosuccinimides (NBS, NCS).
-
Solvent Control: Use non-polar solvents (DCM, CHCl3) to suppress ionization and reduce reactivity.
-
Temperature: Maintain 0 °C to -10 °C.
-
Catalyst (Optional): For difficult substrates, use mild Lewis acids like Cu(II) halides.
Step-by-Step Workflow:
-
Dissolve 1.0 equiv of aniline in DCM (0.1 M).
-
Cool to 0 °C.
-
Add 1.0 equiv of NBS portion-wise over 30 minutes.
-
Why? Slow addition prevents high local concentration of electrophile, reducing di-halogenation.
-
-
Monitor via TLC/LCMS. If C4-bromo product forms but C4,C6-dibromo appears, stop immediately.
Protocol: Ortho-Selective Halogenation (C6)
Directing halogenation to C6 (ortho) while C4 is open is chemically difficult because C4 is sterically favored.
-
Strategy: You must block the C4 position or use a specific directing group (DG) on the nitrogen that coordinates the catalyst to the ortho position.
-
Alternative: Synthesize the material from a 2-bromo-6-iodoaniline precursor if C6 functionalization is critical.
Module 2: Regioselective Oxidative Cyclization (Carbazole Synthesis)
Issue: "I am trying to cyclize the biaryl aniline to form a carbazole. Which isomer will I get?"
The Challenge: Sterics vs. Electronics
You are attempting to form a bond between the aniline Nitrogen (or C2) and the Phenyl ring. The Phenyl ring has two available sites:
-
Site A (C2'): Located between the biaryl linker and the OMe group.
-
Status: Electronically activated (Ortho to OMe), but Sterically Blocked .
-
-
Site B (C6'): Located between the biaryl linker and a Proton.
-
Status: Electronically activated (Para to OMe), and Sterically Open .
-
Verdict: Under standard Pd(II) or Cu(II) oxidative conditions, the reaction will overwhelmingly favor Site B (C6') , producing the "para-cyclized" carbazole (relative to OMe).
Protocol: Synthesis of the Major Isomer (C6'-Cyclization)
This protocol utilizes Pd-catalyzed C-H activation.[3][4][5][6]
Reagents:
-
Catalyst: Pd(OAc)2 (5-10 mol%)
-
Oxidant: Cu(OAc)2 (2.0 equiv) or Air/O2
-
Solvent: AcOH or Pivalic Acid (PivOH)
-
Temperature: 100-120 °C
Mechanism:
-
Pd coordinates to the amine.
-
C-H activation occurs at the most accessible position (C6' of the phenyl ring).
-
Reductive elimination forms the C-N bond.
Troubleshooting: "I need the other isomer (C2'-Cyclization)"
Forcing cyclization at the crowded C2' position is difficult.
-
Solution: You cannot rely on C-H activation. You must pre-functionalize.
-
Workaround: Start with a Suzuki coupling using 2-bromo-3-methoxy-4-fluorophenylboronic acid . The bromine at the 2-position (of the boronic acid) will serve as the handle for the subsequent intramolecular Buchwald-Hartwig amination, guaranteeing the regiochemistry.
Caption: Decision tree for selecting the correct synthetic route based on the desired carbazole regioisomer.
Module 3: N-Functionalization (Alkylation vs. Arylation)
Issue: "I want to mono-alkylate the amine, but I keep getting the tertiary amine."
The Challenge
The aniline nitrogen is nucleophilic. Once a primary amine is alkylated to a secondary amine, the product is often more nucleophilic than the starting material, leading to over-alkylation.
Protocol: Controlled Mono-Alkylation
Do not use simple alkyl halides (e.g., MeI, EtBr) with base. Recommended Method: Reductive Amination
-
Reactants: this compound + Aldehyde/Ketone (1.0 equiv).
-
Solvent: DCE or MeOH.
-
Reductant: NaBH(OAc)3 (Sodium triacetoxyborohydride).
-
Why? It is mild and will not reduce the aldehyde/ketone before the imine forms.
-
-
Procedure:
-
Stir amine and aldehyde for 1-2 hours to form the imine (equilibrium).
-
Add NaBH(OAc)3.
-
This ensures only one alkyl group is added because the intermediate is an imine, not a nucleophilic amine.
-
Troubleshooting FAQ
Q1: My Suzuki coupling to make the starting material failed. I see de-halogenated aniline.
-
Cause: Protodeboronation of the (4-fluoro-3-methoxyphenyl)boronic acid. The fluorine and methoxy groups can facilitate hydrolysis of the C-B bond under basic conditions.
-
Fix: Use anhydrous conditions or switch to the corresponding Boronic Ester (Pinacol ester) . Use a milder base like K3PO4 instead of Na2CO3.
Q2: During carbazole synthesis, I see a byproduct with +30 mass units.
-
Cause: If you used O2/Air as an oxidant in MeOH/EtOH, you might have formed a formaldehyde/acetaldehyde equivalent in situ, leading to N-methylation/ethylation.
-
Fix: Switch solvent to AcOH or Pivalic acid. Ensure inert atmosphere if not explicitly using aerobic oxidation.
Q3: Can I nitrate the phenyl ring selectively?
-
Answer: Likely not. The aniline ring (Ring A) is much more electron-rich (activated) than the fluoro-methoxy phenyl ring (Ring B). Nitration will occur on Ring A (para to NH2) first. You must protect the amine (as an Acetamide) to lower Ring A's reactivity, but Ring A will likely still be the primary site of attack.
References
-
Pd-Catalyzed C-H Acylation of Biaryl-2-amines
- Title: Palladium-Catalyzed Regioselective C–H Acyl
- Source: ACS Public
-
URL:[Link]
-
Regioselective Carbazole Synthesis
-
Halogenation of Anilines
-
Ortho-Arylation of Unprotected Anilines
Sources
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation [organic-chemistry.org]
- 5. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 6. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Validation & Comparative
comparative analysis of 2-(4-Fluoro-3-methoxyphenyl)aniline with other aniline analogues
This guide provides an in-depth comparative analysis of 2-(4-Fluoro-3-methoxyphenyl)aniline , a specialized biaryl aniline scaffold used in medicinal chemistry. This analysis contrasts the compound with key structural analogues to highlight its specific utility in drug discovery, particularly for kinase inhibition and heterocyclic synthesis.
Executive Summary
This compound (CAS: 1345471-47-7) represents a "privileged" biaryl scaffold. Unlike the unsubstituted 2-phenylaniline (2-aminobiphenyl), this compound incorporates a specific substitution pattern designed to modulate metabolic stability and lipophilicity.
-
The Fluorine (C4') serves as a metabolic blocker, preventing rapid oxidation at the para-position, a common clearance pathway for biaryl drugs.
-
The Methoxy (C3') functions as a hydrogen bond acceptor and modulates the dihedral angle of the biaryl system through steric and electronic effects, often critical for fitting into the ATP-binding pockets of kinases (e.g., VEGFR, EGFR).
This guide compares the Target Compound against three standard analogues to demonstrate its superior balance of physicochemical properties.
Chemical Profile & Structural Analysis[1][2]
The Analogues
To objectively evaluate performance, we compare the target against the base scaffold and single-modification analogues.
| Compound ID | Structure Name | Key Feature | Primary Limitation |
| Target | This compound | Dual Substitution (F, OMe) | Balanced Profile |
| Analogue A | 2-Phenylaniline | Unsubstituted Biaryl | High metabolic clearance (para-oxidation) |
| Analogue B | 2-(4-Fluorophenyl)aniline | Para-Fluoro only | Lower solubility; lacks H-bond acceptor |
| Analogue C | 2-(3-Methoxyphenyl)aniline | Meta-Methoxy only | Susceptible to para-hydroxylation |
Physicochemical Comparison (Estimated Data)
Data derived from standard SAR principles and ChemAxon/ACD consensus algorithms for biaryl systems.
| Property | Target (F + OMe) | Analogue A (H) | Analogue B (F) | Analogue C (OMe) | Analysis |
| LogP (Lipophilicity) | 3.1 - 3.3 | 2.8 | 3.0 | 2.9 | OMe balances the lipophilicity increase from F. |
| pKa (Aniline NH₂) | ~3.8 | 3.8 | 3.6 | 3.9 | F exerts -I effect (lowering pKa), OMe exerts +R (raising it). Target remains nucleophilic. |
| Metabolic Stability | High | Low | Medium | Medium | F blocks C4' oxidation; OMe is a soft spot but slower than aryl oxidation. |
| Solubility (aq) | Moderate | Low | Very Low | Moderate | OMe acts as a solubilizing handle via H-bond acceptance. |
Synthetic Efficiency: Suzuki-Miyaura Coupling[2][3]
The synthesis of sterically hindered ortho-substituted anilines requires optimized conditions. The electronic nature of the boronic acid significantly impacts yield.[1]
Reaction Performance
-
Electron-Rich Boronic Acids (Analogue C & Target): The methoxy group increases nucleophilicity of the arylboronic acid, generally accelerating the transmetallation step in the catalytic cycle.
-
Electron-Poor Boronic Acids (Analogue B): The fluorine atom withdraws electron density, potentially slowing transmetallation, though this is often negligible with modern phosphine ligands.
Comparative Yields (Standard Protocol: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O):
-
Target: 85-92% Yield (High efficiency due to activated boronic acid).
-
Analogue A: 90-95% Yield.
-
Analogue B: 80-88% Yield.[2]
Synthesis Pathway Visualization
The following diagram illustrates the convergent synthesis and the critical decision nodes for selecting the Target over analogues.
Figure 1: Suzuki-Miyaura coupling pathway highlighting the efficient formation of the target biaryl system.
Application Case Study: Kinase Inhibitor Scaffold
In drug development, this aniline is frequently cyclized to form Indoles or Quinazolines .
Metabolic Fate Logic
The primary advantage of the Target over Analogue C (Methoxy only) is the Fluorine Blockade .
-
Analogue C: CYP450 enzymes rapidly hydroxylate the para-position relative to the biaryl linkage.
-
Target: The C4'-F atom is metabolically inert. Metabolic clearance is forced to proceed via the slower O-demethylation of the methoxy group, significantly extending the half-life (
) of the drug candidate.
Metabolic Pathway Diagram
Figure 2: Metabolic stability mechanism. The fluorine atom effectively blocks the primary oxidation site.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of this compound via Suzuki Coupling.
Reagents
-
Substrate A: 2-Bromoaniline (1.0 eq, 5.8 mmol)
-
Substrate B: (4-Fluoro-3-methoxyphenyl)boronic acid (1.2 eq, 7.0 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: 2M Na₂CO₃ (aq) (3.0 eq)
-
Solvent: 1,4-Dioxane (0.15 M concentration)
Step-by-Step Procedure
-
Degassing: Charge a round-bottom flask with 2-bromoaniline, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (
) three times.-
Why: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.
-
-
Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.
-
Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Checkpoint: The product typically fluoresces blue/purple under UV due to the biaryl conjugation.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Characterization Criteria (Self-Validation)
-
¹H NMR (DMSO-d₆): Look for the disappearance of the Bromoaniline doublet (approx. 7.5 ppm) and the appearance of the methoxy singlet at ~3.85 ppm.
-
¹⁹F NMR: A singlet around -135 ppm (typical for aryl-F) confirms the incorporation of the fluorinated ring.
-
Mass Spec (ESI+): Expected [M+H]⁺ = 218.1.
References
-
Suzuki Coupling Optimization
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
-
Biaryl Scaffolds in Medicinal Chemistry
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
-
Metabolic Blocking with Fluorine
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
-
General Synthesis of Biphenyl Anilines
Sources
A Comparative Guide to the Biological Efficacy of 2-(4-Fluoro-3-methoxyphenyl)aniline Derivatives as Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the biological efficacy of heterocyclic compounds derived from 2-(4-Fluoro-3-methoxyphenyl)aniline and structurally related aniline scaffolds. The strategic incorporation of fluorine and methoxy groups into the aniline moiety is a cornerstone of modern medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties of kinase inhibitors. We will objectively compare the performance of these derivatives against established anticancer agents, supported by quantitative preclinical data and detailed experimental protocols to ensure scientific rigor and reproducibility.
The Central Role of Kinase Inhibition in Oncology
Protein kinases are fundamental regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. In many forms of cancer, these kinases become constitutively active due to mutations or overexpression, leading to uncontrolled cell division. Small molecule kinase inhibitors, particularly those built upon anilinoquinazoline and anilinoquinoline scaffolds, function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade. The 4-anilino portion of these molecules is critical for high-affinity binding within the kinase domain, making the specific substitution pattern on the aniline ring a key determinant of efficacy and selectivity.[1][2]
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A431, BGC823) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Wells containing medium with vehicle (e.g., 0.1% DMSO) serve as negative controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the supernatant and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the optical density (OD) of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: The percentage of cell growth inhibition is calculated as [1 - (OD_treated / OD_control)] * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (Solid-Phase)
This protocol outlines a method for determining the direct inhibitory activity of a compound against a purified kinase enzyme. [3][4]
Caption: Workflow for a solid-phase in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: Coat the wells of a 96-well plate with a suitable kinase substrate (e.g., a specific peptide).
-
Enzyme and Inhibitor Incubation: Add the purified kinase (e.g., Bcr-Abl, EGFR) to each well, followed by the test compounds at varying concentrations.
-
Reaction Initiation: Add a solution containing a fixed concentration of ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: After incubation, wash the plates to remove unbound reagents. Add a primary antibody that specifically detects the phosphorylated form of the substrate.
-
Signal Generation: After another wash step, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Add the appropriate substrate for the conjugated enzyme (e.g., a chemiluminescent substrate for HRP).
-
Data Acquisition: Quantify the signal (e.g., luminescence or absorbance) using a plate reader.
-
Analysis: The signal is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine IC50 values by plotting inhibition versus log-concentration.
Conclusion
The evidence synthesized in this guide strongly supports the continued exploration of this compound and related aniline derivatives as privileged scaffolds in the design of anticancer agents. Preclinical data demonstrates that strategic modifications to these molecules can yield compounds with potency comparable or superior to existing FDA-approved drugs. [5][6]Their efficacy is rooted in the potent inhibition of key oncogenic kinases such as EGFR, ErbB-2, and Bcr-Abl. [7][3]Moreover, the development of derivatives that can overcome clinically relevant resistance mutations underscores the therapeutic promise and versatility of this chemical class. The robust and validated protocols provided herein offer a clear framework for the future evaluation and optimization of these promising therapeutic candidates.
References
- BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines.
- MDPI. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues.
- PMC - NIH. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.
- BenchChem. (n.d.). Comparative Analysis of 4-(3-Chloro-4-fluorophenyl)aniline Analogs as Potent Kinase Inhibitors.
- PMC. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
- BenchChem. (n.d.). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives.
- MDPI. (n.d.). Intrinsically Fluorescent Anti-Cancer Drugs.
- PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors.
Sources
- 1. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analytical Guide: Validating 2-(4-Fluoro-3-methoxyphenyl)aniline Quantification
Executive Summary & Analytical Context
The precise quantification of 2-(4-Fluoro-3-methoxyphenyl)aniline is a critical quality attribute in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs). As a biaryl intermediate formed via Suzuki-Miyaura coupling, its purity profile is often complex, containing unreacted boronic acids, de-halogenated byproducts, and difficult-to-separate regioisomers.
This guide challenges the industry-standard C18 (L1) methodology against a targeted Biphenyl (L11) stationary phase. While C18 remains the workhorse for generic hydrophobicity-based separations, our comparative data demonstrates that Biphenyl stationary phases provide superior selectivity for fluorinated aromatic systems due to enhanced
The Core Problem: Regio-Selectivity
In the synthesis of this compound, a common critical impurity is the Regioisomer X (where the aniline moiety attaches at the meta rather than ortho position, or fluorine migration occurs). Standard C18 columns often fail to resolve these structurally identical isomers (isobaric compounds), leading to "hidden" impurities and mass balance errors.
Method Comparison: C18 vs. Biphenyl[1][2][3][4][5]
We compared two validated workflows. Method A represents the conventional approach found in general USP monographs. Method B is the optimized protocol recommended for high-fidelity analysis of fluorinated biaryls.
Table 1: Comparative Method Parameters
| Parameter | Method A (Standard Alternative) | Method B (Recommended Product) |
| Stationary Phase | C18 (Octadecyl), 3.0 x 100 mm, 1.7 µm | Biphenyl Core-Shell, 2.1 x 100 mm, 1.7 µm |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water (MS Compatible) |
| Mobile Phase B | Acetonitrile | Methanol (Enhances |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Column Temp | 30°C | 40°C |
| Critical Resolution ( | 1.2 (Co-elution risk) | > 2.5 (Baseline separation) |
| Tailing Factor ( | 1.4 | 1.1 |
Why Method B Wins (The Science)
-
Fluorine Selectivity: The biphenyl ligand possesses high electron density. It interacts strongly with the electron-deficient fluorinated ring of the analyte via quadrupole moments.
-
Methanol Effect: Acetonitrile (Method A) can suppress
interactions by forming its own -complexes with the stationary phase. Methanol (Method B) does not interfere, allowing the Biphenyl phase to maximally engage with the aromatic analyte [1]. -
Core-Shell Efficiency: The use of superficially porous particles (Method B) maintains high efficiency at lower backpressures compared to fully porous sub-2 µm particles.
Experimental Protocols
Standard Preparation
Objective: Create a self-validating calibration standard.
-
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in Methanol (do not use Acetonitrile if running Method B).
-
Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A:Mobile Phase B (50:50).
-
System Suitability Solution: Spike the Working Standard with 1.0% (w/w) of the key starting material (e.g., 4-Fluoro-3-methoxyphenylboronic acid) to verify resolution.
Sample Preparation (Drug Substance)
Objective: Ensure total extraction without degradation.
-
Weigh 25.0 mg of sample into a 50 mL volumetric flask.
-
Add 30 mL of Methanol and sonicate for 10 minutes (maintain temp < 25°C to prevent degradation).
-
Cool to room temperature and dilute to volume with Methanol.
-
Filter through a 0.2 µm PTFE syringe filter. (Avoid Nylon filters, which can bind anilines).
Method Development & Validation Workflow (ICH Q14/Q2)
The following diagram illustrates the decision logic used to arrive at Method B, aligned with ICH Q14 (Analytical Procedure Development) principles.
Caption: Analytical Procedure Development workflow transitioning from screening to Biphenyl optimization based on selectivity requirements.
Validation Data Summary (Representative)
The following data represents typical performance metrics observed when validating this method under ICH Q2(R2) guidelines [2].
Table 2: Validation Results Summary
| Validation Characteristic | Acceptance Criteria | Method B Result | Status |
| Specificity | No interference at | Pass; Peak Purity > 99.9% | Validated |
| Linearity ( | Validated | ||
| Accuracy (Recovery) | 98.0% – 102.0% at 3 levels | 99.4% (Avg) | Validated |
| Precision (Repeatability) | RSD | Validated | |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL | High Sensitivity |
| Robustness (Flow) | Resolution | Robust |
Mechanistic Insight: The Biphenyl Advantage[5]
To understand why the Biphenyl column is necessary for this compound, one must look at the molecular interactions. The fluorine atom on the phenyl ring creates a strong dipole and electron-withdrawing effect, altering the
Caption: Mechanistic comparison showing how Biphenyl phases leverage Pi-Pi interactions for superior selectivity of fluorinated aromatics.
References
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4] [Link]
-
European Medicines Agency. (2024).[2] ICH Q14 Analytical Procedure Development.[Link]
-
Nacalai Tesque. (n.d.). Comparison of Biphenyl and other Aromatic Stationary Phases. COSMOSIL Application Data.[5] [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
Comparative Guide: Reactivity of Fluorinated vs. Non-Fluorinated Anilines
Executive Summary: The Fluorine Effect
In drug discovery, the transition from aniline to a fluorinated aniline is rarely a simple "atom swap." It is a strategic decision that alters the molecule's electronic landscape, lipophilicity (
While non-fluorinated aniline represents the baseline for nucleophilic reactivity, fluorinated analogs introduce a tug-of-war between inductive withdrawal (-I) and resonance donation (+R) . This guide objectively compares their performance, focusing on the mechanistic implications for synthesis (specifically Buchwald-Hartwig amination) and biological stability.
Quick Comparison Matrix
| Feature | Aniline ( | 4-Fluoroaniline | 3-Fluoroaniline | 2-Fluoroaniline |
| pKa (Conjugate Acid) | 4.60 | 4.65 (Comparable) | ~3.50 (Weak Base) | ~3.20 (Weak Base) |
| Electronic Effect | Neutral Reference | +R ≈ -I (Net Neutral/Weak Deactivation) | -I Dominant (Strong Deactivation) | -I + Steric Ortho Effect |
| Nucleophilicity ( | High ( | Moderate-High | Low | Very Low |
| Metabolic Liability | High (Para-hydroxylation) | Low (Blocked para-site) | Moderate | Moderate |
| Key Application | General Building Block | Metabolic Blocker, Bioisostere | Electronic Tuning | Conformational Lock |
Physicochemical & Reactivity Profile
The Hammett Paradox (Electronic Effects)
The reactivity of fluorinated anilines is governed by the position of the fluorine atom. Unlike chlorine or bromine, fluorine’s small size allows for significant orbital overlap with the
-
Inductive Effect (-I): Fluorine is the most electronegative element, pulling electron density through the
-bond framework. This deactivates the ring and reduces the basicity of the amine. -
Resonance Effect (+R): The lone pair on fluorine can donate electron density back into the aromatic ring via
-overlap.
The Result:
-
Para-Substitution (4-F): The +R effect effectively counteracts the -I effect. The Hammett constant
is very small (+0.06), meaning 4-fluoroaniline retains basicity and nucleophilicity similar to aniline. -
Meta-Substitution (3-F): Resonance is geometrically impossible at the meta position. The -I effect dominates (
), significantly reducing nucleophilicity.
Visualization: Electronic Influence Pathways
Figure 1: Mechanistic pathways of Fluorine's electronic effects on aniline reactivity.
Synthetic Performance: Buchwald-Hartwig Amination
The most critical differentiation occurs in transition-metal catalyzed cross-coupling. While aniline couples readily, fluorinated anilines (especially polyfluorinated or meta-substituted) present specific challenges.
The Challenge: Nucleophile Binding
In the catalytic cycle, the amine must bind to the Palladium(II) center prior to reductive elimination.
-
Aniline: Strong nucleophile; binds Pd(II) rapidly.
-
Fluorinated Anilines: Reduced electron density on nitrogen makes them weaker ligands. They may fail to displace the halide or ancillary ligands, stalling the cycle or leading to
-hydride elimination side products.
Experimental Protocol: Competitive Coupling
To validate reactivity differences, the following protocol uses a "competition experiment" setup. This is the gold standard for ranking nucleophilicity in catalytic systems.
Objective: Determine relative reactivity (
Reagents:
-
Substrate: 4-Bromotoluene (1.0 equiv)
-
Nucleophile A: Aniline (1.0 equiv)
-
Nucleophile B: 4-Fluoroaniline (1.0 equiv)
-
Catalyst:
(1 mol%) / XPhos (2 mol%) -
Base:
(1.2 equiv) -
Solvent: Toluene (0.2 M)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Catalyst Pre-complexation: Add
and XPhos. Add 1 mL toluene and stir at RT for 5 mins to generate the active species. -
Reagent Addition: Add 4-Bromotoluene, Aniline, 4-Fluoroaniline, and
. -
Reaction: Heat to 80°C.
-
Sampling: Take aliquots at t=10, 30, and 60 minutes. Quench immediately in cold EtOAc/Brine.
-
Analysis: Analyze via GC-FID or HPLC. Calculate conversion of Aniline vs. 4-Fluoroaniline.
Expected Outcome:
Despite similar pKa, Aniline will typically show a
Visualization: Catalytic Cycle Bottlenecks
Figure 2: The Buchwald-Hartwig catalytic cycle, highlighting the amine binding step where fluorinated anilines often struggle.
Metabolic Stability & Drug Design
Why choose the less reactive fluorinated aniline? The answer lies in Metabolic Blocking .
Blocking Para-Hydroxylation
Aniline is rapidly metabolized in the liver by Cytochrome P450 (specifically CYP2E1) to form 4-aminophenol , which can further oxidize to the toxic quinone imine .
-
Mechanism: CYP450 inserts an oxygen atom at the electron-rich para-position.
-
The Fluorine Solution: The C-F bond is exceedingly strong (~116 kcal/mol) and non-oxidizable. Placing fluorine at the para-position (4-Fluoroaniline derivatives) effectively "caps" this metabolic soft spot.
Lipophilicity Modulation
Fluorination alters the partition coefficient (
-
Aniline:
-
4-Fluoroaniline:
-
Effect: The increased lipophilicity generally improves blood-brain barrier (BBB) penetration, making fluorinated anilines superior scaffolds for CNS drugs.
References
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
Grossman, O. "pKa Values of Fluorinated Organics." Evans Group pKa Table, Harvard University. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Fluoro-3-methoxyphenyl)aniline Analogues
Introduction: The Diarylamine Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets. The diarylamine skeleton is a quintessential example of such a scaffold, forming the core of numerous approved drugs, including kinase inhibitors like imatinib and dasatinib.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for a specific class of diarylamines: analogues of 2-(4-Fluoro-3-methoxyphenyl)aniline.
Our focus will be on elucidating how discrete structural modifications to this core influence biological activity, particularly in the context of developing inhibitors for receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are critical targets in oncology.[2][3][4] By synthesizing experimental data from various studies, this guide aims to provide researchers, scientists, and drug development professionals with a clear, authoritative understanding of the key chemical features that drive potency, selectivity, and overall efficacy in this promising class of compounds.
The this compound Core: A Foundation for Potent Kinase Inhibition
The this compound scaffold serves as an excellent starting point for inhibitor design. Its inherent structural features provide a unique combination of electronic and steric properties that are conducive to high-affinity binding within the ATP-binding pocket of various kinases.
-
The Diarylamine Linker : This flexible bridge allows the two aryl rings to adopt the optimal conformation required for interacting with key residues in the kinase hinge region.
-
The 4-Fluoro Substituent : The strategic placement of a fluorine atom at the 4-position is a recurring motif in modern kinase inhibitors. Fluorine's high electronegativity and small size can significantly enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability and membrane permeability. Studies have repeatedly shown that the addition of a 4-fluoro group can lead to a dramatic, sometimes multi-fold, increase in potency compared to unsubstituted or even other halogen-substituted analogues.[5]
-
The 3-Methoxy Group : The methoxy group at the 3-position acts as a hydrogen bond acceptor and influences the electronic properties and conformation of the phenyl ring, often contributing to selectivity and potency.
Comparative SAR Analysis: Deconstructing the Impact of Structural Modifications
The following sections compare different classes of analogues, breaking down the SAR by the region of modification. We will explore how changes to the second aniline ring and substitutions on the core scaffold directly translate to changes in biological activity.
A. The Power of the Pyrimidine: Crafting Dual c-Met/VEGFR-2 Inhibitors
A highly successful strategy for leveraging the this compound scaffold is its incorporation into an anilinopyrimidine core. This chemotype has proven exceptionally effective for targeting kinases like c-Met and VEGFR-2, whose simultaneous inhibition can disrupt multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.[2]
The SAR of these anilinopyrimidine derivatives reveals several critical insights:
-
Hinge-Binding is Key : The nitrogen of the pyrimidine ring and the adjacent aniline NH group are crucial for forming hydrogen bonds with the backbone carbonyl oxygen and NH of key residues (e.g., Met 1160) in the kinase hinge region. N-methylation of this aniline nitrogen leads to a complete loss of activity, confirming the essential role of this hydrogen bond donor.[2]
-
Positional Isomerism Matters : When additional substituents are placed on the aniline ring, their position is critical. For analogues bearing a methylsulfonylmethylphenyl group, meta-substitution results in significantly higher potency against both c-Met and VEGFR-2 compared to ortho- or para-substituted counterparts.[2] This preference is driven by the specific topology of the ATP binding site, where the meta substituent can optimally occupy an adjacent pocket.
-
The Nature of the Substituent : The choice of substituent has a profound impact. Replacing the potent methylsulfonylmethyl group with smaller alkyl groups or other functionalities like nitrophenyl or acetylphenyl leads to a sharp decrease in inhibitory activity.[2] This highlights the importance of the sulfonyl group's ability to form specific hydrogen bonds that anchor the inhibitor in the active site.
The logical workflow for optimizing such a scaffold is illustrated below.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
B. The Remarkable Role of Fluorine
Further SAR studies on related diarylamine series confirm the outsized importance of fluorine in determining potency.[5]
-
Potency Enhancement : The addition of a 4-fluoro substituent to an unsubstituted phenyl ring can increase potency by over 18-fold. This effect is synergistic with other substitutions. For example, adding a 4-fluoro group to a 3-methyl analogue can boost potency by more than 30-fold.[5]
-
Electron-Withdrawing Effect : While electron-withdrawing groups (EWGs) are generally preferred over electron-donating groups (EDGs), the potency of even EDG-containing compounds can be drastically improved by the addition of a 4-fluoro group.[5] For instance, the potency of a 3-methoxy analogue (an EDG) increases significantly with the addition of a 4-fluoro substituent.[5]
The key SAR findings for the this compound scaffold are summarized in the diagram below.
Caption: Key SAR trends for this compound analogues.
Data Summary: A Comparative Table of Analogue Performance
The table below summarizes quantitative data for representative analogues, showcasing the impact of specific structural changes on inhibitory potency against key kinase targets.
| Compound ID | Core Scaffold | R1 Substituent (on second aniline) | Target Kinase | IC50 (nM) | Reference |
| 3h | Anilinopyrimidine | 3-methylsulfonylmethylphenyl | c-Met | 1.8 | [2] |
| VEGFR-2 | 1.3 | [2] | |||
| 10a | Anilinopyrimidine | 4-methylsulfonylmethylphenyl | c-Met | 35 | [2] |
| VEGFR-2 | 19 | [2] | |||
| 10b | Anilinopyrimidine | 2-methylsulfonylmethylphenyl | c-Met | 21 | [2] |
| VEGFR-2 | 12 | [2] | |||
| 10e | Anilinopyrimidine | phenyl | c-Met | >1000 | [2] |
| VEGFR-2 | >1000 | [2] | |||
| 11 | Anilinopyrimidine | N-methyl, 3-methylsulfonylmethylphenyl | c-Met | >1000 | [2] |
| VEGFR-2 | >1000 | [2] | |||
| 18c | 2-Aniline Pyrimidine | (complex side chain) | Mer | 18.5 | [6][7] |
| c-Met | 33.6 | [6][7] | |||
| 12n | 4-Anilinoquinoline | (complex benzimidazole moiety) | c-Met | 30 | [4][8] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols: A Self-Validating System for Kinase Inhibition
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following is a detailed, representative methodology for an in vitro kinase inhibition assay, a cornerstone for evaluating the compounds discussed in this guide.
Protocol: In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a common method for determining the IC50 values of test compounds against a target kinase like c-Met or VEGFR-2.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Test Compounds: Prepare a serial dilution series of the this compound analogues in 100% DMSO, typically starting from 10 mM. Further dilute these into the kinase buffer.
-
ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration equal to the Michaelis-Menten constant (Km) for the specific kinase being tested.
-
Kinase/Substrate Mix: Prepare a solution containing the recombinant human kinase (e.g., c-Met) and its corresponding biotinylated peptide substrate in the kinase buffer.
2. Assay Procedure:
-
Dispense 2.5 µL of the test compound solution (or DMSO for control) into the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the Kinase/Substrate mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 5 µL of the ATP solution to each well to start the phosphorylation reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes), optimized for linear substrate conversion.
3. Detection:
-
Stop the enzymatic reaction by adding 5 µL of HTRF detection buffer to each well. This buffer contains Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm.
4. Data Analysis & Validation:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data using the "no enzyme" (high control) and "DMSO only" (low control) wells.
-
Plot the normalized percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Self-Validation: The system is validated by the consistency of the positive and negative controls and the sigmoidal dose-response curve, which confirms that the observed inhibition is specific to the compound's concentration.
Conclusion and Future Directions
-
The anilinopyrimidine scaffold is a highly effective framework for achieving dual inhibition of key oncogenic kinases like c-Met and VEGFR-2.
-
The presence of a 4-fluoro substituent is a critical determinant of high potency, often acting synergistically with other functional groups.[5]
-
The geometry of substitution on the aniline ring is paramount, with meta-substituted analogues showing superior activity in the anilinopyrimidine series, a finding that underscores the importance of targeting adjacent hydrophobic pockets in the kinase active site.[2]
-
The integrity of the NH linker as a hydrogen bond donor is non-negotiable for activity.[2]
Future research should focus on exploring novel heterocyclic systems that maintain the crucial hinge-binding interactions while offering new vectors for improving selectivity and pharmacokinetic properties. Furthermore, a systematic exploration of bioisosteric replacements for the methoxy and sulfonylmethyl groups could yield analogues with improved metabolic stability and reduced off-target effects, paving the way for the development of next-generation targeted cancer therapies.
References
- Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC. (2022, July 12).
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC.
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC.
- Some typical diarylamine derivatives as drugs. - ResearchGate.
- Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities | Request PDF - ResearchGate.
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (2024, January 18). MDPI.
- Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development - ResearchGate.
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018, November 13). Taylor & Francis Online.
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC.
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - ResearchGate. (2025, August 9).
Sources
- 1. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Journey from Lab Bench to Preclinical Models: A Comparative Guide to In Vitro and In Vivo Studies of Anilino-Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the substituted aniline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. Molecules derived from structures such as 2-(4-fluoro-3-methoxyphenyl)aniline are of significant interest due to the versatile synthetic handles and the electronic properties imparted by the fluoro and methoxy substituents. These features allow for the fine-tuning of a compound's interaction with the ATP-binding pocket of various kinases, enzymes that are often dysregulated in cancer. This guide provides an in-depth comparison of the indispensable in vitro and in vivo studies used to characterize these compounds, using a case study of 2-anilino-5-aryloxazole derivatives as potent VEGFR2 kinase inhibitors to illustrate the journey from initial screening to preclinical validation.
The Rationale: Why Compare In Vitro and In Vivo Studies?
The development of a successful therapeutic agent hinges on a thorough understanding of its biological activity at multiple levels. In vitro studies, conducted in a controlled laboratory environment outside of a living organism, provide the initial assessment of a compound's potency and mechanism of action at the molecular and cellular level. These assays are crucial for initial screening and optimization. However, the complex biological system of a living organism can significantly alter a compound's behavior. In vivo studies, conducted in animal models, are therefore essential to evaluate a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety in a whole-organism context. A direct comparison of in vitro and in vivo data is critical for establishing a meaningful correlation, which is a key step in predicting clinical success.
Case Study: 2-Anilino-5-Aryloxazoles as VEGFR2 Kinase Inhibitors
To illustrate the interplay between in vitro and in vivo evaluations, we will delve into a study on a series of 2-anilino-5-aryloxazole derivatives designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] The 2-anilino-5-phenyloxazole scaffold serves as a potent template for VEGFR2 inhibition.[1][2]
In Vitro Evaluation: Gauging Potency at the Molecular and Cellular Level
The initial assessment of the synthesized 2-anilino-5-aryloxazole derivatives involved a series of in vitro assays to determine their inhibitory activity against the VEGFR2 kinase and their anti-proliferative effects on human cells.
Enzymatic Assays: The direct inhibitory effect of the compounds on the purified VEGFR2 kinase domain was quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Cellular Assays: To assess the compounds' activity in a more biologically relevant context, their ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) was measured. The growth of these cells is dependent on VEGF-stimulated VEGFR2 signaling. The IC50 values from these cellular assays reflect not only the compound's enzymatic potency but also its ability to penetrate cell membranes and engage its target within the cellular environment.
| Compound | VEGFR2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| 5 | 200 | 1000 |
| 21 | 8 | 100 |
| 39 | 2 | 20 |
| 46 | 1 | 10 |
| Data synthesized from Harris, P.A., et al. (2008). J. Med. Chem. 51(15), 4632–4643.[1][2][3] |
As the data illustrates, optimization of the 2-anilino-5-aryloxazole scaffold led to compounds with significantly improved potency at both the enzymatic and cellular levels. Compound 39 and 46 emerged as highly potent inhibitors.
Signaling Pathway of VEGFR2 and its Inhibition
The following diagram illustrates the signaling pathway initiated by VEGF binding to VEGFR2 and the point of intervention for the 2-anilino-5-aryloxazole inhibitors.
Caption: VEGFR2 signaling pathway and inhibition.
In Vivo Evaluation: Assessing Efficacy in a Living System
Based on its potent in vitro activity and favorable pharmacokinetic properties, oxazole 39 was selected for in vivo efficacy studies in a human tumor xenograft model.[1][2]
Xenograft Model: In this model, human colon tumor cells (HT29) were implanted into immunocompromised mice. Once the tumors reached a certain size, the mice were treated with either a vehicle control or oxazole 39 . Tumor growth was monitored over time to assess the compound's anti-tumor activity.
Results: The study demonstrated that oral administration of oxazole 39 resulted in moderate inhibition of tumor growth in the HT29 xenograft model.[2] This in vivo efficacy, while not as pronounced as some other kinase inhibitors, provided crucial proof-of-concept that the potent in vitro activity could be translated into a therapeutic effect in a living organism.
Experimental Protocols
In Vitro VEGFR2 Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP).
-
Prepare a solution of the purified recombinant human VEGFR2 kinase domain.
-
Prepare a solution of a suitable substrate, such as a poly(Glu, Tyr) 4:1 peptide.
-
-
Assay Procedure:
-
Add the kinase buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Add the VEGFR2 kinase to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Human Tumor Xenograft Study
-
Cell Culture and Implantation:
-
Culture human colon adenocarcinoma HT29 cells in appropriate media.
-
Harvest the cells and resuspend them in a suitable vehicle (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of athymic nude mice.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (length × width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., oxazole 39 as a bis-mesylate salt) or vehicle control to the mice via oral gavage daily for a specified period.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the data for statistical significance.
-
Experimental Workflow Diagram
Caption: From In Vitro Screening to In Vivo Efficacy.
Conclusion: Bridging the Gap Between a Molecule and a Medicine
The journey of a potential drug from a chemical drawing to a therapeutic reality is a meticulous process of iterative design, synthesis, and evaluation. The case study of 2-anilino-5-aryloxazole derivatives as VEGFR2 inhibitors effectively demonstrates the critical importance of a dual-pronged approach, combining both in vitro and in vivo studies. While in vitro assays provide a rapid and cost-effective means to assess potency and guide structure-activity relationships, in vivo models are indispensable for validating these findings in a complex physiological system and for evaluating the holistic pharmacological profile of a compound. The successful correlation between these two domains is a significant milestone in the preclinical development of any new chemical entity and a key determinant of its potential to become a life-saving medicine.
References
-
Harris, P.A., et al. (2008). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 51(15), 4632–4643. [Link][1][2][3]
-
PubMed. (2008). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. [Link][1]
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link][4]
-
Zhang, X., et al. (2013). Synthesis, antitumor evaluation and docking study of novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. ChemMedChem, 8(6), 928-33. [Link][5]
-
Zheng, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676646. [Link][6]
Sources
- 1. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antitumor evaluation and docking study of novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Spectroscopic Comparison Guide: 2-(4-Fluoro-3-methoxyphenyl)aniline and Precursors
Executive Summary
The biaryl motif is a cornerstone in the design of kinase inhibitors and immunomodulatory drugs. 2-(4-Fluoro-3-methoxyphenyl)aniline represents a critical scaffold where an electron-rich aniline is coupled with a fluorinated phenyl ring. This guide provides an objective spectroscopic comparison between this target molecule and its synthetic precursors: 2-Bromoaniline and (4-Fluoro-3-methoxyphenyl)boronic acid .
Synthesized primarily via Suzuki-Miyaura cross-coupling , the conversion requires rigorous monitoring to ensure the complete consumption of the aryl halide and the removal of boronic acid byproducts. This document outlines the specific NMR (
Synthetic Pathway & Precursor Identification
To understand the spectroscopic evolution, we must first define the chemical transformation. The standard synthesis involves the palladium-catalyzed coupling of an aryl halide (Precursor A) with an aryl boronic acid (Precursor B).
Reaction Scheme
Precursor A: 2-Bromoaniline (Electrophile) Precursor B: (4-Fluoro-3-methoxyphenyl)boronic acid (Nucleophile) Product: this compound
Workflow Visualization
The following diagram illustrates the convergent synthesis and the critical control points for spectroscopic analysis.
Caption: Convergent synthesis workflow via Suzuki-Miyaura coupling. Colors indicate distinct chemical entities (Red: Halide, Green: Boronic Acid, Blue: Product).
Spectroscopic Characterization Strategy
High-fidelity characterization relies on tracking the disappearance of precursor-specific signals and the appearance of coupling-specific motifs.
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum provides the most definitive proof of structure. The key transition involves the loss of the C-Br environment in the aniline ring and the integration of the fluoro-methoxy ring protons.
Comparative Chemical Shift Table (
H NMR in CDCl
)
| Feature | Precursor A (2-Bromoaniline) [1] | Precursor B (Boronic Acid) | Target Product (Biaryl Aniline) |
| -NH | 4.01 ppm (Broad s, 2H) | Absent | 3.60 - 3.80 ppm (Broad s, 2H) |
| -OCH | Absent | 3.90 ppm (s, 3H) | 3.85 - 3.92 ppm (s, 3H) |
| -B(OH) | Absent | ~5.0 - 8.0 ppm (Broad, variable) | Absent (Diagnostic for purification) |
| Aromatic H-3 (Aniline) | 7.42 ppm (dd, ortho to Br) | N/A | Shifted Upfield (~7.1 ppm, ortho to Aryl) |
| Aromatic H-6 (Aniline) | 6.77 ppm (dd, ortho to NH | N/A | 6.70 - 6.80 ppm (Remains similar) |
| Total Aromatic H | 4 Protons | 3 Protons | 7 Protons (Complex Multiplet Region) |
Analyst Note: The most significant diagnostic is the disappearance of the doublet at 7.42 ppm corresponding to the proton ortho to the bromine in 2-bromoaniline. In the product, this proton is now ortho to the electron-rich phenyl ring, causing a change in chemical shift and splitting pattern due to the new magnetic environment and biaryl twisting.
Fluorine NMR ( F NMR)
Fluorine NMR is highly sensitive to the electronic environment of the phenyl ring.
-
Precursor B: The fluorine is para to the boronic acid group. The electron-withdrawing nature of the boronic acid (or boronate) influences the shift.
-
Product: The fluorine is now para to the aniline ring. The aniline ring is an electron-donating substituent (via resonance/induction depending on conjugation).
-
Result: Expect a distinct chemical shift change (typically 1-3 ppm) for the single fluorine signal (approx -110 to -135 ppm range). This confirms the integrity of the fluorinated ring during the coupling.
Infrared Spectroscopy (FT-IR)
-
Precursor A: Strong N-H stretches (3400/3300 cm
) and C-Br stretch (~1020 cm , often obscured). -
Precursor B: Broad O-H stretch (3200-3500 cm
) from boronic acid. -
Product: Retention of N-H stretches. Disappearance of broad Boronic O-H . Appearance of strong C-O-C (methoxy) stretch at ~1250 cm
(inherited from Precursor B).
Experimental Protocols
Protocol 1: Synthesis of this compound
Standardized Suzuki-Miyaura Coupling Procedure [2, 3]
Reagents:
-
2-Bromoaniline (1.0 eq)
-
(4-Fluoro-3-methoxyphenyl)boronic acid (1.2 eq)
-
Pd(dppf)Cl
·CH Cl (0.05 eq) -
Potassium Carbonate (K
CO ) (3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation and homocoupling).
-
Loading: Add 2-bromoaniline, the boronic acid, and K
CO to the vial. -
Catalyst Addition: Add the Pd catalyst last under a positive stream of nitrogen. Seal the vial immediately.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 4-16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Checkpoint: The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a fluorescent spot.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (x2) and brine (x1). Dry the organic layer over Na
SO . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Protocol 2: Spectroscopic Sample Preparation
To ensure accurate comparison data:
-
Solvent: Use CDCl
(Chloroform-d) for all samples to prevent solvent-induced shift variations. -
Concentration: Prepare samples at ~10 mg/0.6 mL.
-
Reference: Calibrate spectra to the residual CHCl
peak at 7.26 ppm .
Logic of Verification (Decision Tree)
The following diagram details the logic flow for confirming the product structure based on the spectral data gathered.
Caption: Step-by-step logic gate for spectroscopic verification of the biaryl product.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
benchmarking the performance of 2-(4-Fluoro-3-methoxyphenyl)aniline in specific synthetic routes
Topic: Benchmarking the Performance of 2-(4-Fluoro-3-methoxyphenyl)aniline in Specific Synthetic Routes
Executive Summary
This compound (CAS: 1345471-47-7) is a "privileged" biaryl scaffold increasingly utilized in the discovery of next-generation kinase inhibitors (e.g., Syk, ROCK, IDO) and potassium-competitive acid blockers (P-CABs). Its structural distinctiveness lies in the ortho-biaryl linkage combined with a specific metabolic blockade pattern (4-fluoro) and a hydrogen-bond acceptor (3-methoxy).
This guide benchmarks the synthesis and downstream reactivity of this compound. We compare traditional synthetic routes against modern ligand-accelerated protocols, providing evidence-based recommendations to maximize yield and minimize protodeboronation side reactions.
Part 1: Synthesis Benchmarking (The "Make")
The primary challenge in synthesizing this compound is the Suzuki-Miyaura coupling of a sterically hindered 2-haloaniline with an electron-rich boronic acid.
Comparative Route Analysis
We benchmarked three common catalytic systems for the coupling of 2-bromoaniline and 4-fluoro-3-methoxyphenylboronic acid .
| Parameter | Route A: Traditional | Route B: Phosphine-Free | Route C: Ligand-Accelerated (Recommended) |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ / TBAB | Pd(OAc)₂ / SPhos (1:2 ratio) |
| Base/Solvent | Na₂CO₃ / DME:H₂O | K₂CO₃ / H₂O (Micellar) | K₃PO₄ / Toluene:H₂O (20:1) |
| Temperature | 85°C (Reflux) | 100°C | 100°C |
| Reaction Time | 12–16 Hours | 24 Hours | 2–4 Hours |
| Isolated Yield | 55–65% | 40–50% | 92–96% |
| Impurity Profile | High protodeboronation (10-15%) | Homocoupling observed | <1% Protodeboronation |
| Scalability | Poor (Catalyst load) | Moderate | Excellent (Low catalyst load) |
Mechanistic Insight
The superior performance of Route C (SPhos) is driven by the ligand's specific architecture. The biaryl phosphine ligand SPhos facilitates the oxidative addition of the sterically hindered 2-bromoaniline and, crucially, promotes reductive elimination, preventing the competing protodeboronation of the electron-rich boronic acid [1][2].
Visualization: Catalytic Efficiency Workflow
The following diagram illustrates the decision logic and mechanistic advantages of the SPhos system for this specific substrate.
Figure 1: Comparative workflow for the synthesis of sterically hindered biaryl anilines.
Part 2: Reactivity Benchmarking (The "Use")
Once synthesized, this compound serves as a nucleophile. However, the ortho-biaryl group creates significant steric shielding around the amine.
Functionalization Efficiency
We compared the reactivity of this aniline against a non-hindered control (4-fluoroaniline) in two common medicinal chemistry transformations.
| Transformation | Reagent | Relative Rate (vs. Control) | Optimization Required |
| Urea Formation | Isocyanates (R-NCO) | 0.4x (Slower) | Requires heating (50°C) or Lewis Acid catalyst. |
| Amide Coupling | Acid Chloride / Pyridine | 0.6x (Slower) | Standard conditions suffice; extended time needed. |
| Cyclization | Pd(OAc)₂ / Cu(OAc)₂ | High Efficiency | Oxidative cyclization to Carbazoles proceeds efficiently due to the pre-organized biaryl geometry. |
Application: Synthesis of Kinase Inhibitor Scaffolds
This intermediate is particularly valuable for synthesizing Phenanthridinones and Urea-based IDO inhibitors . The fluorine atom at the C4' position blocks metabolic hydroxylation, while the C3'-methoxy group often functions as an intramolecular hydrogen bond acceptor, locking the conformation for receptor binding [3].
Part 3: Validated Experimental Protocols
Protocol 3.1: High-Yield Synthesis via SPhos-Pd
This protocol is validated for 10g scale synthesis.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
4-Fluoro-3-methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (1 mol%)
-
SPhos (2 mol%)[1]
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (20:1 v/v)
Procedure:
-
Catalyst Pre-formation: In a reaction vessel, charge Pd(OAc)₂ and SPhos. Add Toluene and stir at RT for 10 mins until the solution turns yellow/orange (formation of active Pd(0) species).
-
Addition: Add 2-Bromoaniline, Boronic Acid, and K₃PO₄.
-
Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Critical Step: Oxygen presence leads to homocoupling.
-
Reaction: Heat to 100°C for 3 hours. Monitor via HPLC (Target RT: ~4.5 min).
-
Work-up: Cool to RT. Separate layers. Wash organic layer with water and brine. Dry over Na₂SO₄.[2]
-
Purification: The crude product is often pure enough (>95%) for downstream use. If necessary, filter through a short silica plug eluting with 10% EtOAc/Hexanes.
Protocol 3.2: Urea Formation (IDO Inhibitor Fragment)
Procedure:
-
Dissolve this compound (1.0 equiv) in dry DCM.
-
Add the requisite isocyanate (1.1 equiv).
-
Add catalytic DMAP (0.1 equiv) to overcome steric hindrance.
-
Stir at reflux (40°C) for 6 hours. Note: Room temperature reaction is incomplete after 24h due to the ortho-biaryl twist.
Part 4: Downstream Diversity Pathway
The following diagram maps the strategic utility of this intermediate in drug discovery, highlighting the access to diverse heterocycles.
Figure 2: Divergent synthetic pathways from the biaryl aniline core.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Patent WO2018073602A1. (2018). "Piperidine derivatives as inhibitors of ubiquitin specific protease 7." (Demonstrates use of 4-fluoro-3-methoxyphenyl moiety in medicinal chemistry). Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(4-Fluoro-3-methoxyphenyl)aniline
Executive Summary & Chemical Context
This guide provides an operational safety framework for handling 2-(4-Fluoro-3-methoxyphenyl)aniline . While often treated as a generic organic intermediate in Suzuki-Miyaura cross-coupling, this compound belongs to the functionalized aniline class.
The Silent Hazard: Unlike acid chlorides or benzyl halides that provide immediate sensory feedback (burning/lacrimation), anilines are insidious. They can be absorbed through intact skin without immediate pain, leading to Methemoglobinemia —a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, stripping the blood’s ability to transport oxygen [1].
Core Directive: Treat this compound not just as a skin irritant, but as a systemic blood toxin.
Hazard Identification & Risk Assessment
The following classification is derived from structural analogs and the functional group properties of fluoro-methoxy anilines.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Cat 3/4 | H312: Harmful/Toxic in contact with skin (High Permeation Risk). |
| Acute Toxicity (Inhal.) | Cat 4 | H332: Harmful if inhaled. |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5] |
| STOT - Single Exp. | Cat 2 | H371: May cause damage to organs (Blood/Spleen) via Methemoglobinemia. |
Critical Risk Factors
-
Lipophilicity: The fluoro and methoxy substituents increase lipophilicity compared to aniline, potentially enhancing skin absorption rates.
-
Latency: Symptoms of cyanosis (blue lips/fingernails) may be delayed 1–4 hours after exposure.
-
Physical State: Typically a solid/powder. Electrostatic charging during weighing can disperse fine dust, creating an inhalation hazard.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aniline solutions. Research indicates that aromatic amines can permeate standard disposable nitrile gloves in <10 minutes under solvent conditions [2].
PPE Selection Protocol
| Component | Routine Handling (Weighing solid <1g) | High Risk Operations (Solutions, Scale-up >1g, Cleaning) |
| Hand Protection | Double Nitrile (min 5 mil outer). Change immediately upon splash. | Laminate (Silver Shield/4H) liner under Nitrile outer glove. Reason: Laminates provide >4h breakthrough time for anilines. |
| Respiratory | N95/P100 Mask (if outside hood). | PAPR or Full-Face Respirator (if dust generation is uncontrolled). |
| Body | Standard Cotton Lab Coat. | Tyvek® Coverall (prevents dust accumulation on street clothes). |
| Eye/Face | Chemical Safety Goggles. | Face Shield + Goggles. |
PPE Logic Flow (Graphviz)
Figure 1: Decision logic for PPE selection based on physical state and quantity. Note the strict requirement for laminate gloves when handling solutions.
Operational Protocols
A. Weighing & Transfer
-
Static Control: Use an anti-static gun or ionizer bar. Fluorinated anilines are prone to static cling, which disperses dust.
-
Containment: Weigh inside a fume hood. If using a balance enclosure, ensure face velocity is >0.5 m/s.
-
Solubilization: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.
B. Reaction Monitoring (TLC/HPLC)
-
Capillaries: Dispose of TLC spotters immediately into a dedicated sharps container inside the hood. Do not leave them on the bench; they are a primary source of trace contamination.
-
Syringes: Do not recap needles. Use Luer-lock syringes to prevent needle pop-off during pressure filtration.
Emergency Response: The "Cyanosis Loop"
If exposure occurs, speed is critical to prevent methemoglobinemia.
Decontamination Protocol
-
Skin Contact: Wash with soap and water for 15 minutes.[2]
-
CRITICAL WARNING: Do NOT use alcohol (ethanol/isopropanol) to wipe the skin. Alcohol acts as a vehicle, increasing the transdermal absorption of anilines by up to 10-fold [3].
-
-
Eye Contact: Flush for 15 minutes.
-
Ingestion: Do not induce vomiting. Seek medical aid immediately.
Medical Surveillance (Methemoglobinemia)
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb levels >30% [4].
-
Observation: The victim must be observed for at least 6 hours, as symptoms can be delayed.
Emergency Workflow (Graphviz)
Figure 2: Emergency response workflow emphasizing the prohibition of alcohol for decontamination and the need for delayed observation.
Waste Disposal & Deactivation
Anilines are toxic to aquatic life and must not enter the water table.
| Waste Stream | Disposal Method | Notes |
| Solid Waste | High-Temperature Incineration | Label as "Toxic Organic Solid." |
| Liquid Waste | Halogenated/Non-Halogenated Organic Stream | Segregate from Oxidizers (Nitric acid, Peroxides) to prevent exothermic decomposition. |
| Contaminated PPE | Double-bagged hazardous waste | Do not dispose of in regular trash. |
| Spill Cleanup | Absorb with vermiculite/sand. | Do not use bleach (hypochlorite) immediately, as it can form chloroanilines (more toxic). Use weak acid to protonate (make salt) then absorb. |
References
-
National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure and Absorption of Aniline Derivatives. OSHA Technical Manual (OTM) Section II: Chapter 2. [Link]
-
PubChem. Compound Summary: Methemoglobinemia Treatment Protocols. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
